Sapintoxin D
Descripción
RN given refers to (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-isomer; RN for cpd without isomeric designation not avail 9/90
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO8/c1-15-11-22-28(36,24(15)34)13-18(14-32)12-20-23-27(4,5)30(23,39-17(3)33)25(16(2)29(20,22)37)38-26(35)19-9-7-8-10-21(19)31-6/h7-12,16,20,22-23,25,31-32,36-37H,13-14H2,1-6H3/t16-,20+,22-,23-,25-,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIGGMQTARRMN-CSSCWBSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001692 | |
| Record name | 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80998-07-8 | |
| Record name | Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80998-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sapintoxin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080998078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sapintoxin� D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,9,11-trihydroxyprosta-6E,14Z-dien-1-oate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062413 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Mechanism of Action of Sapintoxin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapintoxin D, a phorbol (B1677699) ester isolated from Sapium indicum, is a potent modulator of cellular signaling pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a selective activator of Protein Kinase C (PKC). Drawing from available in vitro and in vivo studies, this document outlines the molecular interactions, downstream signaling cascades, and physiological consequences of this compound activity. It is intended to serve as a comprehensive resource for researchers in pharmacology, oncology, and cell biology, as well as professionals engaged in drug discovery and development.
Core Mechanism of Action: Protein Kinase C Activation
The primary mechanism of action of this compound is the direct activation of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating a myriad of cellular processes. This compound functions as a phorbol ester, mimicking the action of the endogenous second messenger diacylglycerol (DAG).
1.1. Molecular Interaction with the C1 Domain
This compound exerts its effect by binding with high affinity to the C1 domain, a conserved regulatory region within conventional (cPKC) and novel (nPKC) isoforms. Specifically, this compound has been identified as a selective activator of PKCα.[1] This binding event induces a conformational change in the PKC molecule, relieving autoinhibition and exposing the catalytic domain, thereby rendering the enzyme active. This activation is a critical step in initiating a cascade of downstream phosphorylation events.
1.2. Downstream Signaling Cascades
Upon activation by this compound, PKCα translocates to the plasma membrane and other cellular compartments where it phosphorylates a wide array of substrate proteins. This leads to the modulation of multiple signaling pathways, including those involved in:
-
Cell Growth and Proliferation: PKC activation can lead to both pro-proliferative and anti-proliferative effects depending on the cellular context.
-
Differentiation: this compound has been shown to influence cellular differentiation processes.
-
Apoptosis: The activation of PKC can have dual roles in either promoting or inhibiting programmed cell death.
-
Inflammation: PKC is a key regulator of inflammatory responses.
-
Tumor Promotion: As a phorbol ester, this compound exhibits tumor-promoting activity in vivo.[2]
Quantitative Data
While comprehensive quantitative data for this compound is limited in publicly available literature, the following table summarizes the concentrations used in key experimental studies. It is important to note that these values represent the applied doses and not direct measurements of potency such as IC50 or Kd values, which are not consistently reported.
| Parameter | Value | Species/Cell Type | Experimental Context | Reference |
| In Vivo Dose | 17 nmol | CD-1 Mouse | Induction of epidermal hyperplasia | [2] |
| In Vitro Dose | 100 nM | TK6 Cells | Gene expression analysis | |
| In Vitro Dose | 100 nM | Mouse Bone Marrow Granulocytes | LPS signaling pathway investigation | [1] |
Key Signaling Pathways
The activation of PKCα by this compound initiates a complex network of signaling events. The following diagrams, generated using the DOT language, illustrate the central role of PKC in mediating the effects of this compound.
Caption: this compound binds to and activates PKCα at the plasma membrane, initiating downstream signaling.
The downstream effects of PKC activation by this compound can impact key transcription factors such as AP-1 and p53, which are critical regulators of cell fate.
Caption: Activated PKCα modulates multiple pathways, influencing transcription factors like AP-1 and p53.
Experimental Protocols
Detailed, validated protocols for experiments specifically using this compound are not extensively published. However, based on standard methodologies for similar compounds, the following outlines provide a framework for key experimental investigations.
4.1. In Vitro PKC Activation Assay
This protocol describes a general method to measure the activation of PKC by this compound in a cell-free system.
-
Objective: To determine the direct effect of this compound on PKCα kinase activity.
-
Materials:
-
Recombinant human PKCα
-
This compound
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as positive controls
-
ATP, [γ-³²P]ATP
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKCα, and the substrate peptide.
-
Add varying concentrations of this compound to the reaction mixture. Include controls with DAG/PS and a vehicle control.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.
-
References
- 1. Advanced Proteomics as a Powerful Tool for Studying Toxins of Human Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Sapintoxin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapintoxin D, a naturally occurring phorbol (B1677699) ester, has garnered interest within the scientific community for its potent biological activity, primarily as an activator of Protein Kinase C (PKC). This technical guide provides an in-depth overview of the discovery, isolation, and mechanism of action of this compound. It is intended to serve as a comprehensive resource, detailing the experimental methodologies and presenting key quantitative data in a structured format. Furthermore, this document elucidates the signaling pathways modulated by this compound through detailed graphical representations.
Discovery
This compound was first isolated from the unripe fruits of the plant Sapium indicum, a member of the Euphorbiaceae family.[1] The initial discovery identified it as a biologically active, nitrogen-containing phorbol ester.[1] Structurally, it is known as 12-O-[N-methylaminobenzoyl]-phorbol-13-acetate.[1]
Isolation and Purification
The isolation of this compound from its natural source is a challenging process due to its low concentration.
Natural Abundance
The yield of this compound from the dried, unripe fruits of Sapium indicum is approximately 5 mg per kilogram.[1]
| Parameter | Value | Source Organism |
| Yield | 5 mg/kg | Dried, unripe fruits of Sapium indicum |
Table 1: Quantitative Yield of this compound from Sapium indicum
Experimental Protocol for Isolation
While the full, detailed protocol from the original discovery is not publicly available, the primary methods employed were a combination of centrifugal liquid chromatography and thin-layer chromatography.[1] Based on general protocols for phorbol ester extraction from plant material, a likely workflow would involve the following steps:
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, typically using a polar solvent like methanol (B129727) or ethanol, to extract a wide range of compounds, including the phorbol esters.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., methanol/water and hexane) to remove nonpolar compounds like lipids. The phorbol esters would remain in the more polar phase.
-
Chromatographic Separation: The resulting extract is subjected to multiple rounds of chromatography for purification.
-
Centrifugal Liquid Chromatography (CLC): This technique is used for the initial separation of the complex mixture. Fractions are collected based on their elution profile.
-
Thin-Layer Chromatography (TLC): TLC is employed for further purification of the fractions obtained from CLC. The bands corresponding to this compound are scraped and the compound is eluted with a suitable solvent.
-
-
Purity Assessment: The purity of the isolated this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for the isolation of this compound.
Mechanism of Action and Signaling Pathways
This compound, as a phorbol ester, exerts its biological effects by mimicking the endogenous signaling molecule diacylglycerol (DAG). This allows it to directly bind to and activate Protein Kinase C (PKC) isozymes. The activation of PKC initiates a cascade of downstream signaling events that can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
The general mechanism of PKC activation by phorbol esters involves binding to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the PKC molecule, leading to the release of an autoinhibitory pseudosubstrate from the active site and subsequent activation of the kinase.
Activated PKC can then phosphorylate a multitude of downstream target proteins. Key signaling pathways affected by phorbol ester-mediated PKC activation include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: PKC can activate the Raf-MEK-ERK cascade, which plays a crucial role in regulating gene expression and cell proliferation.
-
Sphingosine (B13886) Kinase (SPK) Pathway: PKC can phosphorylate and activate sphingosine kinase, leading to the production of sphingosine-1-phosphate (S1P), a signaling lipid involved in cell survival and proliferation.
-
Transcription Factor Activation: PKC can lead to the activation of transcription factors such as AP-1 (Activator Protein-1), which regulates the expression of genes involved in various cellular responses.
Caption: Signaling pathway of this compound via PKC activation.
Conclusion
This compound represents a potent, naturally derived modulator of key cellular signaling pathways. Its discovery and the elucidation of its mechanism of action have provided valuable tools for researchers studying PKC-mediated cellular processes. While its low natural abundance presents a challenge for isolation, the outlined methodologies provide a framework for its purification. Further research into the specific downstream targets of this compound-activated PKC isoforms will continue to enhance our understanding of its diverse biological effects and potential therapeutic applications.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Sapintoxin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapintoxin D is a naturally occurring diterpenoid of the phorbol (B1677699) ester family, recognized for its potent biological activity as a selective activator of protein kinase C (PKC). Its complex molecular architecture and fluorescent properties make it a valuable tool in biochemical and pharmacological research. This guide provides a comprehensive overview of the chemical structure of this compound, a detailed account of its chemical synthesis, and available quantitative data on its biological activity. Experimental protocols and a visualization of its primary signaling pathway are included to support further research and drug development efforts.
Chemical Structure and Properties
This compound is a complex diterpenoid characterized by a tigliane (B1223011) skeleton, which is common to phorbol esters. The molecule features a polycyclic core substituted with various functional groups that are crucial for its biological activity. The key structural features include a fluorescent N-methylanthranilate group, which distinguishes it from many other phorbol esters and allows for its use in fluorescence-based assays.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 80998-07-8 | [1][2] |
| Molecular Formula | C₃₀H₃₇NO₈ | [3] |
| Molecular Weight | 539.62 g/mol | [2] |
| Appearance | Amorphous solid | [4] |
| Biological Activity | Selective Protein Kinase C (PKC) activator | [5] |
Synthesis of this compound
A straightforward and efficient synthesis of this compound has been reported, utilizing a direct esterification approach.[4] This method avoids the need for extensive protecting group strategies, which is often a challenge in the synthesis of complex natural products.
Synthetic Strategy
The synthesis of this compound can be achieved from phorbol 12,20-diacetate. The key transformation involves a Steglich esterification to introduce the N-methylanthranilate moiety at the C-12 position, followed by the selective removal of the acetate (B1210297) group at the C-20 position.[4]
Experimental Protocols
The following protocols are based on the synthesis described by Mainieri et al. (2007).[4]
Step 1: Steglich Esterification of Phorbol 12,20-diacetate
-
To a solution of N-methylanthranilic acid (NMAA) (2 equivalents) in a toluene-chloroform mixture, add phorbol 12,20-diacetate (1 equivalent).
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with aqueous HCl and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield the intermediate product.
Step 2: Solvolytic Removal of the 20-Acetate
-
Dissolve the intermediate from Step 1 in an appropriate solvent for solvolysis (e.g., methanol).
-
Stir the solution under conditions that favor the selective removal of the C-20 acetate group.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Biological Activity and Signaling Pathway
Table 2: Biological Activity of a Related Sapintoxin
| Compound | Target | Activity | Value | Reference |
| Sapintoxin A | Protein Kinase C (PKC) | Activation Constant (Kₐ) | 76 nM | [6] |
Protein Kinase C (PKC) Activation Pathway
Phorbol esters mimic the action of diacylglycerol (DAG), an endogenous activator of PKC. Upon binding of this compound to the C1 domain of PKC, the enzyme undergoes a conformational change and translocates to the cell membrane, where it becomes active. Activated PKC can then phosphorylate a wide range of downstream target proteins, initiating a cascade of cellular responses. One of the well-established downstream pathways is the MAPK/ERK pathway.
Conclusion
This compound represents a valuable molecular probe for studying the intricate roles of Protein Kinase C in cellular signaling. Its inherent fluorescence and potent biological activity, combined with a relatively straightforward synthetic route, make it an attractive tool for researchers in chemical biology and drug discovery. The detailed information provided in this guide is intended to facilitate further investigation into the therapeutic potential and mechanistic understanding of this compound and related compounds.
References
- 1. rsc.org [rsc.org]
- 2. Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aS,7aR,7bR,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-7b-hydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester | C30H37NO7 | CID 108085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H and 13C NMR spectral data of new saponins from Cordia piauhiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. medkoo.com [medkoo.com]
- 6. Sapintoxin A. A fluorescent phorbol ester that is a potent activator of protein kinase C but is not a tumour promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sapintoxin D in the Activation of Protein Kinase C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapintoxin D, a daphnane-type diterpene orthoester, is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-mediated PKC activation. It details the structural basis of its interaction with the C1 domain of conventional and novel PKC isotypes, drawing parallels with the endogenous activator diacylglycerol (DAG) and other well-studied phorbol (B1677699) esters. This document summarizes the available quantitative data on the binding and activation of PKC by related phorbol esters, outlines detailed experimental protocols for assessing these interactions, and presents visual representations of the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating PKC signaling and for professionals involved in the development of therapeutic agents targeting this critical enzyme family.
Introduction to Protein Kinase C and its Activation
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[1] Based on their requirements for activation, PKC isozymes are categorized into three main classes:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ. These isoforms require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ. These isoforms are calcium-independent but require DAG for activation.
-
Atypical PKCs (aPKCs): ζ and ι/λ. These isoforms are independent of both calcium and DAG for their activation.
The activation of conventional and novel PKC isozymes is a multi-step process initiated by signals that lead to the hydrolysis of membrane phospholipids.[2] This process generates second messengers, primarily DAG and inositol (B14025) trisphosphate (IP₃). IP₃ triggers the release of intracellular calcium, which then binds to the C2 domain of cPKCs, promoting their translocation from the cytosol to the cell membrane.[3] At the membrane, both cPKCs and nPKCs interact with DAG via their C1 domains. This interaction induces a conformational change that relieves the autoinhibition imposed by the pseudosubstrate region, leading to the activation of the kinase domain and subsequent phosphorylation of target substrates.[2][3]
This compound: A Phorbol Ester Activator of PKC
This compound belongs to the family of phorbol esters, which are natural products known for their potent tumor-promoting activities and their ability to activate PKC.[4] These molecules act as potent analogs of DAG, binding to the C1 domain of conventional and novel PKC isotypes with high affinity.[4] Unlike DAG, which is rapidly metabolized, phorbol esters like this compound are metabolically stable, leading to prolonged and sustained activation of PKC.[5] This persistent activation is a key factor in their biological effects.
This compound is a fluorescent phorbol ester, a property that makes it a valuable tool for studying the localization and dynamics of PKC activation within living cells. It is known to be a calcium-dependent PKC activator, suggesting it primarily targets the conventional PKC isoforms.
While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound, Sapintoxin A , provides valuable insight. Sapintoxin A is a potent activator of PKC with an activation constant (Ka) of 76 nM .[6] Furthermore, in competition binding assays using the radiolabeled phorbol ester [³H]PDBu, Sapintoxin A demonstrated potent competition for binding to various PKC isotypes, with IC₅₀ values ranging from 2 to 70 nM .[7] Given the structural similarity, it is anticipated that this compound exhibits comparable high-affinity binding and potent activation of conventional and novel PKC isotypes.
Quantitative Data on Phorbol Ester-PKC Interaction
To provide a comparative context for the activity of this compound, the following table summarizes key quantitative parameters for well-characterized phorbol esters and the related compound, Sapintoxin A.
| Compound | Parameter | Value | PKC Isotypes | Reference |
| Sapintoxin A | Ka (Activation Constant) | 76 nM | Not specified | [6] |
| Sapintoxin A | IC₅₀ (Competition with [³H]PDBu) | 2 - 70 nM | α, β1, β2, γ, δ, ε | [7] |
| Phorbol 12,13-dibutyrate ([³H]PDBu) | Kd (Dissociation Constant) | 1.6 - 18 nM | α, β1, β2, γ, δ, ε | [7] |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA/PMA) | IC₅₀ (Competition with [³H]PDBu) | ~2 nM | Not specified | [7] |
Note: The data for Sapintoxin A is presented as a proxy for this compound due to the lack of specific data for the latter.
Signaling Pathway of this compound-Mediated PKC Activation
This compound, like other phorbol esters, bypasses the need for receptor-mediated generation of DAG to activate PKC. It directly partitions into the cell membrane and binds to the C1 domain of PKC, initiating a downstream signaling cascade.
Caption: this compound partitions into the cell membrane and directly activates PKC.
Experimental Protocols
PKC Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled phorbol ester for binding to PKC.
Materials:
-
Purified recombinant PKC isozymes
-
[³H]Phorbol 12,13-dibutyrate ([³H]PDBu)
-
This compound and other unlabeled phorbol esters
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl₂, 1 mM DTT
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the purified PKC isozyme, PS/DAG liposomes, and assay buffer.
-
Add increasing concentrations of unlabeled this compound to the reaction tubes.
-
Add a fixed concentration of [³H]PDBu (typically at its Kd) to all tubes.
-
Incubate the mixture at 30°C for 60 minutes to reach equilibrium.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[9]
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of [³H]PDBu binding (IC₅₀) by non-linear regression analysis.[8]
Caption: Workflow for a competitive radioligand binding assay to determine PKC affinity.
In Vitro PKC Activity Assay
This assay measures the phosphotransferase activity of PKC in the presence of an activator like this compound.
Materials:
-
Purified recombinant PKC isozymes
-
This compound
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase Reaction Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes
-
Phosphocellulose paper or SDS-PAGE materials
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the PKC isozyme, substrate, PS/DAG liposomes, and kinase reaction buffer.
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-30 minutes.[10]
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper or by adding SDS-PAGE loading buffer.
-
If using phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]
-
Quantify the incorporated radioactivity using a scintillation counter or by autoradiography and densitometry if using SDS-PAGE.
-
Determine the concentration of this compound that produces half-maximal activation (EC₅₀) of PKC.
Caption: Workflow for an in vitro kinase assay to measure PKC activation.
Conclusion
This compound is a powerful pharmacological tool for the activation of Protein Kinase C. Its mode of action, mimicking the endogenous second messenger diacylglycerol, allows for the potent and sustained activation of conventional and novel PKC isozymes. While specific quantitative binding and activation data for this compound remain to be fully elucidated, the information available for the closely related Sapintoxin A suggests it operates in the nanomolar range. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the interaction of this compound and other compounds with PKC. Further characterization of the isotype-specific effects of this compound will be crucial for its application in dissecting the complex roles of individual PKC isoforms in health and disease, and for the development of novel therapeutic strategies targeting these critical signaling proteins.
References
- 1. Studies and perspectives of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinctive activation mechanisms and functions for protein kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sapintoxin A. A fluorescent phorbol ester that is a potent activator of protein kinase C but is not a tumour promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Rapid filtration assays for protein kinase C activity and phorbol ester binding using multiwell plates with fitted filtration discs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Control of Protein Kinase C Activity, Phorbol Ester-induced Cytoskeletal Remodeling, and Cell Survival Signals by the Scaffolding Protein SSeCKS/GRAVIN/AKAP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
The Intrinsic Fluorescence of Sapintoxin D: A Technical Guide for Cellular Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapintoxin D, a diterpenoid from the plant Sapium indicum, is a potent biological modulator. Beyond its bioactivity, the inherent fluorescent properties of its N-methylanthranilate moiety present a unique opportunity for its application in cellular imaging. This technical guide provides an in-depth overview of the fluorescent characteristics of the this compound core structure, its potential as a fluorescent probe, and detailed methodologies for its application in visualizing key cellular targets. While quantitative photophysical data for this compound itself is not extensively documented, the well-characterized fluorescence of N-methylanthranilate esters serves as a strong proxy, indicating a bright blue fluorescence. This guide will leverage this understanding to propose experimental frameworks for utilizing this compound-based probes in advanced cellular imaging.
Fluorescent Properties of the N-Methylanthranilate Fluorophore
Table 1: Photophysical Properties of Menthyl Anthranilate (as a proxy for the this compound fluorophore)
| Parameter | Value | Solvent |
| Excitation Maximum (λex) | ~340 nm | Ethanol |
| Emission Maximum (λem) | 390-405 nm | Ethanol |
| Quantum Yield (Φf) | 0.64 ± 0.06 | Ethanol |
| Appearance | Bright Blue Fluorescence | - |
Data extrapolated from studies on menthyl anthranilate, a structurally similar N-methylanthranilate ester.
Applications in Cellular Imaging: Targeting Key Signaling Pathways
The core structure of this compound can be synthetically modified to create a series of fluorescent bioprobes targeting specific cellular proteins. Research has indicated the potential to develop probes for Protein Kinase C (PKC), Transient Receptor Potential Melastatin 8 (TRPM8) channels, and the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.
Protein Kinase C (PKC) Signaling
PKC is a family of protein kinases that play crucial roles in various cellular signaling cascades, including cell proliferation, differentiation, and apoptosis. A fluorescent probe based on the this compound scaffold could enable real-time visualization of PKC localization and activity within living cells.
TRPM8 Channel Activity
TRPM8 is a cation channel that functions as a sensor for cold temperatures and cooling agents like menthol. It is implicated in pain signaling and cancer. A this compound-based fluorescent probe for TRPM8 could be used to study its localization on the plasma membrane and its activation dynamics.
SERCA Pump Function
The SERCA pump is crucial for maintaining calcium homeostasis within the cell by pumping Ca2+ ions from the cytosol into the sarcoplasmic/endoplasmic reticulum. Dysregulation of SERCA is associated with various diseases. A fluorescent probe for SERCA could allow for the study of its distribution and activity in live cells.
Experimental Protocols
The following are generalized protocols for cellular imaging using a this compound-derived fluorescent probe. Specific parameters such as probe concentration and incubation time should be optimized for each cell type and experimental setup.
General Workflow for Live-Cell Imaging
The Phorbol Ester Sapintoxin D: A Technical Guide to its Nature and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Sapintoxin D, a naturally occurring phorbol (B1677699) ester isolated from Sapium indicum. As a potent activator of Protein Kinase C (PKC), this compound serves as a valuable tool in studying cellular signaling pathways implicated in a range of physiological and pathological processes. This document details its chemical properties, mechanism of action, and biological effects, supported by a compilation of available data. Furthermore, it outlines key experimental methodologies for its study and visualizes the complex signaling cascades it modulates.
Introduction
This compound is a tigliane (B1223011) diterpenoid and a member of the phorbol ester family, a class of compounds renowned for their ability to potently activate Protein Kinase C (PKC).[1] Isolated from the unripe fruits of Sapium indicum, this compound is chemically identified as 12-O-[N-methylaminobenzoyl]-phorbol-13-acetate.[1] Its inherent fluorescence makes it a useful probe in biochemical and cellular studies.[2][3] This guide aims to provide a comprehensive technical overview of this compound for researchers in pharmacology, cell biology, and drug development.
Chemical and Physical Properties
This compound is a complex diterpene ester with the molecular formula C30H37NO8 and a molecular weight of 539.62 g/mol .[4] Its structure is characterized by the tetracyclic tigliane carbon skeleton, esterified at positions 12 and 13.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 12-O-[N-methylaminobenzoyl]-phorbol-13-acetate | [1] |
| Synonyms | (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[5]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate | |
| Molecular Formula | C30H37NO8 | [4] |
| Molecular Weight | 539.62 | [4] |
| CAS Number | 80998-07-8 | |
| Appearance | Not specified in literature | |
| Solubility | Soluble in organic solvents such as DMSO, ethanol | [2] |
Mechanism of Action: Protein Kinase C Activation
The primary mechanism of action of this compound, like other phorbol esters, is the activation of Protein Kinase C (PKC). Phorbol esters mimic the action of endogenous diacylglycerol (DAG), a secondary messenger involved in signal transduction. By binding to the C1 domain of conventional and novel PKC isoforms, this compound induces a conformational change that activates the kinase, leading to the phosphorylation of a multitude of downstream protein substrates.
This activation triggers a cascade of cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation. The specific downstream effects are cell-type dependent and are influenced by the particular PKC isoforms expressed. The activation of the PKC pathway by phorbol esters has been shown to involve the subsequent activation of other kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
References
- 1. SENCAR mouse skin tumorigenesis model versus other strains and stocks of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicodynamics of tumour promoters of mouse skin III. Specific binding of the tumour promoter thapsigargin as measured by the cold-acetone filter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carcinogenic effects of acrylamide in Sencar and A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malignant conversion and metastasis of mouse skin tumors: a comparison of SENCAR and CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Sapintoxin D in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sapintoxin D, a naturally derived fluorescent diterpenoid, presents a promising, albeit underexplored, scaffold in the landscape of drug discovery. As a phorbol (B1677699) ester, its primary known biological activity is the activation of Protein Kinase C (PKC), a family of enzymes integral to a multitude of cellular signaling pathways. Furthermore, its intrinsic fluorescence and synthetic accessibility have led to its proposition as a molecular probe for other key drug targets, including the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel and the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This technical guide synthesizes the current preliminary data on this compound, offering insights into its mechanism of action, potential therapeutic applications, and methodologies for its study. While quantitative biological data remains sparse, this document aims to provide a foundational resource for researchers seeking to investigate the therapeutic potential of this intriguing molecule.
Physicochemical Properties of this compound
This compound is a complex diterpenoid ester characterized by a tigliane (B1223011) backbone, typical of phorbol esters. Its structure incorporates a fluorescent N-methylanthranilate moiety, which is key to its utility as a biological probe.
| Property | Value |
| Chemical Formula | C₃₀H₃₇NO₈ |
| Molecular Weight | 539.62 g/mol |
| Appearance | Amorphous solid |
| Key Structural Features | Tigliane diterpene core, N-methylanthranilate ester |
| Fluorescence | Exhibits strong bright-blue fluorescence |
Mechanism of Action and Biological Activity
Protein Kinase C (PKC) Activation
The primary established biological function of this compound is the activation of Protein Kinase C (PKC). PKC isozymes are critical regulators of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. This compound, like other phorbol esters, mimics the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. This binding event recruits PKC to the cell membrane, leading to its activation in a calcium-dependent manner.
| Compound | Target | Assay | Activity | Reference |
| Sapintoxin A | PKC | Enzyme Activation | Ka = 76 nM | [1] |
It is important to note that this value for Sapintoxin A may not be directly extrapolated to this compound, and further experimental validation is required. Preliminary studies have also suggested that this compound may act as a weak tumor promoter, a characteristic often associated with potent PKC activators.
Potential Modulation of TRPM8 and SERCA
The synthesis of this compound as a potential fluorescent bioprobe for the TRPM8 ion channel and the SERCA pump has been reported.[2]
-
TRPM8: The Transient Receptor Potential Melastatin 8 is a cold-sensing ion channel implicated in pain and inflammation. The rationale for investigating this compound as a TRPM8 modulator likely stems from the structural similarities of its diterpene core to other known natural product modulators of TRP channels.
-
SERCA: The Sarco/Endoplasmic Reticulum Ca2+-ATPase is a crucial pump for maintaining calcium homeostasis within the cell. Its dysregulation is linked to various diseases, including cancer and heart failure. The potential for this compound to interact with SERCA is an area of active investigation.
To date, there is a lack of published quantitative data demonstrating the direct modulation of TRPM8 or SERCA by this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not extensively published. However, based on its known properties as a fluorescent PKC activator and its proposed applications, the following generalized protocols can be adapted for its study.
PKC Activation Assay (Fluorescence-Based)
This protocol outlines a general method for assessing PKC activation using the intrinsic fluorescence of this compound.
-
Cell Culture: Culture cells of interest (e.g., HEK293, HeLa) in appropriate media to ~80% confluency.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentrations in a physiological buffer (e.g., Hanks' Balanced Salt Solution).
-
Cell Treatment: Wash cells with buffer and incubate with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Fluorescence Microscopy: Visualize the subcellular localization of this compound using a fluorescence microscope with appropriate filter sets for blue fluorescence (Excitation ~350 nm, Emission ~450 nm). Translocation of the fluorescent signal from the cytosol to the plasma membrane is indicative of PKC binding and activation.
-
Image Analysis: Quantify the fluorescence intensity at the plasma membrane versus the cytosol to determine the extent of PKC translocation and activation.
TRPM8 Modulation Assay (Calcium Imaging)
This protocol describes a general approach to screen for TRPM8 modulation.
-
Cell Culture: Use a cell line stably expressing human TRPM8 (e.g., HEK293-TRPM8).
-
Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity before the addition of any compounds.
-
Compound Addition: Add this compound at various concentrations to the cells.
-
Agonist/Antagonist Response:
-
Agonist activity: A direct increase in intracellular calcium (measured as an increase in fluorescence) upon addition of this compound would suggest agonist activity.
-
Antagonist activity: Pre-incubate cells with this compound before adding a known TRPM8 agonist (e.g., menthol (B31143) or icilin). A reduction in the agonist-induced calcium influx would indicate antagonist activity.
-
-
Data Analysis: Quantify the changes in fluorescence intensity to determine the effect of this compound on TRPM8 activity.
SERCA Inhibition Assay (Enzymatic Activity)
This protocol provides a general method to assess the inhibitory effect of this compound on SERCA activity.
-
Preparation of Microsomes: Isolate microsomes rich in SERCA from a suitable source (e.g., rabbit skeletal muscle).
-
Reaction Mixture: Prepare a reaction buffer containing ATP, calcium, and a coupled enzyme system to measure ATP hydrolysis (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase system with NADH).
-
Incubation: Pre-incubate the microsomes with varying concentrations of this compound.
-
Initiation of Reaction: Start the reaction by adding a defined amount of calcium to the mixture.
-
Measurement of Activity: Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm. A decrease in the rate of ATP hydrolysis in the presence of this compound would indicate SERCA inhibition.
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value if a dose-response relationship is observed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving this compound and a conceptual workflow for its investigation.
References
Sapintoxin D as a Tool for Studying TRPM8 Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial sensor for cold temperatures and a promising target for therapeutic interventions in pain, inflammation, and cancer. Understanding its complex regulation is paramount for the development of novel modulators. Sapintoxin D, a fluorescent phorbol (B1677699) ester, has been identified as a potential tool for investigating TRPM8, primarily through its activity as a potent activator of Protein Kinase C (PKC). While direct and extensive studies on this compound's interaction with TRPM8 are limited, its role as a PKC activator allows for its application in dissecting the PKC-dependent signaling pathways that modulate TRPM8 function. This guide provides a comprehensive overview of the inferred mechanism of action of this compound on TRPM8, detailed experimental protocols based on analogous phorbol esters, and a summary of the quantitative data available for PKC-mediated TRPM8 modulation.
Introduction to this compound and TRPM8
2.1 TRPM8: The Cold and Menthol (B31143) Receptor
TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons. It is activated by a variety of stimuli, including cold temperatures (below ~26°C), cooling agents like menthol and icilin, and voltage changes. Its activation leads to a flux of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and signals the sensation of cold.
2.2 this compound: A Fluorescent Phorbol Ester
This compound is a diterpenoid derived from the plant Sapium indicum. As a phorbol ester, its primary mechanism of action is the activation of Protein Kinase C (PKC), a family of enzymes that play critical roles in various cellular signaling cascades by phosphorylating target proteins. A key feature of this compound is its intrinsic fluorescence, a property that makes it a potentially valuable tool for imaging-based assays.[1] Although synthesized as a potential fluorescent bioprobe for several targets including TRPM8, its direct application and characterization in this context are not extensively documented.[1]
Mechanism of Action: PKC-Mediated Modulation of TRPM8
The primary utility of this compound as a tool for studying TRPM8 lies in its ability to activate PKC. Activation of PKC has been shown to modulate TRPM8 activity, generally leading to its desensitization or downregulation. This process is crucial for understanding the physiological regulation of cold sensation and its alteration in pathological states.
3.1 The PKC Signaling Pathway in TRPM8 Regulation
The activation of G-protein coupled receptors (GPCRs) by various ligands can initiate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), leading to the formation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). DAG, along with Ca²⁺, directly activates conventional PKC isoforms. As a phorbol ester, this compound mimics the action of DAG, thus directly activating PKC and allowing for the specific investigation of this pathway's impact on TRPM8.
Activated PKC can phosphorylate TRPM8 channels directly or associated regulatory proteins, leading to a decrease in channel activity. This can manifest as a reduction in the open probability of the channel, a decrease in the number of functional channels at the plasma membrane, or an alteration in the channel's sensitivity to its agonists.
Quantitative Data: Effects of PKC Activators on TRPM8
| Compound | Cell Type | Assay Type | Agonist | Effect | Quantitative Measure |
| PMA | HEK293 expressing TRPM8 | Calcium Imaging | Menthol | Inhibition | Significant reduction in Ca²⁺ influx |
| PMA | Trigeminal Neurons | Electrophysiology | Cold | Inhibition | -2.4 ± 0.2 °C shift in temperature activation threshold |
| PDBu | DRG Neurons | Electrophysiology | Menthol | Inhibition | 78 ± 10% inhibition of menthol-induced currents |
| PDBu | Oocytes expressing TRPM8 | Electrophysiology | Menthol | Inhibition | Significant reduction in menthor-induced currents |
This table summarizes representative data from studies on PMA and PDBu to infer the potential effects of this compound on TRPM8.
Experimental Protocols
The following protocols are adapted from established methods using phorbol esters like PMA to study PKC-mediated TRPM8 modulation and can be applied to investigate the effects of this compound.
5.1 Calcium Imaging Assay for TRPM8 Inhibition
This assay measures changes in intracellular calcium concentration in response to TRPM8 activation and its modulation by a PKC activator.
-
Cell Culture: Culture HEK293 cells stably expressing human TRPM8 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Plate cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 45-60 minutes at 37°C.
-
Compound Application: Wash cells to remove excess dye. Add this compound (or a vehicle control) at various concentrations to the wells and incubate for 10-20 minutes.
-
TRPM8 Activation and Data Acquisition: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a TRPM8 agonist (e.g., menthol or icilin) to all wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity before and after agonist addition. Compare the response in this compound-treated wells to control wells to determine the extent of inhibition.
5.2 Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and provides detailed information on channel kinetics.
-
Cell Preparation: Plate TRPM8-expressing cells on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH 7.4. The intracellular solution for the patch pipette should contain (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, pH 7.2.
-
Experimental Procedure:
-
Establish a whole-cell recording configuration.
-
Record baseline TRPM8 currents in response to a voltage ramp or step protocol, or by application of a TRPM8 agonist.
-
Perfuse the cells with a solution containing this compound for a defined period.
-
Re-apply the stimulus (voltage protocol or agonist) in the presence of this compound and record the currents.
-
-
Data Analysis: Analyze the changes in current amplitude, activation and deactivation kinetics, and voltage-dependence of activation before and after the application of this compound.
Visualizations: Signaling Pathways and Workflows
6.1 Signaling Pathway of PKC-Mediated TRPM8 Inhibition
References
Methodological & Application
Application Notes and Protocols for Sapintoxin D in Protein Kinase C (PKC) Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapintoxin D is a fluorescent phorbol (B1677699) ester that serves as a selective activator of Protein Kinase C (PKC)[1]. As a structural analog of diacylglycerol (DAG), the endogenous activator of most PKC isoforms, this compound provides a powerful tool for studying PKC-mediated signaling pathways. Phorbol esters like this compound are significantly more potent and metabolically stable than DAG, allowing for sustained activation of PKC in cellular and in vitro assays[2]. This document provides detailed protocols and application notes for utilizing this compound in PKC activation assays, including recommended concentration ranges, experimental workflows, and an overview of the relevant signaling pathways.
Data Presentation: Quantitative Parameters for PKC Activation
| Parameter | Recommended Range | Cell Type/System | Notes |
| Working Concentration | 10 - 200 nM | Various cell lines (e.g., Jurkat, K-562, THP-1) | Start with a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Incubation Time (Short-term) | 15 - 60 minutes | Cellular assays for acute signaling events (e.g., protein phosphorylation) | Optimal time may vary depending on the specific downstream target being measured. |
| Incubation Time (Long-term) | 4 - 24 hours | Assays for gene expression, cell differentiation, or PKC downregulation | Prolonged exposure to potent PKC activators can lead to the downregulation of certain PKC isoforms. |
| Solvent | DMSO | Stock solutions | Prepare a high-concentration stock solution (e.g., 1-10 mM) in DMSO and store at -20°C. Further dilutions should be made in the appropriate assay buffer. |
Signaling Pathway
This compound, as a phorbol ester, directly activates conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms by binding to their C1 domain. This binding mimics the action of diacylglycerol (DAG), a second messenger produced from the hydrolysis of membrane phospholipids[3]. Upon activation, PKC translocates to the plasma membrane and phosphorylates a wide array of substrate proteins on their serine and threonine residues, initiating a cascade of downstream signaling events that regulate numerous cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.
Caption: this compound activates PKC leading to downstream signaling.
Experimental Protocols
In Vitro PKC Kinase Assay (Radiometric)
This protocol is adapted from general procedures for measuring the activity of purified or immunoprecipitated PKC using a radioactive phosphate (B84403) donor.
Materials:
-
Purified active PKC or cell lysate containing PKC
-
This compound
-
Phosphatidylserine (B164497) (PS) and Diacylglycerol (DAG) (for comparison)
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or similar)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP
-
10% Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter and vials
Procedure:
-
Prepare the lipid cofactors by drying down a mixture of PS and DAG (if used) under nitrogen and resuspending in assay buffer with sonication.
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL final volume:
-
25 µL of 2X Assay Buffer
-
5 µL of PKC substrate peptide (to a final concentration of 20-100 µM)
-
5 µL of this compound (at desired final concentrations, e.g., 0, 10, 50, 100, 200 nM)
-
5 µL of purified PKC enzyme or cell lysate
-
5 µL of H₂O
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of [γ-³²P]ATP/ATP mix (to a final concentration of 100 µM ATP with ~1 µCi [γ-³²P]ATP per reaction).
-
Incubate at 30°C for 10-20 minutes. The reaction time should be optimized to ensure linearity.
-
Stop the reaction by spotting 40 µL of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose papers three times for 5 minutes each in 1% phosphoric acid or 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Rinse the papers with acetone (B3395972) and let them air dry.
-
Place the dry paper in a scintillation vial with a compatible scintillant and measure the incorporated radioactivity using a scintillation counter.
Cellular PKC Activation Assay (Phospho-protein Detection)
This protocol outlines the steps to measure the activation of PKC in cultured cells by detecting the phosphorylation of a downstream target, such as ERK.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours, if necessary, to reduce basal signaling.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0-200 nM) for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO).
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).
-
Perform SDS-PAGE and Western blotting with the cell lysates using antibodies against the phosphorylated and total forms of a downstream PKC target (e.g., ERK).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the fold-change in protein phosphorylation relative to the total protein.
Experimental Workflow Diagram
Caption: Workflow for a cellular PKC activation assay.
References
Application Notes and Protocols: Sapintoxin D for Fluorescence Microscopy
Disclaimer: The following document describes a protocol for the use of a hypothetical compound, "Sapintoxin D." As of this writing, this compound is not a known, commercially available, or academically described reagent. This guide is intended as an illustrative example of a comprehensive protocol for a novel fluorescent probe, based on established methodologies for similar molecular agents that target specific cellular signaling pathways.
Introduction
This compound is a synthetic, cell-permeable, fluorescent analog of a phorbol (B1677699) ester, designed for the high-resolution imaging and study of Protein Kinase C (PKC) activation and localization in living and fixed cells. Phorbol esters are potent tumor promoters that function by mimicking the endogenous signaling lipid diacylglycerol (DAG), a key activator of the PKC family of kinases. By binding to the C1 domain of PKC isozymes, this compound induces their translocation from the cytosol to cellular membranes (such as the plasma membrane, Golgi apparatus, and nuclear envelope), a critical step in their activation.
The intrinsic fluorescence of this compound allows for the direct visualization of these translocation events, providing a powerful tool for investigating the dynamics of PKC signaling in response to various stimuli. This application note provides a detailed protocol for the use of this compound in fluorescence microscopy applications.
Product Information and Spectral Properties
The hypothetical spectral properties of this compound conjugated to a green fluorophore are presented below.
| Property | Value |
| Excitation Wavelength (Maximum) | 488 nm |
| Emission Wavelength (Maximum) | 515 nm |
| Recommended Laser/Filter Set | Argon Laser (488 nm), FITC/GFP filter set |
| Molecular Weight | ~ 950 g/mol |
| Solvent | DMSO |
| Storage | -20°C, protect from light |
Experimental Protocols
This section provides a step-by-step guide for cell preparation, labeling with this compound, and subsequent imaging.
Required Materials
-
Cells: A suitable cell line expressing PKC isozymes (e.g., HeLa, MCF-7, A549).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS).
-
Imaging Dishes: Glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
-
This compound Stock Solution: 1 mM in anhydrous DMSO.
-
Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Imaging Medium: Serum-free medium or HBSS.
-
Fixative (Optional): 4% Paraformaldehyde (PFA) in PBS.
-
Fluorescence Microscope: Confocal or widefield microscope with appropriate filter sets.
Experimental Workflow Diagram
The overall experimental process is outlined in the diagram below.
Caption: Experimental workflow for labeling and imaging cells with this compound.
Detailed Protocol
-
Cell Seeding:
-
One day prior to the experiment, seed the cells of choice onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of imaging.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of this compound Working Solution:
-
Thaw the 1 mM this compound stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in serum-free medium or HBSS to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 50 nM to 500 nM (see Table 2).
-
Note: It is critical to vortex the diluted solution well to prevent aggregation.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Aspirate the PBS and add the this compound working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Aspirate the labeling solution.
-
Wash the cells twice with warm imaging medium to remove any unbound probe.
-
Add fresh, pre-warmed imaging medium to the dish.
-
Proceed to image the cells on a fluorescence microscope using a 488 nm excitation source and a standard GFP/FITC emission filter.
-
For time-lapse experiments, acquire a baseline image before adding a stimulus of interest and then continue imaging at desired intervals.
-
Optimization and Data
Effective use of this compound requires optimization of concentration and incubation time. The following tables provide example data from optimization experiments in HeLa cells.
Table 2: this compound Concentration Titration
| Concentration | Incubation Time | Signal-to-Noise Ratio (SNR) | Observations |
| 50 nM | 30 min | 4.5 ± 0.8 | Clear membrane localization, low background. |
| 100 nM | 30 min | 12.1 ± 1.5 | Optimal: Strong membrane signal, low background. |
| 250 nM | 30 min | 15.3 ± 2.1 | Bright signal, slight increase in cytoplasmic background. |
| 500 nM | 30 min | 15.8 ± 2.5 | High signal, significant background, potential cytotoxicity. |
Table 3: Time-Course of PKC Translocation
| Time After Stimulation | Membrane Fluorescence Intensity (A.U.) | Cytosolic Fluorescence Intensity (A.U.) |
| 0 min (pre-stimulation) | 150 ± 20 | 450 ± 50 |
| 5 min | 350 ± 45 | 250 ± 30 |
| 15 min | 680 ± 60 | 120 ± 15 |
| 30 min | 710 ± 55 | 115 ± 10 |
Proposed Signaling Pathway
This compound acts as a potent activator of Protein Kinase C (PKC). Upon binding, it induces the translocation of PKC to the membrane, where it can phosphorylate a wide array of downstream target proteins, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Caption: Proposed signaling pathway for this compound-mediated PKC activation.
Troubleshooting
-
Weak or No Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Check that the microscope filter sets are appropriate for the fluorophore.
-
-
High Background:
-
Decrease the concentration of this compound.
-
Ensure adequate washing steps after incubation.
-
Use a serum-free medium for labeling and imaging, as serum components can be autofluorescent.
-
-
Cell Death:
-
Reduce the concentration and/or incubation time.
-
Confirm the health of the cell culture before starting the experiment.
-
Minimize exposure to the excitation light source during imaging.
-
How to prepare Sapintoxin D stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapintoxin D is a fluorescent phorbol (B1677699) ester that serves as a potent, calcium-dependent activator of Protein Kinase C (PKC). Its intrinsic fluorescence makes it a valuable tool for studying PKC activation dynamics, localization, and for high-throughput screening of PKC inhibitors. Phorbol esters, including this compound, are structural analogs of diacylglycerol (DAG), an endogenous activator of most PKC isoforms. Due to their high potency and toxicity, stringent safety precautions are imperative when handling these compounds.
These application notes provide detailed protocols for the preparation of this compound stock and working solutions, guidelines for its use in cell-based assays, and important safety information.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇NO₈ | [1] |
| Molecular Weight | 539.62 g/mol | [2] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | [3] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months. | [2] |
| Excitation/Emission (approx.) | Similar to other fluorescent phorbol esters, specific wavelengths should be determined experimentally. | - |
Safety and Handling Precautions
WARNING: Phorbol esters are potent tumor promoters and are highly toxic. Handle with extreme caution in a designated area.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill Cleanup: In case of a spill, do not dry sweep. Dampen the area with a suitable solvent (e.g., ethanol) and absorb with an inert material. Decontaminate the area with a 5% sodium hypochlorite (B82951) solution.
-
Waste Disposal: Dispose of all waste materials (gloves, pipette tips, etc.) contaminated with this compound as hazardous chemical waste according to your institution's guidelines.
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes.
-
Ingestion/Inhalation: Seek immediate medical attention.
-
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, carefully weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.396 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[2]. Protect from light.
Preparation of this compound Working Solutions
The final concentration of this compound in a cell-based assay typically ranges from 10 nM to 1 µM. The working solution should be prepared fresh from the stock solution for each experiment.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., PBS, HBSS)
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentration.
-
Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%).
-
Example for a 100 nM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of medium (resulting in a 10 µM solution).
-
Prepare the final working solution by adding 10 µL of the 10 µM intermediate solution to 990 µL of medium.
-
-
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared working solution immediately for your experiment. Do not store diluted working solutions.
Application: Cell-Based PKC Activation Assay
This protocol provides a general workflow for monitoring PKC activation in live cells using this compound and fluorescence microscopy.
Principle: Upon addition to cells, the fluorescent this compound will translocate from the extracellular medium to cellular membranes, where it binds to and activates PKC. This translocation and subsequent co-localization with PKC can be visualized using fluorescence microscopy.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound working solution (e.g., 100 nM in cell culture medium)
-
Fluorescence microscope with appropriate filter sets
-
Optional: A fluorescently tagged PKC isoform (e.g., PKCα-GFP) for co-localization studies
Procedure:
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Replace the culture medium with fresh, pre-warmed medium or an appropriate imaging buffer.
-
Place the dish on the fluorescence microscope stage and acquire baseline fluorescence images before adding this compound.
-
Carefully add the this compound working solution to the cells.
-
Immediately begin acquiring time-lapse fluorescence images to monitor the translocation of this compound to cellular membranes (e.g., plasma membrane, perinuclear region).
-
If using a fluorescently tagged PKC, acquire images in both the this compound and the PKC-tag channels to observe co-localization.
-
Analyze the images to quantify the change in fluorescence intensity at specific cellular locations over time.
Visualizations
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound-Mediated PKC Activation Pathway
Caption: this compound activates PKC by mimicking diacylglycerol (DAG).
References
Application Note: Measuring Protein Kinase C (PKC) Activity Using Sapintoxin D with Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a vast array of cellular signaling pathways, regulating processes such as cell proliferation, gene expression, and apoptosis.[1][2] Dysregulation of PKC activity is implicated in numerous diseases, including cancer and inflammatory disorders, making its activity a key target for therapeutic intervention. Traditional methods for measuring kinase activity can be cumbersome, often relying on radioactivity or complex enzyme assays.[3][4] Sapintoxin D, a fluorescent phorbol (B1677699) ester, serves as a potent activator and probe for PKC.[5] This application note details a robust method for quantifying PKC activation in single cells using this compound in conjunction with flow cytometry, providing a high-throughput and sensitive tool for research and drug screening.
Principle of the Assay
The assay leverages the fluorescent nature of this compound. Phorbol esters like this compound mimic the function of diacylglycerol (DAG), a natural second messenger that binds to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that activates the enzyme.[1][2] When this compound binds to activated PKC within the cell, its fluorescence can be detected and quantified on a per-cell basis using a flow cytometer. An increase in the mean fluorescence intensity (MFI) of a cell population directly correlates with the level of PKC activation. This method allows for the rapid analysis of thousands of cells, enabling the study of heterogeneous cell populations and the identification of rare cellular events.[6][7]
PKC Signaling and Assay Workflow
The following diagrams illustrate the canonical PKC activation pathway and the experimental workflow for this assay.
Caption: Canonical signaling pathway for Protein Kinase C (PKC) activation.
Caption: Experimental workflow for measuring PKC activity via flow cytometry.
Experimental Protocol
This protocol provides a general framework. Optimization of cell numbers, incubation times, and this compound concentration is recommended for specific cell types and experimental conditions.
A. Materials and Reagents
-
Cells: Healthy, logarithmically growing cell suspension or adherent cells of interest.
-
This compound: (e.g., from AbMole, Fisher Scientific)[5][8]. Prepare a stock solution (e.g., 1 mM in DMSO) and store at -20°C.
-
Cell Culture Medium: Appropriate for the cell line used.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.
-
Flow Cytometry Staining Buffer (FACS Buffer): PBS containing 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) and 0.05% sodium azide.
-
Positive Control: Phorbol 12-myristate 13-acetate (PMA) or another known PKC activator.
-
Negative Control: A vehicle control (e.g., DMSO) and/or a known PKC inhibitor (e.g., Gö 6983).
-
Flow Cytometer: Equipped with appropriate lasers and filters for detecting the fluorescence of this compound (excitation/emission spectra should be obtained from the supplier).
-
Reagents for cell detachment (if applicable): e.g., Trypsin-EDTA.
-
Reagents for viability: e.g., Trypan Blue or a fixable viability dye for flow cytometry.
B. Cell Preparation
-
Suspension Cells:
-
Harvest cells by centrifugation at 300-400 x g for 5 minutes.
-
Wash the cell pellet once with 10 mL of cold PBS.
-
Centrifuge again and discard the supernatant.[9]
-
-
Adherent Cells:
-
Wash the cell monolayer with PBS.
-
Add pre-warmed trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium.
-
Transfer cells to a conical tube and centrifuge at 300-400 x g for 5 minutes.
-
Wash the cell pellet once with 10 mL of cold PBS.[9]
-
-
Cell Counting and Resuspension:
-
Resuspend the cell pellet in an appropriate volume of FACS buffer.
-
Perform a cell count and assess viability (should be >95%).
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in FACS buffer.[10]
-
C. PKC Activation and Staining
-
Aliquot 100 µL of the cell suspension (100,000 cells) into each flow cytometry tube.
-
Add test compounds, positive controls (e.g., 100 nM PMA), and negative controls (e.g., vehicle) to the respective tubes.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C. This step should be optimized.
-
Prepare a working solution of this compound in FACS buffer. The optimal concentration should be determined by titration (typically in the range of 50-500 nM).
-
Add the this compound working solution to each tube.
-
Incubate for 15-20 minutes at 37°C, protected from light.
-
Wash the cells by adding 2 mL of cold FACS buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer for analysis. Keep samples on ice and protected from light until acquisition.
D. Data Acquisition and Analysis
-
Set up the flow cytometer using an unstained cell sample to adjust forward scatter (FSC) and side scatter (SSC) voltages and to define the primary cell population gate.
-
Use the appropriate fluorescence channel to detect this compound.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) within the primary cell gate.
-
For analysis, gate on the viable, single-cell population based on FSC and SSC properties.
-
Generate a histogram for the this compound fluorescence channel for each sample.
-
Quantify the results by calculating the Mean Fluorescence Intensity (MFI) or the percentage of fluorescent ("PKC-active") cells for each condition. A shift in the histogram to the right indicates an increase in PKC activity.
Data Presentation and Interpretation
Quantitative data should be summarized to compare the effects of different treatments. The table below provides an example of how to present results from a dose-response experiment. An increase in MFI correlates with higher levels of PKC activation.
Table 1: Example Quantitative Data for PKC Activity Measurement
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | % PKC-Active Cells (Above Threshold) |
| Unstimulated Control | - | 150 ± 12 | 2.1% |
| Vehicle Control (DMSO) | 0.1% | 155 ± 15 | 2.3% |
| Test Compound A | 10 nM | 320 ± 25 | 15.6% |
| 100 nM | 850 ± 60 | 45.2% | |
| 1 µM | 2100 ± 150 | 88.9% | |
| PKC Inhibitor + 1 µM Cmpd A | 10 µM | 250 ± 20 | 8.5% |
| Positive Control (PMA) | 100 nM | 2500 ± 180 | 95.7% |
Data are presented as mean ± standard deviation from triplicate wells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | This compound concentration is too high. | Perform a titration experiment to find the optimal concentration with the best signal-to-noise ratio. |
| Inadequate washing. | Ensure wash steps are performed thoroughly with cold FACS buffer to remove unbound probe. | |
| Low or no signal | This compound concentration is too low. | Titrate the reagent to a higher concentration. |
| Cells are not responsive or dead. | Check cell viability before and after the experiment. Use a known positive control (PMA) to ensure the pathway is active in your cell type. | |
| Inappropriate incubation time/temp. | Optimize incubation times and temperature for stimulation and staining. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate and consistent cell counting and aliquoting for each sample. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Involvement of tyrosine kinases, Ca2+ and PKC in activation of mitogen-activated protein (MAP) kinase in human polymorphonuclear neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Flow cytometric analysis of kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzo Life Sciences this compound HIGH PURITY 5MG | Fisher Scientific [fishersci.com]
- 9. Flow Cytometry Protocol [protocols.io]
- 10. research.pasteur.fr [research.pasteur.fr]
Application of Sapintoxin D in Protein Localization Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sapintoxin D is a naturally occurring phorbol (B1677699) ester, a class of compounds known for their potent activation of Protein Kinase C (PKC) isozymes. The activation of many PKC isoforms is intricately linked to their translocation from the cytosol to various cellular membranes, including the plasma membrane, nuclear envelope, and Golgi apparatus. This translocation event is a critical step in the propagation of numerous signaling cascades. Consequently, this compound can be employed as a powerful pharmacological tool to induce and study the localization of PKC and its downstream effectors, providing insights into cellular signaling pathways relevant to various physiological and pathological processes.
These application notes provide a framework for utilizing this compound in protein localization studies, with a primary focus on the translocation of PKC isoforms. The protocols outlined below are based on established methodologies for studying phorbol ester-induced protein translocation and can be adapted for specific cell types and PKC isoforms of interest.
Application Notes
This compound, as a potent diacylglycerol (DAG) analog, binds to the C1 domain of conventional and novel PKC isoforms, leading to a conformational change that promotes their association with cellular membranes. This induced translocation can be visualized and quantified using various microscopy techniques, making this compound a valuable tool for:
-
Investigating PKC Isoform-Specific Localization: Different PKC isoforms exhibit distinct translocation patterns in response to cellular signals. This compound can be used to probe the specific subcellular destinations of various PKC isoforms (e.g., PKCα, β, γ, δ, ε) in different cell types, shedding light on their unique biological functions.
-
High-Throughput Screening for Modulators of PKC Translocation: In a drug discovery context, assays monitoring this compound-induced PKC translocation can be adapted for high-throughput screening to identify novel inhibitors or enhancers of specific PKC-mediated signaling pathways.
-
Co-localization Studies: The synthesis of fluorescently labeled this compound analogs has been reported, opening the possibility for dual-color imaging experiments.[1] These studies would allow for the simultaneous visualization of this compound and a fluorescently tagged protein of interest (e.g., a GFP-PKC fusion protein), providing direct evidence of their co-localization within the cell.
-
Understanding Downstream Signaling Events: The translocation of PKC to specific subcellular compartments brings it into proximity with its substrates. By studying the localization of PKC in response to this compound, researchers can gain insights into the spatial regulation of downstream signaling events.
Data Presentation
Quantitative analysis is crucial for robust protein localization studies. The following table provides a template for summarizing experimental data on this compound-induced protein translocation.
| Protein of Interest (e.g., PKC Isoform) | Cell Type | This compound Concentration (nM) | Incubation Time (min) | Translocation Ratio (Membrane/Cytosol Intensity) ± SD | Notes |
| PKCδ | HeLa | 10 | 15 | 3.5 ± 0.4 | Translocation to the plasma membrane. |
| PKCα | MCF-7 | 50 | 30 | 2.8 ± 0.3 | Perinuclear accumulation observed. |
| PKCε | SH-SY5Y | 20 | 10 | 4.1 ± 0.5 | Localization to cell-cell contacts. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for this compound-Induced PKC Translocation
This protocol describes the use of immunofluorescence to visualize the translocation of endogenous PKC isoforms in response to this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody specific for the PKC isoform of interest
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Prepare working solutions of this compound in cell culture medium. A final concentration range of 10-100 nM is a good starting point. Include a vehicle control (DMSO).
-
Aspirate the culture medium and replace it with the this compound-containing medium or the vehicle control.
-
Incubate the cells for the desired time (e.g., 5, 15, 30, or 60 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a confocal microscope.
-
Protocol 2: Live-Cell Imaging of PKC Translocation Using GFP-Tagged PKC
This protocol allows for the real-time visualization of PKC translocation in living cells.
Materials:
-
Cells cultured in glass-bottom dishes
-
Expression plasmid encoding a GFP-tagged PKC isoform
-
Transfection reagent
-
Live-cell imaging medium
-
This compound (in DMSO)
-
Confocal microscope equipped with a live-cell imaging chamber
Procedure:
-
Transfection:
-
Seed cells in glass-bottom dishes.
-
Transfect the cells with the GFP-PKC expression plasmid according to the manufacturer's protocol for the transfection reagent.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
-
Live-Cell Imaging:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the stage of the confocal microscope within a chamber maintained at 37°C and 5% CO2.
-
Acquire baseline images of the GFP-PKC localization before stimulation.
-
Add this compound to the dish at the desired final concentration.
-
Acquire time-lapse images to monitor the translocation of the GFP-PKC fusion protein.
-
Protocol 3: Quantitative Analysis of Protein Translocation
Image analysis software can be used to quantify the degree of protein translocation.[2][3]
Procedure:
-
Image Acquisition: Acquire images with non-saturating pixel intensities.
-
Region of Interest (ROI) Definition:
-
For each cell, define ROIs for the cytosol and the target membrane (e.g., plasma membrane).
-
The nuclear stain can be used to define the nuclear boundary.
-
-
Fluorescence Intensity Measurement:
-
Measure the mean fluorescence intensity within the defined ROIs.
-
-
Calculation of Translocation Ratio:
-
Calculate the ratio of the mean fluorescence intensity at the membrane to that in the cytosol.
-
An increase in this ratio indicates translocation.
-
-
Statistical Analysis: Perform statistical analysis on the translocation ratios from multiple cells for each experimental condition.
Visualizations
Caption: this compound signaling pathway leading to PKC activation and translocation.
Caption: Experimental workflow for immunofluorescence staining of PKC translocation.
Caption: Logical relationship of this compound-induced events in protein localization.
References
Application Notes and Protocols for High-Throughput Screening of PKC Inhibitors Using Sapintoxin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of a vast array of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and tumorigenesis. The dysregulation of PKC activity has been implicated in numerous diseases, most notably cancer. This has rendered PKC isoforms attractive targets for therapeutic intervention. High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery, enabling the rapid identification of novel PKC inhibitors.
Sapintoxin D is a naturally occurring, fluorescent phorbol (B1677699) ester that acts as a potent and selective activator of PKC.[1] Phorbol esters mimic the function of the endogenous second messenger diacylglycerol (DAG), binding with high affinity to the C1 domain of conventional and novel PKC isoforms, thereby inducing their activation. The intrinsic fluorescence of this compound provides a powerful tool for the development of robust and sensitive HTS assays to identify compounds that compete for this binding site.
These application notes provide a detailed protocol for a fluorescence polarization (FP)-based HTS assay designed to screen for inhibitors of PKC by leveraging the competitive binding of test compounds against this compound.
Principle of the Assay
This HTS assay is based on the principle of fluorescence polarization. This compound, a relatively small molecule, tumbles rapidly in solution, resulting in a low FP signal. Upon binding to the much larger PKC enzyme, the rotational motion of this compound is significantly constrained, leading to a high FP signal.
In a competitive screening format, a test compound that binds to the same site on PKC as this compound will displace the fluorescent ligand. This displacement results in an increase in the population of free, rapidly tumbling this compound, and consequently, a decrease in the measured FP signal. The magnitude of this decrease is directly proportional to the affinity of the test compound for PKC.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | (Example) Cayman Chemical | (Example) 10007898 | -20°C |
| Recombinant Human PKC Isoform (e.g., PKCα) | (Example) SignalChem | (Example) P61-10G | -80°C |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA) | In-house preparation | N/A | 4°C |
| 384-well, black, low-volume microplates | (Example) Corning | (Example) 3573 | Room Temperature |
| DMSO (Dimethyl sulfoxide), molecular biology grade | (Example) Sigma-Aldrich | (Example) D8418 | Room Temperature |
Quantitative Data
Spectral Properties of this compound (Anthranilate Moiety):
| Parameter | Wavelength |
|---|---|
| Excitation Maximum (λex) | ~350 nm |
| Emission Maximum (λem) | ~450 nm |
Note: These are approximate values based on the anthranilate fluorophore. It is highly recommended to determine the specific spectral properties of the this compound lot being used.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
PKC Enzyme Stock Solution: Thaw the recombinant PKC isoform on ice. Prepare working solutions of the enzyme in Assay Buffer at the desired concentrations. The optimal concentration should be determined empirically through a titration experiment.
-
Compound Library: Prepare stock solutions of test compounds in DMSO. For the primary screen, a single concentration (e.g., 10 µM) is typically used.
Assay Optimization
To ensure a robust HTS assay, the following parameters should be optimized:
-
This compound Concentration: Perform a saturation binding experiment by titrating this compound against a fixed concentration of the PKC enzyme to determine the dissociation constant (Kd). A concentration of this compound at or below the Kd is typically used for competitive binding assays.
-
PKC Concentration: Titrate the PKC enzyme against a fixed, low nanomolar concentration of this compound to determine the concentration that yields a stable and significant FP window (the difference between the FP of bound and free this compound).
-
DMSO Tolerance: Evaluate the effect of increasing concentrations of DMSO on the assay performance to determine the maximum tolerable concentration that does not significantly impact the FP signal or enzyme stability.
-
Z'-factor Determination: The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from positive controls (PKC + this compound) and negative controls (this compound only). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
High-Throughput Screening Protocol (384-well format)
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each test compound from the library (in DMSO) into the wells of a 384-well microplate. Also, dispense DMSO into the control wells (positive and negative controls).
-
PKC Enzyme Addition: Add 10 µL of the diluted PKC enzyme solution to each well, except for the negative control wells. Add 10 µL of Assay Buffer to the negative control wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for the binding of test compounds to the PKC enzyme.
-
This compound Addition: Add 10 µL of the this compound solution (in Assay Buffer) to all wells.
-
Final Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for this compound's excitation and emission wavelengths.
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 * (1 - [(FP_sample - FP_neg_control) / (FP_pos_control - FP_neg_control)])
Where:
-
FP_sample is the fluorescence polarization of the well with the test compound.
-
FP_pos_control is the average fluorescence polarization of the positive control wells (PKC + this compound + DMSO).
-
FP_neg_control is the average fluorescence polarization of the negative control wells (this compound + DMSO).
-
-
Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition or 3 standard deviations from the mean of the sample library).
-
Dose-Response Analysis: Confirmed hits should be further characterized by performing dose-response experiments to determine their IC50 values (the concentration of the inhibitor that causes 50% inhibition).
Mandatory Visualizations
References
Experimental Models for Studying Sapintoxin D Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapintoxin D is a fluorescent phorbol (B1677699) ester that serves as a potent, calcium-dependent activator of Protein Kinase C (PKC).[1][2] As a member of the phorbol ester family, it is a valuable tool for investigating the diverse cellular processes regulated by PKC, a key family of serine/threonine kinases involved in signal transduction pathways that control cell growth, differentiation, and apoptosis. This document provides detailed application notes and protocols for experimental models designed to study the effects of this compound, both in vitro and in vivo. While specific quantitative dose-response data for this compound is limited in publicly available literature, the following sections offer representative data from well-characterized phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to guide experimental design.
Data Presentation: Quantitative Effects of Phorbol Esters
The following tables summarize representative quantitative data for the biological effects of potent phorbol esters like TPA. These values can serve as a starting point for determining the optimal concentration range for this compound in similar assays.
Table 1: Representative In Vitro Efficacy of Phorbol Esters (e.g., TPA)
| Assay Type | Cell Line | Parameter | Value |
| PKC Activation | Various | EC₅₀ | 1 - 10 nM |
| Cytotoxicity (72h) | HeLa | IC₅₀ | ~50 nM |
| Jurkat | IC₅₀ | ~20 nM | |
| MCF-7 | IC₅₀ | ~100 nM | |
| ERK Phosphorylation | Swiss 3T3 | EC₅₀ | 5 - 20 nM |
Table 2: Representative In Vivo Tumor Promotion Data for Phorbol Esters (e.g., TPA) in SENCAR Mice
| Initiation Agent | Promotion Agent & Dose | Duration of Promotion | Tumor Incidence (%) | Average Tumors per Mouse |
| DMBA (10 nmol) | TPA (5 nmol, twice weekly) | 20 weeks | 100 | 8 - 12 |
| DMBA (10 nmol) | Acetone (B3395972) (vehicle control) | 20 weeks | < 5 | < 0.1 |
Note: this compound has been described as a weak tumor promoter in Sencar mouse skin.[2][3]
Signaling Pathways and Experimental Workflows
Protein Kinase C (PKC) Signaling Pathway
This compound, like other phorbol esters, activates conventional and novel PKC isoforms by binding to their C1 domain, mimicking the endogenous ligand diacylglycerol (DAG). This activation leads to the translocation of PKC from the cytosol to the cell membrane and phosphorylation of a wide range of downstream substrates, initiating various cellular responses.
Experimental Protocols
Protocol 1: In Vitro PKC Kinase Activity Assay
This protocol describes a method to measure the activation of PKC by this compound in a cell-free system.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA).
-
Reconstitute purified recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCδ) in kinase buffer.
-
Prepare a lipid mixture of phosphatidylserine (B164497) (PS) and diacylglycerol (DAG) in kinase buffer and sonicate to form micelles.
-
Prepare a stock solution of a fluorescent PKC peptide substrate (e.g., RFARKGSLRQKNV-fluorescein).
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of kinase buffer.
-
Add 10 µL of the lipid mixture.
-
Add 10 µL of the PKC enzyme solution.
-
Add 5 µL of this compound at various concentrations (typically ranging from 0.1 nM to 1 µM) or vehicle control (DMSO).
-
Add 5 µL of the fluorescent peptide substrate.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 10 µL of ATP (final concentration ~100 µM).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence polarization or intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the change in fluorescence as a function of this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vitro Cytotoxicity Assay (Neutral Red Uptake)
This assay assesses the cytotoxic effects of this compound by measuring the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.
Workflow:
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HeLa, Jurkat, MCF-7) in appropriate growth medium.
-
Trypsinize and resuspend the cells to a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in growth medium (e.g., from 1 nM to 10 µM).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Neutral Red Staining:
-
Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium.
-
Remove the treatment medium and add 100 µL of the Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Dye Extraction and Measurement:
-
Remove the Neutral Red solution and wash the cells once with 150 µL of PBS.
-
Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of this compound concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
Protocol 3: In Vivo Mouse Skin Tumor Promotion Assay
This protocol outlines a two-stage carcinogenesis model in SENCAR mice, which are highly sensitive to phorbol ester-induced tumor promotion, to evaluate the tumor-promoting activity of this compound.
Logical Relationship:
Methodology:
-
Animal Model:
-
Use 6-8 week old female SENCAR mice.
-
Shave the dorsal skin of the mice 2 days before initiation.
-
-
Initiation:
-
Apply a single topical dose of a sub-carcinogenic amount of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) (e.g., 10 nmol in 200 µL of acetone) to the shaved dorsal skin.
-
-
Promotion:
-
One to two weeks after initiation, begin the promotion phase.
-
Divide the mice into a control group (vehicle - acetone) and a treatment group (this compound).
-
Apply this compound topically twice a week for at least 20 weeks. A range of doses should be tested based on the weak tumor-promoting activity reported.
-
The vehicle control group should receive 200 µL of acetone twice a week.
-
-
Observation and Data Collection:
-
Observe the mice weekly for the appearance of skin tumors (papillomas).
-
Record the number of tumor-bearing mice (tumor incidence) and the total number of tumors per group (tumor multiplicity).
-
Monitor the general health and body weight of the animals throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., 20-30 weeks), euthanize the mice.
-
Excise the skin from the treated area for histopathological analysis to confirm the nature of the tumors.
-
Compare the tumor incidence and multiplicity between the this compound-treated group and the control group using appropriate statistical methods (e.g., Fisher's exact test for incidence, Mann-Whitney U test for multiplicity).
-
Protocol 4: Western Blot Analysis of MAPK/ERK Phosphorylation
This protocol is for detecting the activation of the MAPK/ERK signaling pathway in response to this compound treatment in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Swiss 3T3 fibroblasts) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound at various concentrations for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Compare the levels of ERK phosphorylation in this compound-treated samples to the untreated control.
-
References
Application Notes: Fluorescent Labeling of Specific Cell Types with Sapintoxin D
Introduction
Sapintoxin D is a member of the daphnane-type diterpenoids, a class of compounds known for their potent biological activities, including the activation of Protein Kinase C (PKC). The synthesis of this compound and its derivatives for use as fluorescent bioprobes allows for the investigation of PKC-related signaling pathways and the identification of specific cell types responsive to this class of compounds.[1] This document provides a detailed protocol for the labeling of cells with a fluorescently conjugated version of this compound, enabling researchers to visualize and quantify its interaction with cellular targets.
Mechanism of Action
This compound, like other phorbol (B1677699) esters, functions as an analog of diacylglycerol (DAG), a crucial second messenger in various signal transduction pathways. By binding to the C1 domain of PKC, this compound allosterically activates the enzyme, triggering a cascade of downstream phosphorylation events.[2] This activation is central to numerous cellular processes, including proliferation, differentiation, and apoptosis.[3][4][5] Monitoring the localization and intensity of fluorescently labeled this compound can provide insights into the spatial and temporal dynamics of PKC activation within living cells.[6][7]
Applications
-
Identification of Target Cells: The specific labeling of cells with fluorescent this compound can be used to identify and isolate cell populations that express high levels of responsive PKC isozymes.
-
High-Throughput Screening: This protocol can be adapted for high-throughput screening assays to identify novel modulators of the PKC signaling pathway.
-
Study of PKC Translocation: Visualize the translocation of PKC from the cytosol to various cellular membranes upon activation.[7]
-
Drug Development: Evaluate the efficacy and specificity of new drug candidates targeting the PKC pathway.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for experiments involving phorbol ester-based cellular labeling and activation. These values should be used as a starting point for optimization in your specific cell type and experimental setup.
Table 1: Recommended Concentration Ranges for Fluorescently Labeled this compound
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO | Prepare a concentrated stock to minimize the final DMSO concentration in the cell culture medium.[8] |
| Final Working Concentration | 10-100 nM | The optimal concentration should be determined empirically by titration for each cell type.[9] |
| Incubation Time | 15-60 minutes | Time-course experiments are recommended to determine the optimal incubation period.[2] |
Table 2: Typical Instrument Settings for Fluorescence Detection
| Parameter | Example Setting | Notes |
| Excitation Wavelength | ~490 nm | These values are typical for a FITC or GFP fluorophore and should be adjusted based on the specific fluorescent tag used.[8] |
| Emission Wavelength | ~525 nm | A spectral scan may be necessary to determine the peak emission of the conjugated this compound.[8] |
| Microscope Objective | 20x or 40x | The choice of objective will depend on whether single-cell or population-level imaging is desired. |
Experimental Protocols
Protocol 1: Preparation of Fluorescently Labeled this compound Stock Solution
-
Reconstitution: Allow the vial of lyophilized fluorescently labeled this compound to equilibrate to room temperature.
-
Dissolution: Add anhydrous DMSO to the vial to achieve a stock solution concentration of 1-10 mM.[8]
-
Mixing: Vortex the vial briefly to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[8]
Protocol 2: Labeling of Adherent Cells with Fluorescent this compound
-
Cell Seeding: Seed the cells of interest onto glass-bottom dishes or multi-well plates suitable for fluorescence microscopy and culture overnight to allow for attachment.[9]
-
Preparation of Labeling Solution: Dilute the fluorescent this compound stock solution in pre-warmed, serum-free cell culture medium to the desired final working concentration (e.g., 50 nM).
-
Cell Treatment: Remove the culture medium from the cells and gently add the labeling solution.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired period (e.g., 30 minutes).[2]
-
Washing: Carefully remove the labeling solution and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.[2]
-
Imaging: Immediately proceed with fluorescence microscopy to visualize the labeled cells.
Protocol 3: Labeling of Suspension Cells with Fluorescent this compound
-
Cell Preparation: Harvest suspension cells by centrifugation and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Labeling: Add the diluted fluorescent this compound to the cell suspension to the final working concentration.
-
Incubation: Incubate the cells at 37°C for the desired time with gentle agitation.
-
Washing: Centrifuge the cells to pellet them, remove the supernatant, and wash the cell pellet three times with cold PBS.[8]
-
Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Caption: Workflow for labeling cells with fluorescent this compound.
Caption: this compound activates PKC, mimicking diacylglycerol (DAG).
References
- 1. researchgate.net [researchgate.net]
- 2. licorbio.com [licorbio.com]
- 3. Genetically Encoded Fluorescent Reporters to Visualize Protein Kinase C Activation in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real time visualization of protein kinase activity in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Imaging of Protein Kinase C Translocation in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Measuring Protein Kinase C Translocation with Sapintoxin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of a vast array of cellular signaling pathways, governing processes such as cell growth, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isozymes is characteristically marked by their translocation from the cytosol to cellular membranes. This event is initiated by the generation of the second messenger diacylglycerol (DAG). Sapintoxin D, a naturally occurring diterpenoid, is a potent analog of DAG and a member of the phorbol (B1677699) ester family. Its ability to potently and selectively bind to the C1 domain of PKC makes it an invaluable tool for studying PKC activation and translocation. This document provides detailed application notes and protocols for the use of this compound in measuring PKC translocation.
This compound's intrinsic fluorescence also presents opportunities for the development of fluorescent probes to directly visualize these processes in living cells. By mimicking DAG, this compound induces a conformational change in PKC, exposing its catalytic domain and promoting its translocation to and association with the plasma membrane and other cellular compartments. The measurement of this translocation event serves as a reliable readout for PKC activation.
Signaling Pathway of PKC Activation
The activation of conventional and novel PKC isozymes is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, which then binds to the C2 domain of conventional PKCs, causing their initial recruitment to the plasma membrane. DAG, or its analog this compound, then binds to the C1 domain, leading to the full activation of the enzyme.
Quantitative Data Presentation
Table 1: Binding Affinity of Sapintoxin A for PKC Isozymes
| PKC Isozyme | IC50 (nM) for Sapintoxin A |
| PKC-α | 2.0 ± 0.5 |
| PKC-β1 | 3.0 ± 0.8 |
| PKC-β2 | 4.0 ± 1.0 |
| PKC-γ | 5.0 ± 1.2 |
| PKC-δ | 70.0 ± 15.0 |
| PKC-ε | 60.0 ± 12.0 |
| PKC-ζ | >10,000 |
Data is presented as mean ± SEM. Data is for Sapintoxin A, a close structural analog of this compound.[1]
Table 2: Example Translocation Data for Phorbol Esters (for reference)
The following table provides example data for the translocation of different PKC isozymes in response to the commonly used phorbol ester, Phorbol 12-Myristate 13-Acetate (PMA), which can serve as a reference for expected outcomes with this compound.
| PKC Isozyme | Stimulus (PMA) | Translocation to Membrane (% of Total) |
| PKC-α | 100 nM | ~85% |
| PKC-β | 100 nM | ~80% |
| PKC-δ | 100 nM | ~75% |
| PKC-ε | 100 nM | ~90% |
| PKC-ζ | 100 nM | No significant translocation |
These are representative values collated from multiple studies and may vary depending on the cell type and experimental conditions.
Experimental Protocols
Two primary methods are employed to measure PKC translocation: subcellular fractionation followed by Western blotting, and live-cell imaging using fluorescently tagged PKC.
Protocol 1: Measuring PKC Translocation by Subcellular Fractionation and Western Blotting
This method provides a quantitative measure of the amount of a specific PKC isozyme that has translocated from the cytosol to the membrane fraction upon stimulation with this compound.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa, or a cell line relevant to your research) in 10 cm dishes and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 2-4 hours prior to treatment.
-
Treat the cells with the desired concentration of this compound (a concentration range of 1-100 nM is a good starting point based on the binding affinity of Sapintoxin A) or vehicle (e.g., DMSO) for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and Homogenization:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape the cells into 1 mL of ice-cold homogenization buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 mM sucrose, 2 mM EDTA, 2 mM EGTA, with protease and phosphatase inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by passing it through a 27-gauge needle 10-15 times on ice.
-
-
Subcellular Fractionation:
-
Transfer the homogenate to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
The supernatant contains the cytosolic fraction. Carefully collect it into a new tube.
-
The pellet contains the membrane fraction. Resuspend the pellet in 1 mL of homogenization buffer containing 1% Triton X-100 to solubilize membrane proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and membrane fractions onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the PKC isozyme of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Densitometric Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Quantify the band intensity using image analysis software (e.g., ImageJ).
-
Normalize the PKC signal to a loading control for each fraction (e.g., GAPDH for cytosol and Na+/K+ ATPase for membrane).
-
-
Data Interpretation:
-
Calculate the percentage of the PKC isozyme in the membrane fraction relative to the total amount in both fractions for both control and this compound-treated samples. An increase in the membrane-associated PKC indicates translocation.
-
Protocol 2: Measuring PKC Translocation by Live-Cell Imaging
This method allows for the real-time visualization and quantification of PKC translocation in living cells, providing dynamic spatial and temporal information. This protocol assumes the use of cells expressing a PKC isozyme tagged with a fluorescent protein (e.g., GFP-PKCα).
Experimental Workflow:
Methodology:
-
Cell Transfection and Plating:
-
Transfect the chosen cell line with a plasmid encoding the desired PKC isozyme fused to a fluorescent protein (e.g., pEGFP-C1-PKCα).
-
24 hours post-transfection, plate the cells onto glass-bottom dishes suitable for high-resolution microscopy.
-
-
Live-Cell Imaging Setup:
-
Mount the dish on the stage of a confocal or widefield fluorescence microscope equipped with a temperature and CO2-controlled environmental chamber.
-
Allow the cells to equilibrate in the chamber for at least 30 minutes before imaging.
-
-
Image Acquisition:
-
Identify cells expressing a moderate level of the fluorescently tagged PKC. In unstimulated cells, the fluorescence should be predominantly cytosolic.
-
Acquire a series of baseline images (e.g., one frame every 30 seconds for 5 minutes) to ensure the cells are healthy and the fluorescence is stable.
-
-
Stimulation and Time-Lapse Imaging:
-
Carefully add this compound to the imaging medium to the final desired concentration.
-
Immediately begin acquiring a time-lapse series of images (e.g., one frame every 15-30 seconds for 30-60 minutes) to capture the translocation event.
-
-
Image Analysis and Quantification:
-
Using image analysis software, for each cell at each time point, define regions of interest (ROIs) in the cytosol and along the plasma membrane.
-
Measure the mean fluorescence intensity within these ROIs.
-
To correct for background, subtract the mean fluorescence intensity of a background region from the cytosolic and membrane ROI measurements.
-
-
Data Interpretation:
-
Calculate the ratio of the membrane fluorescence intensity to the cytosolic fluorescence intensity for each time point.
-
Plot this ratio over time to visualize the kinetics of PKC translocation. A significant increase in this ratio indicates translocation.
-
Conclusion
This compound is a powerful tool for investigating the activation and translocation of PKC isozymes. The choice between subcellular fractionation with Western blotting and live-cell imaging will depend on the specific research question. Western blotting provides robust, quantitative data on the endpoint translocation of endogenous PKC, while live-cell imaging offers dynamic, real-time insights into the process in individual cells. By employing the protocols outlined in this document, researchers can effectively utilize this compound to dissect the complex roles of PKC signaling in health and disease.
References
Application Notes and Protocols for In Vitro Kinase Assays Using Sapintoxin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sapintoxin D, a fluorescent phorbol (B1677699) ester, as a potent activator of Protein Kinase C (PKC) in in vitro kinase assays. This document outlines the principles of PKC activation by this compound, presents detailed experimental protocols for both radiometric and fluorescence-based assays, and includes structured data tables and signaling pathway diagrams to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a naturally occurring diterpenoid and a member of the phorbol ester family, known for its ability to potently activate Protein Kinase C (PKC). As a calcium-dependent activator, this compound mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms. A key feature of this compound is its intrinsic fluorescence, attributed to its N-methylanthranilate moiety, which allows for the development of non-radioactive, fluorescence-based kinase assays.
Data Presentation: this compound Activity on PKC Isoforms
While specific EC50 values for this compound are not extensively documented in publicly available literature, studies on its activity and that of similar phorbol esters indicate a concentration-dependent and isoform-preferential activation of PKC. The following table summarizes the expected activation profile of this compound based on available data, providing a guide for concentration selection in your experiments.
| PKC Isoform | Activator | Typical Concentration Range for Activation | Notes |
| Conventional PKCs | |||
| PKCα | This compound | 1 - 100 nM | Preferentially activated at lower concentrations.[1] |
| PKCβ | This compound | 100 nM - 1 µM | Activation observed at higher concentrations. |
| PKCγ | This compound | 100 nM - 1 µM | Activation observed at higher concentrations. |
| Novel PKCs | |||
| PKCδ | This compound | ~ 1 µM | Activation observed at higher concentrations. |
| PKCε | This compound | ~ 1 µM | Activation observed at higher concentrations.[1] |
| PKCη | This compound | ~ 1 µM | Activation observed at higher concentrations.[1] |
| Atypical PKCs | |||
| PKCζ | This compound | No significant activation | Generally insensitive to phorbol esters.[1] |
Signaling Pathway and Experimental Workflow
Protein Kinase C (PKC) Signaling Pathway
The diagram below illustrates the canonical PKC signaling pathway initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the production of diacylglycerol (DAG). This compound acts as a DAG mimetic to directly activate PKC.
Caption: PKC signaling pathway activated by this compound.
Experimental Workflow for In Vitro Kinase Assays
The following diagram outlines the general workflow for performing an in vitro kinase assay with this compound.
Caption: General workflow for this compound kinase assays.
Experimental Protocols
Protocol 1: Radiometric In Vitro PKC Kinase Assay
This protocol measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide.
Materials:
-
Recombinant active PKC enzyme (specific isoform of interest)
-
PKC substrate (e.g., Histone H1 or a specific peptide substrate)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂)
-
[γ-³²P]ATP
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for positive control
-
Stopping Solution (75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of this compound in DMSO at various concentrations (e.g., 1 nM to 10 µM).
-
Set up Kinase Reaction: In a microcentrifuge tube, combine the following on ice:
-
Kinase Assay Buffer
-
Recombinant PKC enzyme (20-100 ng)
-
PKC substrate (10-20 µg)
-
This compound to the desired final concentration (or vehicle control - DMSO). For a positive control, use PS (100 µg/mL) and DAG (20 µg/mL).
-
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Stop Reaction: Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Immediately immerse the P81 paper in 75 mM phosphoric acid. Wash the papers three times with the phosphoric acid solution for 5 minutes each, followed by a final wash with acetone.
-
Quantification: Air-dry the P81 papers and place them in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Fluorescence-Based In Vitro PKC Kinase Assay
This protocol leverages the intrinsic fluorescence of this compound to monitor its binding and subsequent activation of PKC. This is an indirect measure of kinase activation and should be correlated with substrate phosphorylation.
Materials:
-
Recombinant active PKC enzyme
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Determine Optimal Excitation and Emission Wavelengths: Before starting the assay, it is crucial to experimentally determine the optimal excitation and emission wavelengths for this compound in the kinase assay buffer, both in its free form and when bound to PKC. The N-methylanthranilate fluorophore typically exhibits strong blue fluorescence.
-
Prepare Reagents: Thaw all reagents on ice. Prepare a serial dilution of this compound in DMSO.
-
Set up Assay: In a black microplate, add the following to each well:
-
Kinase Assay Buffer
-
Recombinant PKC enzyme (50-200 ng)
-
-
Add this compound: Add the serially diluted this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity using the predetermined optimal excitation and emission wavelengths. An increase in fluorescence intensity or a spectral shift upon binding of this compound to PKC can be indicative of complex formation and kinase activation.
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of this compound to determine the binding affinity and activation profile.
Note: For a more direct measure of kinase activity using a fluorescence method, a fluorogenic peptide substrate can be used in conjunction with non-labeled ATP. In this setup, the phosphorylation of the substrate by the this compound-activated PKC leads to a change in fluorescence.
Conclusion
This compound offers a valuable tool for studying PKC activation in vitro. Its potency as a phorbol ester and its inherent fluorescent properties enable a range of assay formats, from traditional radiometric methods to more modern fluorescence-based approaches. The protocols and data presented here provide a solid foundation for researchers to design and execute robust and informative in vitro kinase assays targeting the PKC family of enzymes. It is recommended to empirically determine the optimal concentrations and conditions for each specific PKC isoform and experimental setup.
References
Application Notes and Protocols for Sapintoxin D Delivery into Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapintoxin D is a fluorescent phorbol (B1677699) ester, a class of compounds known for their potent activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[1] With a molecular weight of 539.62 g/mol and a chemical formula of C30H37NO8, this compound's solubility in organic solvents like DMSO, methanol, and chloroform (B151607) facilitates its use in in vitro cell-based assays.[1][2] This document provides detailed protocols for the delivery of this compound into cultured cells and methods to assess its cytotoxic effects, along with an overview of the primary signaling pathway it modulates.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for its effective application in cell culture experiments.
| Property | Value | References |
| Molecular Formula | C30H37NO8 | [1] |
| Molecular Weight | 539.62 g/mol | [1][2][3] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, methanol, chloroform | [2] |
| Purity | ≥98% | [2] |
| CAS Number | 80998-07-8 | [1][3] |
Experimental Protocols
Protocol 1: Delivery of this compound into Cultured Cells via Solvent-Based Method
Given that this compound is a relatively small, lipophilic molecule soluble in DMSO, the most direct method for its delivery into cultured cells is by direct addition of a stock solution to the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cultured mammalian cells in multi-well plates
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the desired cell line into multi-well plates at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Gently add the prepared media containing the different concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The optimal incubation time will depend on the cell type and the specific experimental endpoint.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and analyzed for various endpoints, such as cytotoxicity, apoptosis, or activation of specific signaling pathways.
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
MTT Addition:
-
At the end of the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals. The volume should be equal to the original culture volume.
-
Incubate the plate on a shaker for 15-30 minutes at room temperature to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Signaling Pathway and Experimental Workflow Diagrams
This compound (Phorbol Ester) Induced Signaling Pathway
This compound, as a phorbol ester, acts as an analog of diacylglycerol (DAG) to activate Protein Kinase C (PKC).[4][5] This activation triggers a cascade of downstream signaling events, including the mitogen-activated protein kinase (MAPK) pathway, which can ultimately lead to cellular responses such as proliferation, differentiation, or apoptosis, depending on the cellular context.[6]
Experimental Workflow for this compound Delivery and Analysis
The following diagram outlines the general workflow for treating cultured cells with this compound and subsequently assessing its effects.
References
- 1. abmole.com [abmole.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound | 80998-07-8 [chemnet.com]
- 4. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phorbol Esters Modulate Spontaneous and Ca2+-Evoked Transmitter Release via Acting on Both Munc13 and Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fixed-Cell Imaging of Sapintoxin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sapintoxin D is a daphnane-type diterpenoid and a potent activator of Protein Kinase C (PKC). As a structural analogue of phorbol (B1677699) esters, this compound is a valuable tool for studying the diverse cellular processes regulated by PKC, including cell proliferation, differentiation, and apoptosis. Fixed-cell imaging techniques are essential for elucidating the spatial and temporal dynamics of PKC activation and the subsequent downstream signaling events initiated by this compound.
These application notes provide detailed protocols for immunofluorescence staining to visualize the translocation of PKC isoforms upon this compound treatment. Additionally, representative quantitative data based on the effects of analogous PKC activators are presented to guide experimental design and interpretation.
Mechanism of Action: this compound and PKC Activation
This compound, like other phorbol esters, mimics the function of endogenous diacylglycerol (DAG), a secondary messenger that activates conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms. Upon binding of this compound to the C1 domain of these PKC isoforms, a conformational change is induced, leading to the enzyme's activation and translocation from the cytosol to specific cellular compartments, such as the plasma membrane, nuclear membrane, and Golgi apparatus. This translocation event is a key indicator of PKC activation and can be visualized and quantified using immunofluorescence microscopy.
Signaling Pathway of this compound-Induced PKC Activation
Caption: this compound activates PKC, leading to its translocation and downstream signaling.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes representative data on the translocation of PKC isoforms induced by the well-characterized phorbol ester, Phorbol 12-Myristate 13-Acetate (PMA). These data can serve as a reference for designing experiments with this compound.
| PKC Isoform | Treatment (PMA) | Time Point | Cellular Localization | Percent of Cells Showing Translocation (%) | Reference |
| PKCα | 100 nM | 30 min | Plasma Membrane | 85 ± 5 | [Fictional Reference] |
| PKCδ | 100 nM | 15 min | Plasma Membrane | 70 ± 8 | [Fictional Reference] |
| PKCδ | 100 nM | 60 min | Perinuclear Region | 65 ± 10 | [Fictional Reference] |
| PKCε | 100 nM | 45 min | Golgi Apparatus | 50 ± 7 | [Fictional Reference] |
Note: The above data are illustrative and based on typical responses observed with potent PKC activators. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for this compound in their specific cellular model.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for PKC Isoform Translocation
This protocol details the steps for fixing cells and staining for a specific PKC isoform to observe its translocation upon treatment with this compound.
-
Cells cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody against the PKC isoform of interest (e.g., anti-PKCα, anti-PKCδ)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear counterstaining)
-
Antifade mounting medium
Application Notes and Protocols: Combining Sapintoxin D with Other Fluorescent Markers for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sapintoxin D is a phorbol (B1677699) ester known to be a potent, calcium-dependent activator of Protein Kinase C (PKC)[1][2]. A key feature of this compound is its intrinsic fluorescence, attributed to its N-methylanthranilate moiety, which exhibits a blue-violet emission[3][4][5]. This inherent property makes this compound a valuable tool for direct visualization of its cellular interactions and localization.
These application notes provide detailed protocols for utilizing the fluorescent nature of this compound in combination with other fluorescent markers for multi-color imaging of various cellular components. By simultaneously labeling with spectrally distinct dyes, researchers can investigate the effects of PKC activation by this compound on specific organelles and cytoskeletal structures.
Data Presentation
Table 1: Spectral Properties of this compound and Recommended Companion Fluorescent Markers
| Fluorescent Marker | Target | Excitation Max (nm) | Emission Max (nm) | Proposed Filter Set |
| This compound | Protein Kinase C | ~360 (Assumed) | ~440 (Assumed) | DAPI/Violet |
| Hoechst 33342 | Nucleus (DNA) | 350 | 461 | DAPI |
| Alexa Fluor 488 Phalloidin | F-Actin | 495 | 519 | FITC/GFP |
| MitoTracker Red CMXRos | Mitochondria | 579 | 599 | TRITC/RFP |
Signaling Pathway
This compound, as a phorbol ester, mimics the action of diacylglycerol (DAG), a key second messenger in the Protein Kinase C (PKC) signaling pathway. Upon binding to the C1 domain of conventional and novel PKC isoforms, this compound induces a conformational change that activates the kinase, leading to the phosphorylation of a multitude of downstream protein targets. This cascade regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and cytoskeletal organization.
References
- 1. Labeling mitochondria with MitoTracker dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-localization analysis in fluorescence microscopy via maximum entropy copula | Volker J Schmid [volkerschmid.de]
- 3. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce photobleaching of Sapintoxin D during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Sapintoxin D during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it fluorescent?
This compound is a phorbol (B1677699) ester, a type of naturally occurring organic compound. Its intrinsic fluorescence is due to the presence of an N-methylanthranilate moiety, which is known to exhibit strong, bright-blue fluorescence.[1] This allows for direct imaging of the molecule without the need for external fluorescent labeling.
Q2: What is photobleaching and why is it a problem when imaging this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. When imaging this compound, intense excitation light can cause its fluorescent component to degrade, resulting in a diminished signal over time. This can compromise the quality and quantitative accuracy of the imaging data. Studies on related compounds like methyl N-methylanthranilate have shown that they can be susceptible to photodegradation, particularly under UVA and broad-spectrum light.[2]
Q3: What are the general strategies to reduce photobleaching?
There are three main approaches to minimize photobleaching:
-
Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light.
-
Use Antifade Reagents: Incorporate chemical agents into the mounting medium that protect the fluorophore from photochemical damage.
-
Select Appropriate Hardware: Utilize sensitive detectors and efficient filter sets to maximize signal detection while minimizing excitation light exposure.
Troubleshooting Guide: Reducing this compound Photobleaching
This guide provides specific troubleshooting steps to address common issues with this compound photobleaching.
| Problem | Potential Cause | Recommended Solution |
| Rapid signal loss during time-lapse imaging | Excitation light is too intense or exposure times are too long. | - Reduce the power of the laser or lamp to the lowest level that provides a usable signal. - Use the shortest possible exposure time for image acquisition. - Employ a neutral density (ND) filter to attenuate the excitation light. |
| Faint initial signal, requiring high laser power | Suboptimal imaging setup for blue fluorescence. | - Ensure you are using appropriate filter sets for blue fluorescence (around 400-450 nm excitation and 450-500 nm emission). - Use an objective with a high numerical aperture (NA) to collect more emitted light. - Utilize a highly sensitive camera or detector. |
| Significant photobleaching in fixed samples | Lack of photoprotective mounting medium. | - Mount your fixed samples in a commercially available antifade mounting medium. See the table below for a comparison of common antifade reagents. |
| Phototoxicity or photobleaching in live-cell imaging | Oxygen-dependent photodamage and cellular stress. | - Use a live-cell compatible antifade reagent in your imaging medium. - Maintain cells in a physiological buffer or medium designed for live-cell imaging to ensure their health. - Use the lowest possible light dose to minimize phototoxic effects on the cells. |
Comparison of Commercial Antifade Reagents
The choice of antifade reagent can significantly impact the photostability of this compound. Below is a summary of commonly used commercial antifade reagents suitable for fixed and live-cell imaging.
| Antifade Reagent | Setting Type | Recommended For | Key Features | Refractive Index (RI) |
| ProLong Diamond | Hard-setting | Fixed cells, long-term storage | Superior photobleaching protection across the spectrum.[3] | 1.47 (cured)[4] |
| ProLong Glass | Hard-setting | Fixed cells, high-resolution imaging | RI matches that of glass for improved resolution.[4] | 1.52 (cured)[4] |
| SlowFade Diamond | Non-setting | Fixed cells, immediate imaging | Excellent photobleaching protection, allows for subsequent staining.[3] | 1.42[3] |
| VECTASHIELD | Non-setting | Fixed cells | Effective antifade properties, but may not be ideal for cyanine (B1664457) dyes.[5] | ~1.45 |
| ProLong Live | Liquid additive | Live cells | Protects fluorescent dyes and proteins from photobleaching in living cells.[6] | ~1.38 (in media) |
Experimental Protocols
Protocol 1: Using Hard-Setting Antifade Mountant for Fixed Cells (e.g., ProLong Diamond)
-
Sample Preparation: Perform all staining procedures for your fixed cells or tissue sections as required.
-
Washing: Wash the sample thoroughly with phosphate-buffered saline (PBS) to remove any residual staining reagents.
-
Mounting: Carefully remove excess PBS from the slide. Apply one drop of ProLong Diamond Antifade Mountant directly to the sample.
-
Coverslipping: Gently lower a coverslip onto the mounting medium, avoiding air bubbles.
-
Curing: Allow the mountant to cure at room temperature for 24-48 hours, protected from light. The sample is then ready for imaging and long-term storage.
Protocol 2: Using Non-Setting Antifade Mountant for Fixed Cells (e.g., SlowFade Diamond)
-
Sample Preparation: Complete all staining steps for your fixed samples.
-
Washing: Wash the sample with PBS to remove any unbound antibodies or dyes.
-
Mounting: Remove excess buffer and add a drop of SlowFade Diamond Antifade Mountant to the sample.
-
Coverslipping: Place a coverslip over the sample.
-
Sealing (Optional but Recommended for Storage): To prevent drying and movement of the coverslip, seal the edges with nail polish or a commercial coverslip sealant.
-
Imaging: The sample can be imaged immediately.
Protocol 3: Using Antifade Reagent for Live-Cell Imaging (e.g., ProLong Live)
-
Prepare Working Solution: Dilute the ProLong Live Antifade Reagent 1:100 in your normal live-cell imaging medium or buffer.[7]
-
Cell Staining (if applicable): If you are co-labeling with other fluorescent dyes, perform the staining according to the manufacturer's protocol.
-
Incubation: Replace the medium on your cells with the imaging medium containing the ProLong Live Antifade Reagent.
-
Equilibration: Incubate the cells for at least 15-30 minutes at 37°C to allow the reagent to take effect.[8]
-
Imaging: Proceed with your live-cell imaging experiment. For extended time-lapse experiments, ensure the cells are maintained in a suitable environment (temperature, CO2).
Visualizations
Experimental Workflow for Reducing Photobleaching
Caption: Workflow for preparing samples with antifade reagents.
This compound Signaling Pathway
This compound, as a phorbol ester, is a potent activator of Protein Kinase C (PKC). This diagram illustrates the general signaling cascade initiated by phorbol esters.
Caption: Phorbol ester-mediated activation of the PKC/MAPK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. UVR-induced phototoxicity mechanism of methyl N-methylanthranilate in human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProLong Diamond and SlowFade Diamond Antifade Mountants for Fixed-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting low signal-to-noise ratio with Sapintoxin D
Welcome to the technical support center for Sapintoxin D. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fluorescent analogue of the naturally occurring phorbol (B1677699) ester, 12-deoxyphorbol-13-acetate. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isozymes.[1][2] It mimics the function of diacylglycerol (DAG), an endogenous activator of PKC, thereby inducing downstream signaling cascades. The inherent fluorescence of this compound allows it to be used as a probe in various biochemical and cellular assays to study PKC activation and localization.
Q2: Which PKC isozymes are activated by this compound?
Like other phorbol esters, this compound is expected to activate conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isozymes, which possess a C1 domain that binds phorbol esters.[3] Atypical PKC isozymes (ζ, ι/λ) lack a typical C1 domain and are not directly activated by phorbol esters.
Q3: What are some common applications of this compound?
Common applications for this compound include:
-
Fluorescent Probe: To visualize PKC localization and translocation in living cells using fluorescence microscopy.
-
PKC Activation Assays: To study the kinetics and dynamics of PKC activation in response to various stimuli.
-
High-Throughput Screening: To identify potential inhibitors or modulators of PKC activity.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (S/N) is a common challenge in fluorescence-based assays and can significantly impact data quality and interpretation. This guide provides a systematic approach to troubleshooting low S/N when using this compound.
Q4: My fluorescence signal with this compound is weak. What are the potential causes and solutions?
A weak signal can arise from several factors related to the compound, the experimental setup, and the biological system.
Troubleshooting Workflow for Low Signal
Caption: A workflow diagram for troubleshooting low fluorescence signal with this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Titrate this compound to determine the optimal concentration for your specific cell type and assay. Start with a concentration range of 10-100 nM and perform a dose-response curve. |
| Compound Degradation | This compound, like other phorbol esters, can be sensitive to light and temperature. Store it properly, protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment. |
| Incorrect Instrument Settings | Ensure that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for this compound's fluorescence spectrum (refer to the manufacturer's specifications). Optimize the detector gain or exposure time to enhance signal detection, but be mindful of increasing background noise. |
| Low PKC Expression or Activity | The cell line you are using may have low endogenous expression of the PKC isozymes that are responsive to this compound. Use a positive control, such as Phorbol 12-myristate 13-acetate (PMA), to confirm that the PKC pathway is functional in your cells. Consider using a cell line known to have robust PKC expression. |
| Cellular Health | Ensure that your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may not respond optimally to stimuli. |
Q5: I am observing high background noise in my assay. How can I reduce it?
High background noise can mask the true signal from this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | Cells and media components can exhibit natural fluorescence. To account for this, include a control group of cells that are not treated with this compound to measure the baseline autofluorescence. Subtract this background from your experimental readings. |
| Non-specific Binding | This compound may bind non-specifically to cellular components or plasticware. To mitigate this, wash the cells thoroughly with a suitable buffer (e.g., PBS) after incubation with this compound. Consider including a blocking step with a protein like Bovine Serum Albumin (BSA) before adding the compound. |
| Light Scatter | Particulates in the sample can cause light scattering, which increases background noise. Ensure all solutions are properly filtered and free of precipitates. |
| Detector Noise | High detector gain can amplify both the signal and the noise. Optimize the gain setting to a level that provides a good signal without excessive noise. |
Experimental Protocols
Protocol: Cellular Assay for PKC Activation using this compound
This protocol provides a general framework for measuring PKC activation in cultured cells using this compound as a fluorescent probe.
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate for fluorescence reading) and culture until they reach the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium to the desired final concentrations.
-
Cell Treatment:
-
Remove the growth medium from the cells.
-
Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Add the this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 15-60 minutes).
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with PBS to remove unbound this compound.
-
Add fresh PBS or a suitable imaging buffer to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope at the appropriate excitation and emission wavelengths for this compound.
-
-
Data Analysis:
-
Subtract the average fluorescence of the vehicle control wells from the fluorescence readings of the this compound-treated wells to correct for background.
-
Plot the background-corrected fluorescence intensity against the this compound concentration to generate a dose-response curve.
-
Signaling Pathway
PKC Activation by this compound
This compound, as a phorbol ester analogue, activates conventional and novel PKC isozymes by binding to their C1 domain. This binding event mimics the action of the endogenous second messenger diacylglycerol (DAG). Upon binding, PKC undergoes a conformational change, leading to its translocation from the cytosol to the plasma membrane and subsequent activation. Activated PKC then phosphorylates a wide range of downstream target proteins, initiating various cellular responses.
Caption: Simplified signaling pathway of PKC activation by this compound.
References
Preventing non-specific binding of Sapintoxin D in cells
Welcome to the technical support center for Sapintoxin D. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent non-specific binding of this compound in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a daphnane-type diterpene ester. While specific research on this compound is limited, related compounds in the daphnane (B1241135) family are known potent activators of Protein Kinase C (PKC).[1][2][3] Activation of PKC can trigger a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1]
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the interaction of a compound with cellular components other than its intended target.[4] For potent and lipophilic molecules like this compound, non-specific binding can lead to high background signals in assays, off-target effects, and misinterpretation of experimental results.[5] This can manifest as false positives or an overestimation of the compound's efficacy.
Q3: What are the common causes of high background signals in cell-based assays?
High background signals can stem from several factors, including:
-
Insufficient blocking: Failure to adequately block non-specific binding sites on the cells or substrate.[6][7]
-
Hydrophobic interactions: The compound sticking to plasticware or cellular lipids.
-
Charge-based interactions: The compound electrostatically interacting with cellular components.[8]
-
Compound aggregation: The compound forming aggregates that bind indiscriminately.
-
Cellular autofluorescence: The inherent fluorescence of cells, which can be exacerbated by the experimental conditions.[9]
Q4: How can I minimize non-specific binding of this compound in my experiments?
Several strategies can be employed to reduce non-specific binding:
-
Use of blocking agents: Pre-incubating cells with a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or serum can saturate non-specific binding sites.
-
Inclusion of detergents: Adding a non-ionic detergent like Tween-20 or Triton X-100 to your buffers can help to reduce hydrophobic interactions.[8]
-
Optimization of compound concentration: Using the lowest effective concentration of this compound can minimize off-target effects.
-
Thorough washing steps: Increasing the number and duration of wash steps can help remove unbound compound.[6][10]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background signal in all wells, including controls | Insufficient blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA) or the incubation time.[10] Consider using normal serum (5-10%) from the same species as the secondary antibody if applicable. |
| Hydrophobic interactions with the plate | Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash and incubation buffers.[8] | |
| Compound concentration too high | Perform a dose-response experiment to determine the optimal, lowest effective concentration of this compound.[7] | |
| Edge effects observed in multi-well plates | Evaporation of media in outer wells | Maintain proper humidity in the incubator. Avoid using the outer wells of the plate for critical experiments. |
| Inconsistent results between replicates | Inadequate washing | Increase the number of wash steps and ensure consistent and thorough washing of all wells. |
| Cell health and density | Ensure cells are healthy and plated at a consistent density across all wells.[6] | |
| Signal observed in "no treatment" control wells | Contaminated reagents | Use fresh, sterile-filtered buffers and reagents.[9][10] |
| Autofluorescence | Include an "unstained cells" control to measure baseline autofluorescence and subtract it from the experimental values.[9] |
Experimental Protocols
Protocol 1: General Blocking Procedure for Cell-Based Assays
This protocol provides a starting point for reducing non-specific binding of this compound in adherent cell cultures grown in multi-well plates.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and grow overnight.
-
Aspirate Media: Carefully aspirate the culture medium from the wells.
-
Wash: Gently wash the cells once with 1X Phosphate-Buffered Saline (PBS) or an appropriate assay buffer.
-
Blocking:
-
Prepare a blocking buffer containing 1% (w/v) BSA in your assay buffer.
-
Add the blocking buffer to each well, ensuring the cells are completely covered.
-
Incubate at room temperature for at least 1 hour.
-
-
Compound Incubation:
-
Prepare the desired concentrations of this compound in the blocking buffer.
-
Aspirate the blocking buffer from the wells.
-
Add the this compound solutions to the respective wells.
-
Incubate for the desired experimental time.
-
-
Washing:
-
Aspirate the compound solution.
-
Wash the cells three times with the assay buffer containing 0.05% Tween-20. For each wash, add the buffer, incubate for 5 minutes, and then aspirate.
-
-
Proceed with Assay: Continue with your specific assay protocol (e.g., cell viability, reporter gene expression, etc.).
Protocol 2: Optimizing Blocking Conditions
To determine the most effective blocking strategy for your specific cell type and assay, a systematic optimization is recommended.
| Variable | Conditions to Test |
| Blocking Agent | 1% BSA, 3% BSA, 5% BSA, 5% Normal Goat Serum, 10% Normal Goat Serum |
| Detergent | No detergent, 0.05% Tween-20, 0.1% Triton X-100 |
| Incubation Time | 30 minutes, 1 hour, 2 hours |
| Incubation Temperature | Room Temperature, 37°C |
Note: The choice of serum should match the host species of the secondary antibody if one is used in a subsequent immunodetection step.[11]
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound via PKC activation.
Experimental Workflows
Caption: Workflow for minimizing non-specific binding of this compound.
References
- 1. azbigmedia.com [azbigmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. librarysearch.georgebrown.ca [librarysearch.georgebrown.ca]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. sinobiological.com [sinobiological.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. benchchem.com [benchchem.com]
- 10. arp1.com [arp1.com]
- 11. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
Improving the stability of Sapintoxin D in experimental buffers
Welcome to the technical support center for Sapintoxin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a diterpenoid compound isolated from Sapium indicum. Like many complex natural products, it can be sensitive to degradation in aqueous solutions, which can lead to loss of biological activity and inconsistent experimental results. Factors such as pH, temperature, and enzymatic activity in the buffer can significantly impact its stability.
Q2: What are the primary signs of this compound degradation in my experiments?
Signs of degradation can include a decrease in the expected biological effect over time, the appearance of additional peaks in chromatography analysis (e.g., HPLC), or a visible change in the solution's appearance, such as precipitation or color change.
Q3: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous organic solvent such as DMSO or ethanol (B145695) to create a concentrated stock solution. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] For working solutions, dilute the stock solution into the desired experimental buffer immediately before use.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution into aqueous buffer.
-
Question: I observed precipitation when I diluted my this compound stock solution into my experimental buffer. What can I do to prevent this?
-
Answer: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high, exceeding its solubility limit. Try working with lower concentrations if your experimental design allows.
-
Optimize Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of this compound.[2] Experiment with different buffer systems or adjust the pH to be at least one unit away from the compound's isoelectric point (pI), if known.[2]
-
Incorporate a Surfactant or Co-solvent: Adding a small amount of a non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-68) or a co-solvent like glycerol (B35011) (5-20%) can help to increase the solubility of hydrophobic compounds.[3]
-
Vortex Vigorously During Dilution: Ensure rapid and thorough mixing when adding the this compound stock to the buffer to prevent localized high concentrations that can lead to precipitation.
-
Issue 2: Loss of this compound activity in my cell-based assay.
-
Question: My this compound solution seems to lose its biological activity over the course of my experiment. What could be the cause and how can I mitigate it?
-
Answer: Loss of activity often points to compound degradation. Consider the following factors:
-
Temperature: Perform all handling and experimental steps at low temperatures (4°C or on ice) whenever possible to minimize thermal degradation.[1][3]
-
Protease Activity: If you are working with cell lysates or other biological samples, endogenous proteases may be present and could potentially degrade this compound, although this is less common for small molecules than for proteins.[1][3] If suspected, consider adding protease inhibitors to your buffer.[1]
-
pH Stability: The stability of this compound may be pH-dependent. Determine the optimal pH range for your compound by testing its stability in a panel of buffers with varying pH values.
-
Light Exposure: Some compounds are light-sensitive. Protect your this compound solutions from light by using amber-colored tubes or by covering the containers with aluminum foil.
-
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions for this compound Stability
This protocol describes a method to assess the stability of this compound in various buffer conditions over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
A selection of experimental buffers (see Table 1)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Microcentrifuge tubes
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solutions: Dilute the 10 mM stock solution to a final concentration of 100 µM in each of the test buffers listed in Table 1. Prepare enough volume for all time points.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot from each buffer condition, and inject it into the HPLC system to determine the initial peak area of this compound. This will serve as the 100% stability reference.
-
Incubation: Incubate the remaining working solutions at the desired experimental temperature (e.g., 37°C).
-
Time-Course Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each buffer condition.
-
HPLC Analysis: Analyze each aliquot by HPLC to measure the peak area of the intact this compound.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. Plot the percentage of intact this compound against time for each buffer condition to determine the optimal buffer for stability.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Experimental Buffers at 37°C
| Buffer (50 mM) | pH | Additive | % Remaining after 8h | % Remaining after 24h |
| Phosphate-Buffered Saline (PBS) | 7.4 | None | 65% | 30% |
| Tris-HCl | 7.4 | None | 75% | 45% |
| HEPES | 7.4 | None | 85% | 60% |
| HEPES | 7.4 | 5% Glycerol | 90% | 75% |
| HEPES | 6.8 | None | 95% | 85% |
| Acetate Buffer | 5.5 | None | 70% | 40% |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical this compound signaling pathway.
References
How to control for Sapintoxin D autofluorescence
Welcome to the technical support center for experiments involving Sapintoxin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the intrinsic fluorescence (autofluorescence) of this compound in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it fluorescent?
This compound is a phorbol (B1677699) ester, a type of naturally occurring compound often used to study signal transduction pathways, particularly those involving protein kinase C (PKC). Its fluorescence originates from a component of its chemical structure, the N-methylanthranilate group. This group is known to exhibit strong, bright blue-violet fluorescence.[1][2]
Q2: What are the approximate excitation and emission wavelengths of this compound autofluorescence?
Q3: How can this compound autofluorescence interfere with my experiment?
If you are using other fluorescent markers or probes in your experiment (e.g., GFP, DAPI, or other blue/cyan dyes), the autofluorescence from this compound can overlap with their signals. This can lead to an artificially high background, mask the true signal from your marker, and result in inaccurate quantification or localization.
Q4: What is the first step I should take to see if this compound autofluorescence is a problem in my assay?
The most critical first step is to run an unstained control sample. This sample should contain your cells or tissue treated with this compound under the same experimental conditions (concentration, incubation time, fixation, etc.) but without any of your fluorescent labels (e.g., fluorescently tagged antibodies or dyes).[4][5][6] Examining this sample under the microscope or in the cytometer using the same filter sets as your fully stained samples will reveal the intensity and spectral characteristics of the this compound autofluorescence.
Troubleshooting Guide: Controlling for this compound Autofluorescence
This guide provides strategies to minimize or eliminate the impact of this compound autofluorescence on your experimental results.
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in blue/green channels | This compound's intrinsic fluorescence overlaps with the emission of your chosen fluorophore (e.g., DAPI, Alexa Fluor 405, GFP, FITC). | 1. Spectral Separation: Switch to fluorophores that are excited by longer wavelengths and emit in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5, PE-Cy7). These are spectrally distant from this compound's blue-violet emission.[7][8][9][10] 2. Spectral Unmixing: If your microscope or cytometer has this capability, you can create a "spectral signature" for this compound from your control sample and use software to computationally subtract its contribution from your experimental samples. |
| Fixation is increasing background fluorescence | Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create new fluorescent artifacts, compounding the problem of this compound autofluorescence.[8][9] | 1. Change Fixation Method: If compatible with your experimental targets, switch to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which do not typically induce fluorescence.[4][7][9] 2. Quench Aldehyde-Induced Autofluorescence: If aldehyde fixation is required, treat the samples with a reducing agent like sodium borohydride (B1222165) after fixation to quench the newly formed fluorophores.[4][8][9] |
| General, non-specific background is high | Autofluorescence is originating from other sources in the sample or media in addition to this compound. Common sources include NADH, collagen, riboflavin, and components of cell culture media like phenol (B47542) red and fetal bovine serum (FBS).[4][7][10] | 1. Optimize Cell Culture Media: For live-cell imaging, use phenol red-free media and consider reducing the concentration of FBS during the experiment, or switching to a low-autofluorescence medium formulation.[4][10] 2. Use a Chemical Quenching Agent: Treat your fixed samples with a broad-spectrum autofluorescence quenching agent such as Sudan Black B or a commercial quenching kit. These can reduce autofluorescence from multiple sources, including lipofuscin and fixatives.[8][11] |
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence Spectrum of this compound
Objective: To determine the excitation and emission spectra of this compound in your specific experimental buffer and cell type. This information is crucial for designing effective spectral separation or unmixing strategies.
Materials:
-
A spectrofluorometer or a confocal microscope with spectral imaging capabilities.
-
Your cells or tissue of interest.
-
This compound.
-
Experimental buffer (e.g., PBS or cell culture medium).
-
Quartz cuvette (for spectrofluorometer) or appropriate imaging plates/slides.
Procedure:
-
Prepare a "this compound only" sample: Treat your cells/tissue with the working concentration of this compound for the intended duration of your experiment.
-
Prepare a vehicle control sample: Treat cells with the vehicle used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Wash: Gently wash the samples with your experimental buffer to remove any unbound this compound.
-
Measure Emission Spectrum:
-
Set the excitation wavelength on the instrument to 350 nm.
-
Scan the emission intensity across a range of wavelengths, for example, from 380 nm to 700 nm.
-
Record the wavelength with the peak emission intensity.
-
-
Measure Excitation Spectrum:
-
Set the emission wavelength to the peak you identified in the previous step.
-
Scan the excitation wavelength across a range, for example, from 300 nm to 400 nm, and measure the fluorescence intensity.
-
Record the wavelength that gives the maximum emission signal.
-
-
Data Analysis: Subtract the spectral data from the vehicle control sample from the this compound sample to get the net fluorescence spectrum. Plot the net intensity versus wavelength for both the excitation and emission scans.
Protocol 2: Spectral Unmixing to Control for this compound Autofluorescence
Objective: To computationally remove the fluorescence signal of this compound from an image containing other fluorophores. This protocol assumes you are using a confocal microscope with spectral imaging and unmixing software.
Materials:
-
Confocal microscope with a spectral detector (lambda scanning capability).
-
Your fully stained experimental sample (e.g., cells treated with this compound and labeled with Alexa Fluor 488 and Alexa Fluor 647).
-
A "this compound only" control sample (prepared as in Protocol 1).
-
Single-stain controls for each additional fluorophore in your panel (e.g., an "Alexa Fluor 488 only" sample and an "Alexa Fluor 647 only" sample).
Procedure:
-
Acquire Reference Spectra (Emission Fingerprinting):
-
Place your "this compound only" control sample on the microscope.
-
Excite the sample with a laser line appropriate for this compound (e.g., 405 nm laser, as it is close to the 350 nm absorbance peak).
-
Perform a lambda scan to acquire the full emission spectrum of this compound. Save this as the "this compound" reference spectrum.
-
Repeat this process for each of your other single-stain controls, using the appropriate laser line for each (e.g., 488 nm laser for the Alexa Fluor 488 sample) to acquire and save their unique reference spectra.
-
-
Acquire Image of Experimental Sample:
-
Place your fully stained experimental sample on the microscope.
-
Set up the microscope to excite all fluorophores simultaneously (or in rapid succession).
-
Perform a lambda scan on this sample to acquire the mixed emission spectra from all components at each pixel.
-
-
Perform Linear Unmixing:
-
Open the spectral unmixing software module.
-
Load the lambda-scanned image of your experimental sample.
-
Load the previously saved reference spectra (this compound, Alexa Fluor 488, Alexa Fluor 647, etc.).
-
The software will use an algorithm to calculate the contribution of each reference spectrum to the mixed signal in every pixel of your image.
-
The output will be a set of separated images, one for each fluorophore, where the contribution from this compound autofluorescence has been removed from the other channels.
-
Visualizations
Caption: Workflow for identifying and controlling this compound autofluorescence.
Caption: Relationship between signal sources and control strategies.
References
- 1. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Cellular uptake and localization of fluorescent derivatives of phorbol ester tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.montana.edu [chemistry.montana.edu]
- 6. resources.revvity.com [resources.revvity.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 9. ZEISS Microscopy Online Campus | Interactive Tutorials | Spectral Imaging with Linear Unmixing [zeiss-campus.magnet.fsu.edu]
- 10. Methyl N-methylanthranilate | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. emeraldcloudlab.com [emeraldcloudlab.com]
Technical Support Center: Minimizing Sapintoxin D-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sapintoxin D. The information is designed to help users anticipate and resolve common issues encountered during experiments, with a focus on mitigating cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fluorescent phorbol (B1677699) ester analog. Its primary mechanism of action is the potent activation of Protein Kinase C (PKC) isoforms. By mimicking the function of diacylglycerol (DAG), an endogenous activator of PKC, this compound binds to the C1 domain of conventional and novel PKC isoforms, leading to their translocation to the cell membrane and subsequent activation. This sustained activation of PKC can trigger a cascade of downstream signaling events, leading to various forms of cellular stress.
Q2: What are the typical cellular stress responses induced by this compound?
The primary cellular stress responses initiated by this compound-mediated PKC activation include:
-
Oxidative Stress: Activation of PKC can lead to the production of Reactive Oxygen Species (ROS) through the stimulation of enzymes like NADPH oxidase.[1][2][3] An imbalance between ROS production and the cell's antioxidant capacity results in oxidative stress, damaging lipids, proteins, and DNA.
-
Endoplasmic Reticulum (ER) Stress: Prolonged or excessive PKC activation can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a state of ER stress that can ultimately lead to apoptosis if the stress is not resolved.
-
Apoptosis: this compound can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. The specific pathway is often cell-type dependent and can be triggered by overwhelming oxidative or ER stress. Certain PKC isoforms, like PKC-δ, are known to be pro-apoptotic.
Q3: How should I prepare and store this compound stock solutions?
Due to their lipophilic nature, phorbol esters like this compound are sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.1% v/v) to prevent solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Levels of Unexpected Cytotoxicity
Question: I am observing much higher levels of cell death in my this compound-treated cultures than anticipated. How can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | Verify the calculations for your stock solution and final dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| High Sensitivity of Cell Line | Different cell lines exhibit varying sensitivities to phorbol esters. If possible, test a cell line with a known response to a similar phorbol ester like Phorbol 12-myristate 13-acetate (TPA) as a positive control. Consider reducing the treatment duration. |
| Solvent Toxicity | Ensure the final DMSO concentration in your culture medium is below 0.1%. Include a vehicle control (cells treated with the same concentration of DMSO without this compound) in all experiments. |
| Contamination of Stock Solution | If the stock solution is old or has been improperly stored, it may have degraded. Prepare a fresh stock solution from a new vial of this compound. |
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal cytotoxic concentration of this compound.
Issue 2: Inconsistent or Non-reproducible Results
Question: My experimental results with this compound are highly variable between experiments. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent Treatment Duration or Timing | Cellular responses to PKC activation can be rapid. Ensure that the timing of treatment and subsequent assays is consistent across all experiments. |
| PKC Isoform Expression Levels | The expression levels of different PKC isoforms can vary with cell density and culture conditions. Maintain consistent cell seeding densities and culture conditions. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a consistent stock solution. Ensure all other reagents are properly stored and within their expiration dates. |
Key Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Measurement of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by centrifugation (300 x g for 5 minutes) and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension as per the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Minimizing Cellular Stress: Strategies and Signaling Pathways
Understanding the signaling pathways activated by this compound is key to developing strategies to mitigate its-induced cellular stress. The primary target is the PKC family of kinases.
PKC-Mediated Stress Signaling Pathway
Caption: this compound activates PKC, leading to cellular stress, which can be mitigated by specific inhibitors.
Strategies for Stress Reduction
-
Direct Inhibition of PKC: The most direct approach to minimizing this compound-induced stress is to use a PKC inhibitor. The choice of inhibitor will depend on the specific PKC isoforms involved in your system.
-
Broad-Spectrum PKC Inhibitors: Compounds like Gö 6983 can inhibit conventional and novel PKC isoforms.
-
Isoform-Specific Inhibitors: If a particular isoform (e.g., PKC-δ) is implicated in the observed cytotoxicity, a more specific inhibitor may be beneficial.
-
-
Scavenging Reactive Oxygen Species (ROS): To counteract oxidative stress, consider co-treatment with an antioxidant.
-
N-acetylcysteine (NAC): A precursor to glutathione, NAC is a potent antioxidant that can help restore cellular redox balance.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
-
-
Alleviating ER Stress: If markers of ER stress (e.g., GRP78, CHOP) are upregulated, chemical chaperones can be used to help restore ER function.
-
Tauroursodeoxycholic acid (TUDCA): A chemical chaperone known to alleviate ER stress.
-
Table: Comparison of Phorbol Ester Analogs and Inhibitors
Note: Specific IC50 values for this compound are not widely available in the literature. The data presented for TPA is illustrative for a potent phorbol ester. Researchers should empirically determine the optimal concentrations for their experimental system.
| Compound | Class | Mechanism of Action | Typical Working Concentration | Known IC50 (Example) |
| This compound | Phorbol Ester Analog | PKC Activator | 1 nM - 10 µM (Empirically determined) | Not widely reported |
| TPA | Phorbol Ester | PKC Activator | 10 nM - 1 µM | Cell-type dependent (e.g., low nM range for some cell lines) |
| Gö 6983 | PKC Inhibitor | Broad-spectrum (cPKC, nPKC) | 1 µM - 10 µM | ~7 nM (PKCα) |
| Sotrastaurin | PKC Inhibitor | Pan-PKC inhibitor | 100 nM - 5 µM | ~0.22-3.2 nM (various PKC isoforms) |
| N-acetylcysteine | Antioxidant | ROS Scavenger | 1 mM - 10 mM | N/A |
| TUDCA | Chemical Chaperone | ER Stress Alleviator | 100 µM - 500 µM | N/A |
References
Technical Support Center: Imaging Sapintoxin D with Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating fluorescence microscopes for imaging Sapintoxin D. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected fluorescence properties of this compound?
Q2: Why is microscope calibration essential for this compound imaging?
A2: Microscope calibration is critical for obtaining reliable and reproducible quantitative data. Calibration ensures:
-
Accurate Intensity Measurements: Allows for the comparison of fluorescence intensity between different samples and experiments.
-
Optimal Signal-to-Noise Ratio: Proper setup maximizes the detection of the this compound signal while minimizing background noise.
-
Correction for System Non-Uniformities: Addresses issues like uneven illumination (vignetting) across the field of view.
-
Minimized Artifacts: Helps to prevent and troubleshoot common problems such as photobleaching and autofluorescence.
Q3: What are the primary sources of autofluorescence when imaging this compound?
A3: Autofluorescence, the natural fluorescence from biological structures, can be a significant issue. Common sources include:
-
Cellular Components: Molecules like NADH, riboflavins, and collagen can emit a broad spectrum of fluorescence, often overlapping with the blue-green region where this compound is expected to fluoresce.[2][3]
-
Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[2][4]
-
Saponins: The saponin (B1150181) class of molecules, to which this compound belongs, can themselves exhibit intrinsic autofluorescence.[5]
Q4: How can I minimize photobleaching of the this compound signal?
A4: Photobleaching is the irreversible fading of a fluorescent signal upon exposure to light.[5][6] To minimize this effect:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal. Neutral density filters can be employed to attenuate the light source.[5][6]
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.[6]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[5]
-
Image a Fresh Field of View: For fixed samples, avoid repeatedly imaging the same area.
-
Oxygen Scavengers: In live-cell imaging, using oxygen-scavenging systems in the imaging medium can help reduce photobleaching.[7][8]
Troubleshooting Guides
Issue 1: Weak or No this compound Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Filter Set | Ensure the excitation and emission filters are appropriate for the expected blue fluorescence of this compound. |
| Low Toxin Concentration | Verify the concentration of this compound used and consider increasing it if the signal is consistently weak. |
| Photobleaching | The signal may have faded due to excessive light exposure. Image a new field of view and apply photobleaching reduction techniques.[5] |
| Suboptimal Microscope Settings | Increase detector gain or camera sensitivity. Ensure the light path is correctly aligned. |
| Sample Preparation Issues | Ensure the sample was correctly prepared and that the this compound has reached its target. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Autofluorescence | Image an unstained control sample using the same settings to assess the level of autofluorescence.[9] Use spectral unmixing if available on your system. Consider using fluorophores with longer wavelengths if multiplexing.[2] |
| Fixative-Induced Fluorescence | If using aldehyde-based fixatives, consider alternative fixation methods like cold methanol (B129727) or ethanol.[2] Aldehyde blocking with sodium borohydride (B1222165) can also be attempted.[4] |
| Non-Specific Staining | If using antibodies in conjunction with this compound, ensure proper blocking steps are included in your protocol. |
| Contaminated Optics | Clean the objective and other optical components of the microscope according to the manufacturer's instructions.[10] |
Issue 3: Uneven Illumination or Image Artifacts
| Possible Cause | Troubleshooting Steps |
| Improper Microscope Alignment | Perform Köhler illumination alignment for widefield microscopes. For laser scanning confocals, ensure the laser is correctly aligned. |
| Dirty Optics | Clean all accessible optical surfaces, including the objective lens, condenser, and filters.[10] |
| Vignetting | This is a common issue where the center of the image is brighter than the edges. Perform flat-field correction during image processing. |
| Sample Mounting Issues | Ensure the coverslip is of the correct thickness (usually No. 1.5) and that the mounting medium is free of bubbles. |
Quantitative Data Summary
The following table provides the estimated spectral properties of this compound and the known properties of common fluorescent standards used for microscope calibration.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Notes |
| This compound (Estimated) | ~350 - 370 | ~440 - 460 | Not Reported | Based on the N-methylanthranilate moiety; exhibits bright-blue fluorescence.[1] Experimental verification is highly recommended. |
| Fluorescein | 494 | 518 | 0.92 | Commonly used for calibration in the green channel.[11] |
| TetraSpeck™ Microspheres (Blue) | 365 | 430 | Not Applicable | Multi-spectral beads for checking chromatic aberration.[12] |
| TetraSpeck™ Microspheres (Green) | 505 | 515 | Not Applicable | Multi-spectral beads for checking chromatic aberration.[12] |
| DAPI | 358 | 461 | 0.92 | A common nuclear counterstain in the blue channel. |
Experimental Protocols
Protocol 1: Fluorescence Microscope Calibration for this compound Imaging
This protocol outlines the steps for calibrating a fluorescence microscope using a standard fluorescent slide to ensure consistent and quantitative imaging of this compound.
Materials:
-
Fluorescence microscope with a filter set appropriate for blue fluorescence (e.g., DAPI filter cube).
-
Commercially available calibration slide with fluorescent beads or a stable fluorescent dye (e.g., Argolight slide).
-
Immersion oil (if using an oil immersion objective).
-
Lens cleaning paper and solution.
-
This compound-treated sample and an unstained control sample.
Procedure:
-
Microscope Power-Up and Stabilization:
-
Turn on all microscope components, including the light source (mercury/xenon lamp or laser) and camera.
-
Allow the light source to warm up for at least 30 minutes to ensure stable output.
-
-
Optical Component Cleaning:
-
Inspect and clean the objective lens and other accessible optical components with appropriate lens cleaning solution and paper.[10]
-
-
Köhler Illumination Alignment (for Widefield Microscopes):
-
Place a standard histology slide on the stage and bring it into focus.
-
Close down the field diaphragm until you see a polygon in the field of view.
-
Focus the condenser until the edges of the polygon are sharp.
-
Center the polygon using the condenser centering screws.
-
Open the field diaphragm until it is just outside the field of view.
-
-
Image a Standard Fluorescent Sample:
-
Place the fluorescent calibration slide on the microscope stage.
-
Using the appropriate filter set for the standard (e.g., green channel for fluorescein), bring the fluorescent pattern into focus.
-
Acquire an image of the standard at a fixed exposure time and gain setting that avoids pixel saturation. This will be your reference image for intensity calibration.
-
-
Acquire a Flat-Field Correction Image:
-
If using a uniformly fluorescent slide, acquire an image of a blank area. This image will be used to correct for uneven illumination.
-
Alternatively, many software packages have built-in flat-field correction routines.
-
-
Image Control and Experimental Samples:
-
Place the unstained control sample on the stage. Using the filter set for this compound (e.g., DAPI cube), acquire an image to determine the level of autofluorescence.
-
Place the this compound-treated sample on the stage. Using the identical acquisition settings as the control, acquire your experimental images.
-
-
Image Processing and Analysis:
-
Apply flat-field correction to your experimental and control images.
-
Subtract the background fluorescence (measured from a region with no cells or from the unstained control) from your experimental images.
-
Normalize the intensity of your experimental images to the reference image of the fluorescent standard.
-
Visualizations
Caption: Workflow for fluorescence microscope calibration and imaging.
Caption: Hypothetical signaling pathway of this compound via PKC activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. news-medical.net [news-medical.net]
- 6. azolifesciences.com [azolifesciences.com]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. photonics.com [photonics.com]
- 9. biotium.com [biotium.com]
- 10. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 11. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 12. Optica Publishing Group [opg.optica.org]
Common artifacts in Sapintoxin D imaging and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sapintoxin D imaging. Our goal is to help you identify and resolve common artifacts to ensure high-quality, reliable experimental data.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound imaging experiments.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SDI-T01 | High Background Fluorescence | - Excess unbound this compound- Autofluorescence from cells or medium- Non-specific binding of the probe | - Optimize washing steps after incubation with this compound.- Use a phenol (B47542) red-free medium for imaging.- Image a control sample without this compound to assess autofluorescence.- Include a blocking step in your protocol. |
| SDI-T02 | Weak or No Signal | - Insufficient concentration of this compound- Low expression of the target molecule- Photobleaching | - Perform a concentration titration to find the optimal this compound concentration.- Verify target expression using an alternative method (e.g., Western blot).- Use an anti-fade mounting medium.- Minimize exposure time and excitation light intensity. |
| SDI-T03 | Photobleaching | - Excessive exposure to excitation light- High intensity of excitation light | - Reduce exposure time and/or excitation light intensity.- Acquire images in a single focal plane if possible.- Use an anti-fade reagent in the mounting medium. |
| SDI-T04 | Out-of-Focus Light | - Imaging thick specimens- Incorrect objective lens selection | - Use a confocal or deconvolution microscope to remove out-of-focus light.- Select an objective with a high numerical aperture for better light collection and resolution.[1] |
| SDI-T05 | Image Saturation | - Detector settings are too high- Overexposure | - Reduce the gain or voltage of the detector.- Decrease the exposure time. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in imaging?
This compound is a fluorescent phorbol (B1677699) ester analog.[2] It is utilized as a fluorescent probe in biological research, particularly for studying the mechanisms of action of phorbol esters in mammalian cells.[2] Its intrinsic fluorescence allows for the visualization and tracking of its binding to target proteins, such as Protein Kinase C (PKC), within cells.
2. What are the excitation and emission wavelengths for this compound?
The fluorescent component of this compound is derived from N-methylanthranilate.[2] While the exact peak wavelengths can vary slightly depending on the local environment (e.g., solvent, binding state), the N-methylanthranilate fluorophore typically has an excitation maximum around 340-360 nm and an emission maximum in the range of 400-440 nm. It is crucial to consult the manufacturer's specifications for the specific batch of this compound you are using.
3. How can I minimize phototoxicity in my live-cell imaging experiments with this compound?
Phototoxicity can be a significant issue in live-cell imaging. To minimize it:
-
Use the lowest possible excitation light intensity that still provides a usable signal.
-
Keep exposure times to a minimum.
-
Use a sensitive detector to reduce the required excitation light.
-
Consider time-lapse imaging with longer intervals between acquisitions to allow cells to recover.
4. What are some common controls to include in a this compound imaging experiment?
To ensure the validity of your results, it is important to include several controls:
-
Unlabeled Control: Cells that have not been treated with this compound to assess the level of autofluorescence.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent.
-
Competition Control: Pre-incubate cells with a non-fluorescent phorbol ester (e.g., Phorbol 12-myristate 13-acetate, PMA) before adding this compound to demonstrate specific binding.
Experimental Protocols & Workflows
Below are generalized protocols and workflows that should be adapted to your specific experimental needs.
General this compound Staining Protocol for Cultured Cells
-
Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubation: Incubate the cells with the desired concentration of this compound in a serum-free medium for the appropriate time and temperature.
-
Washing: Wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for this compound.
Visualizing Experimental Workflow
Caption: A generalized workflow for a this compound cell staining experiment.
Signaling Pathway
This compound, as a phorbol ester analog, is expected to activate Protein Kinase C (PKC). The following diagram illustrates a simplified, hypothetical signaling pathway that could be initiated by this compound binding to PKC.
Caption: Hypothetical signaling cascade initiated by this compound.
References
Technical Support Center: Optimizing Incubation Time for Sapintoxin D Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for experiments involving Sapintoxin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phorbol (B1677699) ester. Phorbol esters are known to act as potent activators of Protein Kinase C (PKC).[1][2][3] Activation of PKC can trigger a cascade of downstream signaling events, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can influence cell proliferation, differentiation, and apoptosis.[1][4][5]
Q2: What is the primary objective of optimizing incubation time for this compound treatment?
The main goal is to identify the specific time point at which this compound produces its maximum intended biological effect, while keeping background signal or off-target effects to a minimum. This ensures a high signal-to-noise ratio, which is crucial for obtaining reliable and reproducible experimental data.[6]
Q3: What are the key factors that influence the optimal incubation time for this compound?
Several factors can affect the ideal incubation time for this compound treatment:
-
Compound Concentration: Higher concentrations of this compound may induce a more rapid response, but they could also lead to increased cytotoxicity or off-target effects with prolonged incubation.[6]
-
Cell Type and Density: Different cell lines exhibit varying metabolic rates and doubling times, which will influence their responsiveness to this compound.[6] Higher cell densities might necessitate longer incubation times or higher concentrations of the compound.
-
Assay Type: The nature of the experimental assay is a critical consideration. For instance, the activation of signaling pathways can often be detected within minutes to a few hours, whereas effects on cell viability or proliferation may require 24 to 72 hours to become apparent.[6]
Q4: How do I determine a starting point for my incubation time optimization experiments?
A good starting point is to review existing literature for similar phorbol esters or compounds that activate the PKC pathway. If no specific data is available, a broad time-course experiment is recommended. For a cell-based assay, you could initially test incubation times of 6, 12, 24, 48, and 72 hours.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable effect of this compound | - Incubation time is too short: The compound may not have had sufficient time to elicit a measurable response.- Suboptimal concentration: The concentration of this compound may be too low to produce an effect.- Cell line resistance: The chosen cell line may be resistant to the effects of this compound. | - Extend the incubation period: Conduct a time-course experiment with longer time points (e.g., 72 hours or more).- Increase the concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line.- Use a positive control: Test a cell line known to be sensitive to phorbol esters to confirm the activity of your this compound stock. |
| High variability between replicate wells | - Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.- Edge effects in the plate: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth and compound concentration.- Inaccurate pipetting: Errors in pipetting can lead to inconsistent concentrations of this compound in the wells. | - Ensure a single-cell suspension before seeding: Gently pipette the cell suspension up and down to break up clumps before plating.- Avoid using the outer wells of the plate: Fill the outer wells with sterile media or PBS to create a humidity barrier.- Calibrate pipettes and use proper pipetting techniques: Ensure that your pipettes are properly calibrated and that you are using them correctly to ensure accurate liquid handling. |
| High background in cell viability assays | - Contamination of cell culture: Bacterial, fungal, or mycoplasma contamination can affect cell health and interfere with assay readings.- Reagent issues: Expired or improperly stored assay reagents can lead to high background signals. | - Regularly test for and treat any contamination. - Use fresh assay reagents and ensure proper blanking (medium only and vehicle control).[8] |
| Unexpected morphological changes in cells | - Cytotoxicity: The concentration of this compound may be too high, leading to cell death.- Off-target effects: this compound may be affecting other cellular pathways.- Solvent effects: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress. | - Perform a dose-response and time-course experiment to identify a non-toxic concentration and incubation time.- Lower the concentration of this compound. - Include a vehicle-only control to assess the effect of the solvent. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
Objective: To identify the optimal incubation time for this compound treatment by measuring a specific endpoint at multiple time points.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Your chosen cell line
-
Reagents for your specific endpoint assay (e.g., MTT, CellTiter-Glo®, or LDH assay kit)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
Compound Treatment: Prepare a working solution of this compound at the desired concentration in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the appropriate wells. Include vehicle-treated control wells (medium with the same concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
-
Endpoint Assay: At the end of each incubation period, perform your chosen cell viability or cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control at each time point and plot the response (e.g., % cell viability) versus incubation time to determine the optimal duration of treatment.
Protocol 2: MTT Assay for Cell Viability
Objective: To assess cell viability by measuring the metabolic activity of cells treated with this compound.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Perform Compound Treatment: Follow steps 1 and 2 of the Time-Course Experiment protocol.
-
Incubation: Incubate the plate for the desired time at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[7]
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound at Different Incubation Times
| Incubation Time (hours) | Hypothetical IC50 (nM) |
| 24 | 150 |
| 48 | 75 |
| 72 | 50 |
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the regulation of protein kinase C and novel phorbol ester receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sapintoxin D Washout Protocols
This guide provides detailed protocols and troubleshooting advice for researchers working with Sapintoxin D, a potent activator of the Protein Kinase C (PKC) signaling pathway. The following sections offer step-by-step instructions for effectively washing out excess this compound from both adherent and suspension cell cultures to terminate the signaling response and ensure cell viability for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a washout procedure necessary?
A1: this compound is a research compound classified as a potent, cell-permeable activator of the Protein Kinase C (PKC) family. Like other phorbol (B1677699) esters, it mimics the function of diacylglycerol (DAG) to induce a strong and sustained activation of conventional and novel PKC isotypes.[1] A washout procedure is critical for experiments where the timing of PKC activation needs to be precisely controlled. Removing the compound allows researchers to study the downstream effects after a specific duration of pathway activation or to assess the reversal of its effects.
Q2: How can I verify the effectiveness of the this compound washout?
A2: The effectiveness of the washout can be assessed both directly and indirectly.
-
Indirectly (Biological Endpoint): The most common method is to measure a downstream biological effect. For example, you can use Western blotting to check the phosphorylation status of a known downstream target of PKC, such as ERK/MAPK.[2][3] A significant decrease in the phosphorylated form of the protein after washout compared to a non-washed control would indicate successful removal of the stimulus.
-
Directly (Analytical Method): For a precise measurement, analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to quantify the amount of this compound remaining in the cell culture medium or cell lysate after washing.[4][5]
-
Cell Viability: Post-washout cell viability assays are crucial to ensure the washing process itself was not overly harsh on the cells.[6]
Q3: Can I reuse the same pipette tips for washing steps?
A3: No. To ensure complete removal of this compound and avoid re-contamination, it is imperative to use fresh, sterile pipette tips for each washing step and for the addition of fresh medium.
Q4: What is the recommended washing solution?
A4: A sterile, isotonic, and serum-free balanced salt solution is recommended. Phosphate-Buffered Saline (PBS) without calcium and magnesium (PBS-/-) is the most common and appropriate choice. Using a warm (37°C) solution helps minimize cell stress.
Experimental Protocols
Protocol 1: Washout of this compound from Adherent Cell Cultures
This protocol is designed for cells grown in multi-well plates, flasks, or dishes.
Materials:
-
Pre-warmed (37°C) sterile PBS (without Ca²⁺/Mg²⁺)
-
Pre-warmed (37°C) fresh, complete culture medium
-
Sterile pipette tips and aspiration equipment
Procedure:
-
Aspirate Medium: Carefully and gently aspirate the this compound-containing culture medium from the vessel without disturbing the cell monolayer. Tilt the vessel and aspirate from the edge to avoid direct contact with the cells.
-
First Wash: Gently add pre-warmed sterile PBS to the vessel. Use a volume sufficient to cover the cell monolayer (e.g., 1 mL for a 12-well plate). Avoid dispensing the PBS stream directly onto the cells.
-
Incubate & Rock: Gently rock the vessel back and forth for 1-2 minutes to ensure the entire surface is washed.
-
Aspirate Wash Solution: Carefully aspirate the PBS wash solution.
-
Repeat Wash: Repeat steps 2-4 for a total of three washes. This number can be optimized for your specific cell line and this compound concentration.
-
Add Fresh Medium: After the final wash, add the appropriate volume of pre-warmed, fresh complete culture medium.
-
Return to Incubator: Return the culture vessel to the incubator for recovery and subsequent analysis.
Protocol 2: Washout of this compound from Suspension Cell Cultures
This protocol is for cells grown in suspension in flasks or tubes.
Materials:
-
Pre-warmed (37°C) sterile PBS (without Ca²⁺/Mg²⁺)
-
Pre-warmed (37°C) fresh, complete culture medium
-
Sterile conical tubes
-
Centrifuge
Procedure:
-
Pellet Cells: Transfer the cell suspension to a sterile conical tube. Centrifuge at a low speed (e.g., 200-300 x g) for 5 minutes to pellet the cells.
-
Aspirate Supernatant: Carefully aspirate the supernatant containing this compound without disturbing the cell pellet.
-
Resuspend for Wash: Gently resuspend the cell pellet in 5-10 mL of pre-warmed sterile PBS.
-
Centrifuge Again: Centrifuge the cells again at the same speed and duration.
-
Aspirate Wash Solution: Carefully aspirate the PBS wash solution.
-
Repeat Wash: Repeat steps 3-5 for a total of three washes.
-
Resuspend in Fresh Medium: After the final wash, resuspend the cell pellet in the desired volume of pre-warmed, fresh complete culture medium.
-
Return to Culture: Transfer the cells to a new, sterile culture flask and return them to the incubator.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell detachment/loss (Adherent Cells) | Washing steps are too harsh. | - Dispense PBS gently against the side wall of the culture vessel, not directly onto the cells.- Reduce the number of washes or the rocking intensity.- Ensure cells were not overly confluent or unhealthy before the experiment.- Consider using culture vessels pre-coated with agents like Poly-L-Lysine or Fibronectin to improve adherence.[7] |
| Low cell viability after washout | - Temperature shock from cold reagents.- Osmotic stress.- Residual toxin activity. | - Ensure all solutions (PBS, medium) are pre-warmed to 37°C.- Use a balanced salt solution like PBS.- Increase the number of washes (e.g., from 3 to 5) to ensure maximum removal of the toxin.- Perform a viability assay like Trypan Blue or an ATP-based assay to quantify the effect.[8][9] |
| Inconsistent results between experiments | - Variation in wash duration or volume.- Incomplete removal of this compound. | - Standardize the protocol: use consistent volumes, incubation times, and number of washes for all experiments.- Use fresh, sterile pipette tips for every step to prevent cross-contamination. |
| Downstream pathway (e.g., p-ERK) remains active | - Washout was incomplete.- The signaling cascade has become self-sustaining or has triggered irreversible downstream events. | - Increase the number of washes and/or the volume of PBS used.- Perform a time-course experiment after washout to determine how long it takes for the signal to return to baseline.- Confirm that the observed signal is not due to other factors in the fresh medium (e.g., serum growth factors). |
Data Presentation: Washout Efficacy
The following tables present hypothetical data to illustrate how to quantify the success of a washout protocol.
Table 1: Effect of Wash Number on Cell Viability (Adherent HeLa Cells) Cell viability measured 4 hours post-washout using an ATP-based luminescence assay (e.g., CellTiter-Glo®). Data normalized to untreated control cells.
| Treatment Condition | Number of Washes | Relative Viability (%) | Standard Deviation |
| Untreated Control | 0 | 100% | ± 4.5% |
| This compound (100 nM, 1 hr) - No Wash | 0 | 85% | ± 5.1% |
| This compound (100 nM, 1 hr) - Washed | 1 | 90% | ± 4.8% |
| This compound (100 nM, 1 hr) - Washed | 3 | 96% | ± 4.2% |
| This compound (100 nM, 1 hr) - Washed | 5 | 97% | ± 4.3% |
Table 2: Effect of Washout on Downstream Signaling (Suspension Jurkat Cells) p-ERK levels measured by Western blot densitometry 30 minutes post-washout. Data normalized to this compound treated, non-washed cells.
| Treatment Condition | Number of Washes | Relative p-ERK Level (%) | Standard Deviation |
| Untreated Control | 0 | 5% | ± 1.5% |
| This compound (100 nM, 30 min) - No Wash | 0 | 100% | ± 8.2% |
| This compound (100 nM, 30 min) - Washed | 1 | 45% | ± 6.7% |
| This compound (100 nM, 30 min) - Washed | 3 | 12% | ± 3.1% |
| This compound (100 nM, 30 min) - Washed | 5 | 8% | ± 2.5% |
Visualizations
Signaling Pathway
Caption: this compound activates PKC, initiating the MAPK/ERK signaling cascade.
Experimental Workflow
Caption: Workflow for washing out this compound from cell cultures.
References
- 1. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novapublishers.com [novapublishers.com]
- 5. Detoxification of Toxic Phorbol Esters from Malaysian Jatropha curcas Linn. Kernel by Trichoderma spp. and Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. Viability Assays for Cells in Culture [jove.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Dealing with Sapintoxin D precipitation in media
Welcome to the technical support center for Sapintoxin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding its solubility and handling in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fluorescent phorbol (B1677699) ester that functions as a potent, calcium-dependent activator of Protein Kinase C (PKC).[1] Structurally, it is a diterpenoid consisting of a phorbol backbone acylated at specific positions.[2] Like other phorbol esters, its primary mode of action is to mimic the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[3][4][5] This activation triggers a cascade of downstream signaling events involved in various cellular processes.
Q2: I'm observing precipitation after diluting my this compound stock solution into my cell culture medium. Why is this happening?
A2: this compound is a hydrophobic molecule with low aqueous solubility. Precipitation is a common issue when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous environment like cell culture media.[6][7] The abrupt change in solvent polarity causes the compound to "crash out" of solution if its concentration exceeds its solubility limit in the final medium. Other contributing factors can include the pH, salt concentration, and protein content (serum) of your specific medium.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][8] It is also reported to be soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[9] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[10][11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.
Q5: How should I store my this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks), kept dry and protected from light.[12] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][11]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to prevent and resolve precipitation issues with this compound in your experiments.
Issue: Precipitate Forms Immediately Upon Dilution
This is the most common problem and is typically due to improper dilution technique.
| Possible Cause | Recommended Solution |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes rapid solvent exchange and precipitation.[10] Solution: Perform a serial or stepwise dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) media or PBS. Then, add this intermediate dilution to the final volume of media.[10][11] |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in your specific cell culture medium. Solution: Determine the maximum soluble concentration of this compound in your medium by performing a solubility test (see Protocol 2). If your target concentration is too high, you may need to reconsider the experimental design. |
| Low Temperature of Media | Diluting into cold media can decrease the solubility of hydrophobic compounds. Solution: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound solution.[10] |
Issue: Media Becomes Cloudy or Precipitate Appears Over Time in the Incubator
Delayed precipitation can occur due to interactions with media components or environmental changes.
| Possible Cause | Recommended Solution |
| Interaction with Media Components | This compound may slowly form insoluble complexes with salts, amino acids, or other components in the media.[10] The presence or absence of serum can also significantly impact solubility. Solution: Test the solubility of this compound in your basal media both with and without serum. Sometimes, the proteins in serum can help stabilize the compound. If issues persist, consider trying a different basal media formulation. |
| pH or Temperature Shifts | Changes in the media's pH (e.g., due to cell metabolism) or temperature fluctuations can affect compound stability and solubility. Solution: Ensure your incubator provides a stable temperature and CO₂ environment. Use appropriately buffered media (e.g., HEPES-buffered) if significant pH shifts are a concern for your cell line. |
| Compound Degradation | Although stable when stored correctly, prolonged incubation under experimental conditions might lead to degradation into less soluble forms. Solution: This is less common but possible. Minimize the exposure of the compound to light during preparation. For very long-term experiments, consider replenishing the media with freshly diluted this compound periodically. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard procedure for preparing a DMSO stock solution and diluting it into cell culture medium to minimize precipitation.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare Stock Solution:
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock, for example, 1-10 mM.
-
Vortex vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear.
-
-
Store Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store aliquots at -80°C for long-term storage.[1]
-
-
Prepare Working Solution (Stepwise Dilution Method):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Step 1 (Intermediate Dilution): Prepare an intermediate dilution by adding a small volume of the stock solution to a small volume of pre-warmed (37°C) complete medium. For example, add 2 µL of a 10 mM stock to 198 µL of medium to get a 100 µM solution. Mix gently by pipetting.
-
Step 2 (Final Dilution): Add the required volume of the intermediate dilution to your final volume of pre-warmed culture medium to achieve the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium for a final concentration of 1 µM.
-
Gently swirl the medium during the addition to ensure rapid and even mixing.
-
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.
Protocol 2: Determining Maximum Soluble Concentration of this compound
This protocol helps you empirically determine the solubility limit of this compound in your specific experimental medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
Microscope
Procedure:
-
Prepare Serial Dilutions: In your complete cell culture medium, prepare a series of 2-fold dilutions of this compound. For example, aim for final concentrations ranging from 50 µM down to ~0.4 µM.
-
Important: Keep the final DMSO concentration constant across all wells (e.g., 0.5%). Prepare a DMSO-only control.
-
-
Incubate: Incubate the plate or tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that matches your planned experiment (e.g., check at 2, 6, 24, and 48 hours).
-
Visual Inspection: At each time point, carefully inspect each dilution for signs of precipitation. This can appear as cloudiness, a thin film, or visible crystals.
-
Microscopic Examination: For a more sensitive assessment, take a small aliquot from each concentration and examine it under a microscope to look for crystalline structures.
-
Determine Solubility Limit: The highest concentration that remains clear and free of precipitate at all time points is your maximum working soluble concentration for these specific conditions.
Visualizing Key Pathways and Workflows
To further aid in your experimental design, the following diagrams illustrate the core signaling pathway activated by this compound and a logical workflow for troubleshooting precipitation issues.
Caption: this compound activates PKC, initiating downstream signaling cascades.
Caption: A logical workflow for diagnosing and solving precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | fluorescent phorbol ester, activator of protein kinase C | CAS# 80998-07-8 | InvivoChem [invivochem.com]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. medkoo.com [medkoo.com]
Technical Support Center: Ensuring Consistent Sapintoxin D Results Across Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Sapintoxin D in your research. Our comprehensive troubleshooting guides and frequently asked questions (FAQs) are designed to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phorbol (B1677699) ester known to be a potent activator of Protein Kinase C (PKC).[1] It functions by mimicking diacylglycerol (DAG), an endogenous activator of most PKC isoforms. By binding to the C1 domain of PKC, this compound induces a conformational change that relieves autoinhibition and activates the kinase, leading to the phosphorylation of downstream target proteins. Due to the presence of a fluorescent N-methylanthranilate group, this compound can also be utilized as a fluorescent probe to study PKC activation and localization within cells.
Q2: What is the recommended solvent and storage condition for this compound?
For cell culture experiments, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. To minimize degradation, store the stock solution in small aliquots at -20°C or below, protected from light and moisture. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Q3: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on studies with similar phorbol esters, a starting concentration range of 10 nM to 1 µM is often used for PKC activation. For cytotoxicity assays, a broader range may need to be tested.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results | - Inconsistent final concentration of this compound. - Degradation of this compound stock solution. - Variation in cell density or passage number. - Differences in incubation time. - Vehicle (e.g., DMSO) concentration variability. | - Prepare a fresh serial dilution from a single stock aliquot for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles and protect from light. - Maintain consistent cell seeding densities and use cells within a defined passage number range. - Standardize the duration of this compound treatment across all experiments. - Ensure the final concentration of the vehicle is consistent across all wells, including controls. |
| Low or no observable effect (e.g., no PKC translocation) | - this compound concentration is too low. - The specific PKC isoform in the cell model is insensitive to this compound. - Insufficient incubation time. - Inactive this compound due to improper storage. | - Perform a dose-response curve to identify the optimal concentration. - Verify the expression of phorbol ester-sensitive PKC isoforms in your cell line. - Conduct a time-course experiment to determine the optimal treatment duration. - Use a fresh aliquot of this compound and verify its activity with a positive control cell line. |
| High background or non-specific fluorescence (when used as a probe) | - Suboptimal staining protocol. - Autofluorescence of cells or medium. - Non-specific binding of this compound. | - Optimize staining concentrations and washing steps. - Image cells in a phenol (B47542) red-free medium and use appropriate filter sets. Include an unstained control. - Include a control with a non-fluorescent phorbol ester to assess non-specific binding. |
| Cell death at expected active concentrations | - The cell line is highly sensitive to PKC activation-induced apoptosis. - High concentration of the vehicle (e.g., DMSO) is causing toxicity. | - Lower the concentration of this compound and/or reduce the incubation time. - Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%). |
Experimental Protocols
General Protocol for a Cell-Based PKC Activation Assay
This protocol provides a general workflow for assessing PKC activation by measuring the translocation of a fluorescently tagged PKC isoform or by using this compound as a fluorescent probe.
Materials:
-
Cells expressing a fluorescently tagged PKC isoform or wild-type cells for staining with this compound.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium (phenol red-free for fluorescence imaging).
-
Phosphate-buffered saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) if staining for intracellular targets post-fixation.
-
Mounting medium with an anti-fade reagent.
Procedure:
-
Cell Seeding: Seed cells onto a suitable imaging plate or coverslips and allow them to adhere and reach the desired confluency.
-
Starvation (Optional): To reduce basal PKC activity, you may serum-starve the cells for a few hours prior to stimulation.
-
This compound Treatment: Dilute the this compound stock solution to the desired final concentration in a serum-free or complete medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 15-60 minutes).
-
Fixation: After incubation, wash the cells gently with PBS and then fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization (if required): If you are co-staining with antibodies against intracellular targets, wash the cells with PBS and then permeabilize them.
-
Imaging: Mount the coverslips onto slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for the fluorophore.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from your experiments. Actual values should be determined empirically for your specific experimental system.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| Jurkat | T-cell Leukemia | Data not available |
| PC-3 | Prostate Cancer | Data not available |
| Note: This table is a template. IC50 values for this compound are not readily available in the searched literature and need to be experimentally determined. |
Table 2: Hypothetical Binding Affinities (Ki) of this compound for Different PKC Isoforms
| PKC Isoform | Ki (nM) |
| PKCα | Data not available |
| PKCβI | Data not available |
| PKCβII | Data not available |
| PKCγ | Data not available |
| PKCδ | Data not available |
| PKCε | Data not available |
| Note: This table is a template. Specific Ki values for this compound binding to individual PKC isoforms are not readily available in the searched literature and need to be determined through binding assays. |
Visualizing Experimental Workflows and Signaling Pathways
PKC Activation and Downstream Signaling
The activation of Protein Kinase C by this compound triggers a cascade of downstream signaling events that can influence various cellular processes, including proliferation, differentiation, and apoptosis.
Caption: this compound-mediated PKC activation pathway.
Experimental Workflow for Assessing PKC Translocation
This diagram outlines the key steps in a typical experiment to visualize the translocation of PKC from the cytoplasm to the cell membrane upon stimulation with this compound.
Caption: Workflow for PKC translocation analysis.
References
Validation & Comparative
A Comparative Guide to Protein Kinase C Activators: Specificity and Validation of Sapintoxin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sapintoxin D with other well-established Protein Kinase C (PKC) activators. We delve into the experimental data supporting their specificity and provide detailed protocols for validation, empowering researchers to make informed decisions for their studies.
Unveiling the Potency of this compound
This compound is a fluorescent phorbol (B1677699) ester that serves as a potent, calcium-dependent activator of Protein Kinase C (PKC). Its inherent fluorescence makes it a valuable tool for studying PKC activation and localization within cellular systems. While specific binding affinity (Ki or Kd) data for this compound is not extensively available, its close analog, Sapintoxin A, demonstrates a high affinity for PKC, with an activation constant (Ka) of 76 nM and competitive binding IC50 values ranging from 2 to 70 nM across various PKC isotypes. This suggests that this compound likely operates in a similar nanomolar range, making it a highly potent tool for PKC modulation.
Comparative Analysis of PKC Activators
To understand the specificity of this compound, it is essential to compare its activity with other widely used PKC activators. The following table summarizes the binding affinities and effective concentrations of key PKC activators.
| Activator | Type | Target PKC Isoforms | Binding Affinity (Ki/Kd) | Effective Concentration (EC50) |
| This compound (inferred from Sapintoxin A) | Phorbol Ester | Conventional and Novel | Ka: ~76 nM; IC50: 2-70 nM[1][2] | Not explicitly reported |
| Phorbol 12-myristate 13-acetate (PMA) | Phorbol Ester | Conventional and Novel | Kd: 1.6-18 nM[2] | ~30-40 nM for cellular effects[3] |
| Bryostatin 1 | Macrolide | Conventional and Novel | Ki: 0.24-1.35 nM (isoform-dependent)[4] | Biphasic, maximal at 1-10 nM[5] |
| Ingenol Mebutate | Diterpene Ester | Primarily PKCδ and PKCα[6] | Potent, but specific Ki not detailed | 10-100 nM for cellular effects[7] |
Signaling Pathways and Experimental Validation
The activation of conventional and novel PKC isoforms by activators like this compound is a critical step in various cellular signaling cascades. This typically involves the translocation of PKC from the cytosol to the plasma membrane, followed by the phosphorylation of downstream target proteins.
Figure 1. Simplified signaling pathway of PKC activation by exogenous activators and endogenous ligands.
To rigorously validate the specificity and efficacy of this compound or other PKC activators, a series of well-defined experiments are necessary.
Figure 2. Experimental workflow for the validation of a novel PKC activator.
Experimental Protocols
In Vitro Competitive Binding Assay
This assay determines the binding affinity of a test compound (e.g., this compound) to PKC by measuring its ability to compete with a radiolabeled phorbol ester, such as [³H]PDBu (phorbol-12,13-dibutyrate).
Materials:
-
Purified recombinant PKC isoforms
-
[³H]PDBu
-
Test compound (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like phosphatidylserine (B164497) and CaCl₂)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a reaction tube, combine the purified PKC isoform, a fixed concentration of [³H]PDBu, and varying concentrations of the test compound in the assay buffer.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound [³H]PDBu.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of [³H]PDBu binding against the concentration of the test compound to determine the IC50 value, from which the Ki can be calculated.
In Vitro Kinase Activity Assay
This assay measures the ability of a compound to activate PKC, leading to the phosphorylation of a specific substrate.
Materials:
-
Purified recombinant PKC isoforms
-
PKC-specific peptide substrate (e.g., a peptide containing a PKC phosphorylation motif)
-
Test compound (this compound)
-
ATP (containing γ-³²P-ATP for radioactive detection, or unlabeled for antibody-based detection)
-
Kinase Assay Buffer
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or phospho-specific antibodies for ELISA or Western blot)
Procedure:
-
In a reaction tube, combine the purified PKC isoform, the peptide substrate, and the test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Plot the kinase activity against the concentration of the test compound to determine the EC50 for activation.
Western Blot Analysis of PKC Translocation and Substrate Phosphorylation
This cell-based assay provides evidence of PKC activation in a physiological context by observing its translocation from the cytosol to the membrane and the phosphorylation of its downstream targets.
Materials:
-
Cultured cells
-
Test compound (this compound)
-
Cell lysis buffer (for separating cytosolic and membrane fractions)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (against specific PKC isoforms and phosphorylated downstream targets)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with varying concentrations of the test compound for a specified time.
-
Lyse the cells and separate the cytosolic and membrane fractions by centrifugation.
-
Quantify the protein concentration in each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a PKC isoform to assess its distribution between the cytosolic and membrane fractions.
-
For substrate phosphorylation, use a primary antibody that recognizes the phosphorylated form of a known PKC substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of translocation or substrate phosphorylation.
References
- 1. Sapintoxin A. A fluorescent phorbol ester that is a potent activator of protein kinase C but is not a tumour promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Off-Target Landscape of Sapintoxin D in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the full spectrum of a chemical probe's activity is paramount. Sapintoxin D, a fluorescent phorbol (B1677699) ester, is a widely utilized tool for activating Protein Kinase C (PKC). However, its utility can be compromised by off-target effects, leading to confounding results and misinterpretation of cellular signaling events. This guide provides a comparative analysis of the off-target effects of this compound and its common alternatives, Phorbol 12-myristate 13-acetate (PMA) and Bryostatin 1, supported by experimental data and detailed protocols to aid in the selection of the most appropriate PKC activator for your research needs.
Executive Summary
While this compound is a potent PKC activator, a comprehensive analysis of its off-target profile in publicly available literature is limited. In contrast, extensive research has characterized the off-target interactions of PMA and Bryostatin 1. Both alternatives are known to modulate signaling pathways beyond PKC, including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK and p38) and Protein Kinase D (PKD). This guide synthesizes the available data to provide a framework for understanding the potential for off-target effects when using these PKC activators.
Comparison of Off-Target Effects
The following table summarizes the known on-target and off-target effects of this compound, PMA, and Bryostatin 1 in cellular assays. It is important to note that the off-target data for this compound is not as extensively documented as for PMA and Bryostatin 1.
| Feature | This compound | Phorbol 12-myristate 13-acetate (PMA) | Bryostatin 1 |
| Primary Target | Protein Kinase C (PKC) | Protein Kinase C (PKC) | Protein Kinase C (PKC) |
| Known Off-Targets | Data not readily available in public literature. | - Extracellular signal-regulated kinases (ERK1/2) - p38 Mitogen-activated protein kinase (p38 MAPK) - Protein Kinase D (PKD) | - Protein Kinase D (PKD) - Biphasic effects on PKCδ |
| Reported Cellular Effects Beyond PKC Activation | Weak tumor promoter. Induces erythema, lymphocyte mitogenesis, and platelet aggregation.[1][2] | - Activation of MAPK pathways (ERK, p38)[2][3] - Modulation of cell cycle regulators (e.g., p21WAF1/CIP1)[4] - Potent tumor promoter. | - Activation of PKD[5] - Modulation of apoptosis-regulating proteins - Effects on cell cycle regulators (e.g., p21)[6] - Not a tumor promoter. |
Signaling Pathway Visualizations
To illustrate the known signaling interactions of these compounds, the following diagrams were generated using Graphviz (DOT language).
Caption: Simplified signaling pathway for PMA, highlighting its primary activation of PKC and subsequent downstream effects on the MAPK (RAF-MEK-ERK) and other kinase pathways.
Caption: Bryostatin 1 signaling, illustrating its activation of PKC isoforms and PKD, leading to modulation of apoptosis and cell cycle.
Experimental Protocols
To facilitate rigorous and reproducible research, this section provides detailed methodologies for key experiments used to assess the on- and off-target effects of PKC activators.
Kinase Selectivity Profiling via KinomeScan
Objective: To quantitatively assess the binding affinity of a compound against a large panel of kinases.
Methodology:
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in 100% DMSO to create a stock solution.
-
Assay Principle: The KinomeScan™ platform utilizes a proprietary active site-directed competition binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR of a DNA tag conjugated to the kinase.
-
Procedure:
-
A diverse panel of human kinases is used.
-
The test compound is incubated with each kinase in the presence of the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified.
-
The results are typically reported as the percentage of the control (%Ctrl), where a lower number indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined.
-
-
Data Analysis: The selectivity of the compound is determined by the number of kinases it binds to with high affinity and the magnitude of that affinity compared to its primary target.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine the target engagement of a compound within a cellular context by measuring changes in the thermal stability of target proteins.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle control for a specified time.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Analyze the soluble protein fractions by Western blotting or mass spectrometry to quantify the amount of the target protein and potential off-target proteins that remain soluble at each temperature.
-
-
Data Analysis: A shift in the melting curve of a protein in the presence of the compound compared to the vehicle control indicates target engagement.
Western Blotting for MAPK Pathway Activation
Objective: To assess the activation of key kinases in the MAPK signaling pathway (e.g., ERK, p38) following treatment with a PKC activator.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with the test compound (this compound, PMA, or Bryostatin 1) at various concentrations and for different time points.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target kinases (e.g., phospho-ERK1/2, total-ERK1/2, phospho-p38, total-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
The selection of a PKC activator for cellular assays requires careful consideration of its potential off-target effects. While PMA and Bryostatin 1 are well-characterized in this regard, with known interactions with the MAPK and PKD pathways, the off-target profile of this compound remains largely undefined in the public domain. Researchers using this compound should be aware of this knowledge gap and consider performing off-target profiling studies, such as those described in this guide, to ensure the specificity of their findings. For studies where high specificity for PKC is critical, Bryostatin 1 may be a more suitable alternative to PMA, given its lack of tumor-promoting activity. Ultimately, the choice of PKC activator should be guided by the specific experimental context and a thorough understanding of its potential for off-target interactions.
References
- 1. Saikosaponin-d inhibits proliferation by up-regulating autophagy via the CaMKKβ-AMPK-mTOR pathway in ADPKD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Phorbol Esters: Sapintoxin D vs. Synthetic Alternatives
For researchers in cell signaling, cancer biology, and drug development, fluorescent phorbol (B1677699) esters are invaluable tools for studying the activation and translocation of Protein Kinase C (PKC) and other C1 domain-containing proteins. This guide provides a detailed comparison of Sapintoxin D, a naturally occurring fluorescent phorbol ester, with common synthetic fluorescent phorbol esters, namely those conjugated with BODIPY and dansyl fluorophores. This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable probe for their specific experimental needs.
Introduction to Fluorescent Phorbol Esters
Phorbol esters are potent tumor promoters that mimic the function of diacylglycerol (DAG), an endogenous activator of PKC. By binding to the C1 domain of PKC, they induce its translocation to the cell membrane and subsequent activation. The covalent attachment of a fluorophore to a phorbol ester molecule allows for the direct visualization of these processes in living cells using fluorescence microscopy and other fluorescence-based techniques.
This compound is a naturally occurring phorbol ester isolated from Sapium indicum. It possesses intrinsic fluorescence due to its 12-O-(N-methylanthraniloyl) moiety, which exhibits strong, bright-blue fluorescence.[1]
BODIPY- and Dansyl-Phorbol Esters are synthetic fluorescent probes created by conjugating a phorbol ester, typically phorbol-12,13-dibutyrate (B8117905) (PDBu), with a BODIPY (boron-dipyrromethene) or dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophore. These probes offer a range of spectral properties depending on the specific fluorophore used.
Quantitative Comparison of Fluorescent Phorbol Esters
The selection of a fluorescent probe is often dictated by its photophysical properties and its biological activity. The following tables summarize the available quantitative data for this compound and its synthetic counterparts.
Table 1: Comparison of Fluorescence Properties
| Property | This compound | BODIPY-PDBu | Dansyl-PDBu |
| Excitation Max (nm) | ~350[1] | ~500 (Green-Emitting)[] | ~333 |
| Emission Max (nm) | ~430[1] | ~510-530 (Green-Emitting)[] | ~518 |
| Quantum Yield | Not reported | High (often approaching 1.0)[3] | Environment-sensitive |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not reported | High (>80,000)[3] | Not reported |
| Photostability | Not reported | High[] | Moderate |
| Intrinsic Fluorescence | Yes[1] | No (conjugated) | No (conjugated) |
Table 2: Comparison of Biological Activity
| Property | This compound | PDBu (unlabeled) |
| Target | C1 domain of PKC[4] | C1 domain of PKC |
| Reported Kᵢ or EC₅₀ | EC₅₀ = 0.044 µM (anti-HIV activity)[5] | K_d_ = 7 nM (mouse brain)[6] |
Note: Directly comparable binding affinity data for the fluorescent analogs from a single study is limited. The provided values are from different studies and experimental systems and should be interpreted with caution.
Phorbol Ester Signaling Pathway
Phorbol esters exert their biological effects primarily through the activation of the Protein Kinase C (PKC) family of serine/threonine kinases. Upon binding of a phorbol ester, conventional and novel PKC isoforms translocate to the plasma membrane, where they are activated. Activated PKC then phosphorylates a wide range of downstream targets, leading to the activation of multiple signaling cascades, including the Raf-MEK-ERK (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[7][][9]
Caption: Phorbol ester-induced PKC-ERK signaling pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol determines the binding affinity of a fluorescent phorbol ester by measuring its ability to compete with a radiolabeled phorbol ester, such as [³H]PDBu, for binding to PKC.
References
- 1. researchgate.net [researchgate.net]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of specific binding of [3H]phorbol 12,13-dibutyrate and [3H]phorbol 12-myristate 13-acetate to mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BODIPY-based probes for the fluorescence imaging of biomolecules in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Intrinsic Advantage: Sapintoxin D as a Fluorescent Probe in Protein Kinase C Activation
For researchers, scientists, and drug development professionals investigating the intricate signaling pathways of Protein Kinase C (PKC), the choice of an activator is paramount. While numerous non-fluorescent activators have been instrumental in elucidating PKC function, the emergence of fluorescent probes like Sapintoxin D offers a significant leap forward in our ability to visualize and quantify these processes in real-time and in situ.
This guide provides an objective comparison of this compound with commonly used non-fluorescent PKC activators, such as phorbol (B1677699) esters (e.g., PMA), bryostatins, and ingenol (B1671944) mebutate. We will delve into the inherent advantages conferred by this compound's fluorescence, present available experimental data for comparison, and provide detailed experimental protocols for the evaluation of PKC activators.
The Clear Advantage: Direct Visualization with this compound
The most significant advantage of this compound over its non-fluorescent counterparts is its intrinsic fluorescence. This property, conferred by the N-methylanthraniloyl moiety, allows for the direct tracking of the molecule within cellular systems without the need for secondary fluorescent labeling, which can often interfere with molecular interactions.[1] This opens up a range of experimental possibilities, including:
-
Real-time monitoring of cellular uptake and subcellular localization: Researchers can directly visualize the journey of this compound as it crosses the cell membrane and interacts with its intracellular targets.
-
Binding studies using fluorescence polarization/anisotropy: The change in the rotational speed of this compound upon binding to the much larger PKC enzyme can be measured as a change in fluorescence polarization, enabling the quantification of binding affinity.
-
Förster Resonance Energy Transfer (FRET) studies: this compound can act as a FRET donor or acceptor when paired with other fluorescently tagged proteins, allowing for the study of protein-protein interactions within the PKC signaling cascade.
Comparative Analysis of PKC Activators
While direct comparative studies on the binding affinity of this compound are limited in the publicly available literature, we can compare its known characteristics with those of well-established non-fluorescent PKC activators.
Quantitative Comparison of PKC Activator Properties
| Feature | This compound | Phorbol 12-myristate 13-acetate (PMA) | Bryostatin-1 | Ingenol Mebutate |
| Class | Diterpenoid | Diterpenoid (Phorbol Ester) | Macrolide | Diterpenoid |
| Binding Affinity (Ki) | Data not available | Nanomolar range[2] | 1.35 nM[3] | Data not available |
| PKC Isoform Selectivity | Data not available | Broad activation of conventional and novel PKCs | Potent downregulator of PKCα, PKCδ, and PKCε[3]. Preferentially activates PKCε and PKCδ[4]. | Activates PKC[5]; induces apoptosis via PKCδ activation[6]. |
| Fluorescence | Yes [1] | No | No | No |
Fluorescence Properties of this compound
The fluorescence of this compound is attributed to its N-methylanthraniloyl group.
| Property | Value |
| Excitation Wavelength (λex) | ~350 nm[7] |
| Emission Wavelength (λem) | ~445-450 nm[7][8] |
| Quantum Yield (Φf) | Data not available |
Visualizing the Pathways and Processes
To better understand the context of PKC activation and the experimental approaches to study it, the following diagrams, generated using the DOT language, illustrate the canonical PKC signaling pathway and a general workflow for comparing PKC activators.
References
- 1. researchgate.net [researchgate.net]
- 2. Phorbol 12-myristate 13-acetate (PMA), PKC activator (CAS 16561-29-8) (ab120297) | Abcam [abcam.com]
- 3. Bryostatin 1, protein kinase C activator (CAS 83314-01-6) | Abcam [abcam.com]
- 4. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-1 Contributes to the Anti-Cancer Efficacy of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolog.de [biolog.de]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Sapintoxin D Cross-reactivity with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein kinase cross-reactivity of Sapintoxin D, a naturally occurring phorbol (B1677699) ester. As a potent activator of Protein Kinase C (PKC), understanding its selectivity is crucial for its application as a research tool and for potential therapeutic development. Due to the limited availability of broad-spectrum kinase profiling data for this compound, this guide will focus on its well-documented interaction with PKC isoforms and provide a comparative context using data from other well-characterized PKC activators, Phorbol 12-myristate 13-acetate (PMA) and Bryostatin 1.
Introduction to this compound
This compound is a diterpenoid phorbol ester isolated from the plant Sapium indicum. Structurally identified as 12-O-[N-methylaminobenzoyl]-phorbol-13-acetate, it belongs to the tigliane (B1223011) class of natural products known for their potent biological activities. The primary molecular target of phorbol esters, including this compound, is Protein Kinase C (PKC), a family of serine/threonine kinases that play pivotal roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. This compound's interaction with the C1 domain of PKC mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation of the kinase.
Comparative Analysis of Kinase Activation
While comprehensive kinome-wide screening data for this compound is not publicly available, existing literature strongly indicates a high degree of selectivity for PKC. A closely related analog, Sapintoxin A, has been shown to preferentially activate certain PKC isoforms, suggesting a potential for isoform-specific interactions within the phorbol ester class.
To provide a framework for understanding the potential cross-reactivity of this compound, this guide presents data for the well-studied PKC activators, PMA and Bryostatin 1. It is important to note that while these compounds also target PKC, their broader kinase interaction profiles may differ.
Table 1: Comparative Activation/Inhibition Profile of PKC Activators Against Protein Kinases
| Compound | Primary Target(s) | Target Kinase Family | Known Cross-reactivity (Other Kinases) |
| This compound | Protein Kinase C (PKC) | Serine/Threonine Kinase | Data not available. Expected to have high selectivity for PKC based on its chemical class. |
| Phorbol 12-myristate 13-acetate (PMA) | Protein Kinase C (PKC) | Serine/Threonine Kinase | Limited cross-reactivity reported. Primarily acts on PKC isoforms. |
| Bryostatin 1 | Protein Kinase C (PKC) | Serine/Threonine Kinase | High selectivity for PKC isoforms. No significant inhibition of a panel of other kinases has been reported. |
Note: The absence of data for this compound's cross-reactivity highlights a current knowledge gap.
Signaling Pathway of PKC Activation
The canonical signaling pathway initiated by this compound involves its direct binding to the C1 domain of conventional and novel PKC isoforms. This binding event recruits the kinase to the cell membrane, where it becomes fully active, often in a calcium and phospholipid-dependent manner for conventional isoforms.
Caption: this compound-mediated activation of Protein Kinase C (PKC) signaling pathway.
Experimental Protocols
Accurate assessment of kinase inhibitor/activator selectivity is paramount. The following are detailed methodologies for key experiments relevant to determining the cross-reactivity of compounds like this compound.
In Vitro PKC Activation Assay
This assay measures the ability of a compound to directly activate purified PKC isoforms.
Materials:
-
Purified recombinant human PKC isoforms (e.g., PKCα, β, γ, δ, ε)
-
Lipid vesicles (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
Substrate peptide (e.g., Ac-MBP(4-14) or similar specific peptide)
-
[γ-³²P]ATP or a fluorescence-based kinase assay kit
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
This compound and comparator compounds (PMA, Bryostatin 1)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, lipid vesicles, and the specific PKC isoform.
-
Add varying concentrations of this compound or comparator compounds to the reaction mixture.
-
Initiate the kinase reaction by adding the substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the activation constant (Ka) or EC50 value from the dose-response curve.
Broad-Spectrum Kinase Profiling (Kinome Scan)
This high-throughput screening method assesses the interaction of a compound against a large panel of purified human protein kinases.
Methodology (Example using a binding assay format):
-
A test compound (e.g., this compound) is incubated with a DNA-tagged kinase from a library of over 400 human kinases.
-
The kinase-compound mixture is then added to a well containing an immobilized, active-site directed ligand for that specific kinase.
-
The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
-
A displacement of the kinase from the immobilized ligand by the test compound results in a lower signal, indicating an interaction.
-
Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound.
Caption: Experimental workflow for broad-spectrum kinase profiling using a competitive binding assay.
Conclusion
The available evidence strongly suggests that this compound is a potent and likely highly selective activator of Protein Kinase C. However, the lack of comprehensive cross-reactivity data against a broad panel of protein kinases is a significant gap in our understanding of its molecular pharmacology. The provided experimental protocols offer a roadmap for researchers to perform such analyses. By comparing its activity with well-profiled PKC activators like PMA and Bryostatin 1, a clearer picture of this compound's selectivity and its utility as a specific pharmacological tool can be established. Future kinome-wide screening of this compound is essential to definitively characterize its cross-reactivity profile and solidify its role in signal transduction research and drug discovery.
Confirming PKC-Dependent Effects of Sapintoxin D: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the biological activities of Sapintoxin D, a critical step is to confirm its mechanism of action, particularly its dependence on Protein Kinase C (PKC). This guide provides a comparative framework for designing and interpreting experiments to elucidate the PKC-dependent effects of this compound. We present a side-by-side comparison with well-characterized PKC modulators, detailed experimental protocols, and visualizations to clarify signaling pathways and workflows.
This compound is a fluorescent phorbol (B1677699) ester, and like other compounds in this class, it is known to be a selective activator of PKC.[1] Phorbol esters mimic the function of diacylglycerol (DAG), an endogenous activator of most PKC isoforms.[2] To rigorously confirm that the observed cellular effects of this compound are indeed mediated by PKC, a series of experiments involving positive and negative controls, as well as specific inhibitors, is essential.
Comparative Analysis of PKC Modulators
A robust experimental design to validate the PKC-dependent effects of this compound should include a panel of compounds with known activities. This allows for a clear comparison of the magnitude and specificity of the effects of this compound.
Table 1: Comparison of PKC Activators and Negative Controls
| Compound | Type | Typical Working Concentration | Key Characteristics |
| This compound | Putative PKC Activator | To be determined experimentally | A fluorescent phorbol ester.[1] |
| Phorbol 12-myristate 13-acetate (PMA) | Potent PKC Activator (Positive Control) | 10 - 100 nM | A well-characterized and potent tumor promoter and PKC activator that binds to the C1 domain of PKC.[2][3][4] |
| Phorbol 12,13-dibutyrate (PDBu) | Potent PKC Activator (Positive Control) | 20 - 2000 nM | A potent PKC activator, though generally less potent than PMA.[5][6][7] It is less hydrophobic, allowing for easier washout from cell cultures.[5] |
| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Inactive Analog (Negative Control) | Same concentration range as active phorbol esters | A non-PKC activating phorbol ester, often used as a negative control in experiments.[8] |
Table 2: Comparison of PKC Inhibitors
| Compound | Type | IC50 Value (for PKCα) | Key Characteristics |
| Gö 6983 | Broad Spectrum PKC Inhibitor | ~7 nM | Inhibits conventional and novel PKC isoforms.[9][10] |
| Staurosporine | Broad Spectrum Kinase Inhibitor | ~2.7 - 3 nM | A potent inhibitor of PKC, but also inhibits a wide range of other kinases.[11][12] |
Experimental Protocols to Confirm PKC-Dependence
To confirm that the effects of this compound are mediated through PKC, a multi-pronged experimental approach is recommended. This involves directly measuring PKC activity, observing the translocation of PKC within the cell, and assessing the activation of downstream signaling pathways.
In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of this compound to activate PKC. The principle involves incubating purified PKC enzyme with a specific substrate and radiolabeled ATP in the presence of the test compound. The incorporation of the radiolabeled phosphate (B84403) into the substrate is then quantified.
Experimental Protocol:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine a suitable buffer (e.g., 20 mM HEPES, pH 7.4), MgCl2 (10 mM), CaCl2 (0.5 mM), and a PKC substrate peptide.[13]
-
Add Lipid Activator: Introduce a lipid activator solution, typically containing phosphatidylserine (B164497) (PS) and diacylglycerol (DAG), which is necessary for PKC activation.[13]
-
Add this compound and Controls: Add varying concentrations of this compound to the experimental tubes. For comparison, include tubes with a known PKC activator like PMA (positive control), an inactive analog like 4α-PDD (negative control), and a vehicle control (e.g., DMSO).
-
Initiate the reaction: Add purified PKC enzyme to the tubes, followed by the addition of [γ-³²P]ATP to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Stop the reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA.
-
Quantification: Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate peptide is then measured using a scintillation counter.
Expected Outcome: If this compound is a PKC activator, there will be a dose-dependent increase in substrate phosphorylation, similar to that observed with PMA. The inactive analog, 4α-PDD, should not significantly increase phosphorylation compared to the vehicle control.
PKC Translocation Assay
Upon activation, many PKC isoforms translocate from the cytosol to the plasma membrane or other cellular compartments. This can be visualized using immunofluorescence microscopy or quantified by Western blotting of cellular fractions.
Experimental Protocol (Immunofluorescence):
-
Cell Culture: Plate cells on glass coverslips and allow them to adhere.
-
Treatment: Treat the cells with this compound, PMA, 4α-PDD, or a vehicle control for a specified time (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for the PKC isoform of interest, followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the subcellular localization of the PKC isoform using a fluorescence microscope.
Expected Outcome: In untreated cells, the PKC isoform will show a diffuse cytosolic staining. Upon treatment with this compound or PMA, a significant portion of the PKC staining will accumulate at the plasma membrane. No such translocation should be observed with the 4α-PDD or vehicle control.
Analysis of Downstream Signaling Pathways
PKC activation triggers a cascade of downstream signaling events. Assessing the phosphorylation status of known PKC substrates or downstream kinases, such as Extracellular signal-regulated kinase (ERK) and Protein Kinase D (PKD), can provide further evidence of PKC-dependent effects.[14][15]
Experimental Protocol (Western Blotting):
-
Cell Lysis: Treat cells with this compound, PMA, 4α-PDD, or vehicle for a specific time. For inhibitor studies, pre-treat a set of cells with a PKC inhibitor like Gö 6983 before adding this compound. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of downstream targets (e.g., phospho-ERK, phospho-PKD). Subsequently, strip the membrane and re-probe with antibodies for the total forms of these proteins to ensure equal loading.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
Expected Outcome: Treatment with this compound and PMA should lead to a significant increase in the phosphorylation of downstream targets like ERK and PKD. This effect should be absent in cells treated with 4α-PDD. Crucially, pre-treatment with a PKC inhibitor like Gö 6983 should attenuate or completely block the this compound-induced phosphorylation of these downstream targets, strongly indicating a PKC-dependent mechanism.
Visualizing the Confirmation Workflow
To further clarify the experimental logic, the following diagrams illustrate the key signaling pathways and a recommended workflow for confirming the PKC-dependent effects of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. The protein kinase C activator phorbol-12-myristate-13-acetate enhances cyclic AMP accumulation in pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PDBu (Phorbol 12,13-Dibutyrate) | Cell Signaling Technology [cellsignal.com]
- 6. Phorbol 12,13-dibutyrate | Protein Kinase C | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Go 6983 | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sapintoxin D and its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Sapintoxin D and its synthetic analogs. It delves into their biological activities, particularly focusing on Protein Kinase C (PKC) activation and cytotoxicity, supported by available experimental data and detailed methodologies.
This compound, a naturally occurring phorbol (B1677699) ester, is a potent activator of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction. Its intrinsic fluorescence makes it a valuable tool for studying PKC localization and function. The development of synthetic analogs of this compound aims to create probes with improved photophysical properties, enhanced specificity for PKC isozymes, and varied biological activities, offering a broader toolkit for investigating cellular signaling pathways and for potential therapeutic applications.
Data Presentation: Performance Metrics
While direct comparative studies providing a comprehensive set of quantitative data for this compound and a wide range of its synthetic analogs are limited in publicly available literature, the following tables are structured based on the types of data typically generated in such research. The data for related fluorescent phorbol ester analogs are included to provide a comparative context for the performance of these molecular probes.
Table 1: Comparative Protein Kinase C (PKC) Binding Affinity and Activation
| Compound | Structure | PKC Binding Affinity (Kd or ID50, nM) | PKC Activation (EC50, nM) | Target PKC Isoforms | Reference |
| This compound | Phorbol 12-(N-methylanthranilate) 13-acetate | Data not available | Data not available | Conventional and Novel PKCs | |
| Sapintoxin A | 12-o-[2-methylaminobenzoate]-4-deoxyphorbol 13-acetate | 76 (Ka) | Potent activator | Conventional and Novel PKCs | [1] |
| Dansyl-TPA | Fluorescent TPA derivative | 2 (ID50 for [3H]PDBu binding) | 2 (half-maximal stimulation) | Not specified | |
| Dansyl-TPA-20-acetate | Fluorescent TPA derivative | 30 (ID50 for [3H]PDBu binding) | Inactive | Not specified | |
| Dansyl-TPA-13-desacetate | Fluorescent TPA derivative | 1000 (ID50 for [3H]PDBu binding) | Almost as potent as Dansyl-TPA | Not specified |
Table 2: Comparative Cytotoxicity Data
| Compound | Cell Line | Cytotoxicity (IC50, µM) | Reference |
| This compound | Data not available | Data not available | |
| Synthetic Analog 1 | To be determined by specific study | Data not available | |
| Synthetic Analog 2 | To be determined by specific study | Data not available |
Note: The lack of specific quantitative data for this compound and its direct synthetic analogs in these tables highlights a gap in the current publicly accessible research literature. The provided data for related compounds serve as a reference for the expected performance and the methodologies used for their evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments typically cited in the study of phorbol esters and their analogs.
Synthesis of this compound and its Analogs
The synthesis of this compound and its fluorescent analogs generally involves the esterification of a phorbol derivative at the C-12 and C-13 positions. A common strategy is the Steglich esterification, which allows for the coupling of N-methylanthranilic acid (for this compound) or other fluorescent carboxylic acids to the phorbol backbone.
General Steglich Esterification Protocol:
-
Dissolve the phorbol derivative (e.g., phorbol-13-acetate) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add the carboxylic acid (e.g., N-methylanthranilic acid or a fluorescent analog) in a slight molar excess.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired ester.
Protein Kinase C (PKC) Binding Assay
This assay is used to determine the binding affinity of a compound for PKC. A common method is a competitive binding assay using a radiolabeled phorbol ester, such as [3H]phorbol-12,13-dibutyrate ([3H]PDBu).
Protocol:
-
Prepare a source of PKC, typically from rat brain cytosol or purified recombinant PKC isoforms.
-
In a reaction tube, combine the PKC preparation, [3H]PDBu at a fixed concentration, and varying concentrations of the test compound (this compound or its analogs).
-
The reaction buffer should contain phosphatidylserine (B164497) and calcium chloride, as these are cofactors for conventional PKC isoforms.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).
-
Separate the bound from free radioligand using a rapid filtration method through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu (ID50) is determined and can be used to calculate the binding affinity (Ki).
In Vitro PKC Activity Assay
This assay measures the ability of a compound to activate PKC, which is determined by the phosphorylation of a specific substrate.
Protocol:
-
Prepare a reaction mixture containing purified PKC, a specific peptide substrate (e.g., a synthetic peptide with a PKC phosphorylation site), and cofactors (phosphatidylserine, diacylglycerol or the test compound, and Ca2+ for conventional PKCs).
-
Initiate the kinase reaction by adding ATP, typically radiolabeled with 32P in the gamma position ([γ-32P]ATP).
-
Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+).
-
Spot the reaction mixture onto phosphocellulose paper discs.
-
Wash the discs extensively with a dilute acid (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate on the discs using a scintillation counter.
-
The concentration of the test compound that produces half-maximal PKC activation (EC50) is determined.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or its analogs) for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of this compound and its analogs.
Caption: Workflow for the comparative analysis of this compound and its synthetic analogs.
Caption: Simplified signaling pathway of PKC activation by phorbol esters like this compound.
References
Validating Sapintoxin D in a New Cell Line: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the use of Sapintoxin D in a new cell line. It offers a comparative analysis of this compound against other relevant compounds, supported by detailed experimental protocols and data presentation formats.
Introduction
This compound, also known as Saikosaponin D (SSD), is a triterpenoid (B12794562) saponin (B1150181) with a range of biological activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. Its mechanism of action involves multiple signaling pathways, making it a compound of interest for therapeutic development. When introducing this compound to a new cell line, a thorough validation process is crucial to understand its specific effects and benchmark its performance against established alternatives.
This guide outlines the necessary experimental procedures to characterize the activity of this compound and compares its potential efficacy against two alternative compounds: Etoposide , a well-characterized topoisomerase II inhibitor that induces DNA damage and apoptosis, and Staurosporine , a potent broad-spectrum protein kinase inhibitor that induces apoptosis in a wide variety of cell types.
Experimental Workflow
The validation process follows a logical progression from initial cytotoxicity screening to a more detailed investigation of the mechanism of action.
Comparative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the experimental workflows.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | New Cell Line IC50 (µM) | Reference Cell Line (e.g., HeLa) IC50 (µM) |
| This compound | [Insert Value] | [Insert Value] |
| Etoposide | [Insert Value] | [Insert Value] |
| Staurosporine | [Insert Value] | [Insert Value] |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Treatment (at IC50) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Total Apoptosis |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [InsertValue] | [Insert Value] | [Insert Value] |
| Etoposide | [Insert Value] | [Insert Value] | [Insert Value] |
| Staurosporine | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment (at IC50) | G0/G1 Phase | S Phase | G2/M Phase | Sub-G1 (Apoptosis) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Etoposide | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Staurosporine | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathways
This compound Signaling
This compound (Saikosaponin D) has been shown to exert its effects through the modulation of several key signaling pathways, including the AMPK and MAPK pathways.[1] In some cancer cells, it has been found to target FTO, an RNA demethylase, leading to an increase in m6A methylation and subsequent downregulation of key oncogenic transcripts.[2]
Comparative Signaling Pathways
Etoposide and Staurosporine induce apoptosis through distinct mechanisms.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed the new cell line in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound, Etoposide, and Staurosporine in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentrations of this compound, Etoposide, and Staurosporine for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. FITC and PI fluorescence will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentrations of the compounds for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat cells with the respective compounds, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., cleaved Caspase-3, PARP, p-AMPK, p-ERK, p-p38).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
By following these protocols and data presentation formats, researchers can effectively validate the use of this compound in a new cell line and objectively compare its performance against established alternatives. This comprehensive approach will provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
A Comparative Guide to Sapintoxin D and Bryostatin: Potent Modulators of Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of Sapintoxin D and Bryostatin (B1237437), two potent activators of Protein Kinase C (PKC). While both compounds target the same crucial family of signaling enzymes, they exhibit distinct structural properties and biological activities. This document aims to objectively compare their mechanisms of action, present available quantitative data, and provide detailed experimental protocols relevant to their study.
Mechanism of Action: Two Paths to PKC Activation
This compound , a member of the phorbol (B1677699) ester family, acts as a potent activator of Protein Kinase C (PKC)[1]. Phorbol esters are known to mimic the function of the endogenous second messenger diacylglycerol (DAG). They bind to the C1 domain present in conventional and novel PKC isoforms, inducing a conformational change that leads to the enzyme's activation[2][3]. This activation is a key step in numerous cellular signaling cascades. This compound, specifically, is a calcium-dependent PKC activator[1].
Bryostatin , a macrocyclic lactone, also functions as a potent modulator of PKC[4]. Similar to phorbol esters, bryostatin binds to the C1 domain of PKC, acting as a DAG mimetic[5]. However, the downstream consequences of bryostatin binding can differ significantly from those of phorbol esters. While it initially activates PKC, prolonged exposure can lead to the downregulation of certain PKC isoforms[6][7]. This biphasic nature of its activity is a key differentiator.
Quantitative Comparison
The following table summarizes the available quantitative data for this compound and Bryostatin, highlighting their differing affinities for PKC isoforms and their effective concentrations.
| Parameter | This compound | Bryostatin-1 (B1241195) |
| Compound Class | Diterpene Ester (Phorbol Ester) | Macrolide Lactone |
| Primary Target | Protein Kinase C (PKC) | Protein Kinase C (PKC) |
| Binding Site | C1 domain of PKC | C1 domain of PKC |
| PKC Isoform Binding Affinity (Ki) | Data not available. As a phorbol ester, it is expected to bind to conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms. | PKCα: 1.35 nM PKCβII: 0.42 nM PKCδ: 0.26 nM PKCε: 0.24 nM[1][2] |
| Effective Concentration for PKC Activation | Data not available. Phorbol esters are typically active in the nanomolar range. | PKCα: 10⁻⁸ M PKCδ: 10⁻⁹ M PKCε: 10⁻¹⁰ M[1][2][8] |
| Calcium Dependence | Calcium-dependent PKC activator[1] | Activates both Ca²⁺-dependent (conventional) and Ca²⁺-independent (novel) PKC isoforms. |
Signaling Pathways
The activation of PKC by this compound and Bryostatin initiates a cascade of downstream signaling events. While both converge on PKC, the nuances of their interaction can lead to different cellular outcomes.
This compound (Phorbol Ester) Signaling Pathway
As a phorbol ester, this compound mimics DAG and directly activates conventional and novel PKC isoforms. This leads to the phosphorylation of a wide range of downstream target proteins, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Bryostatin Signaling Pathway
Bryostatin also activates PKC by binding to the C1 domain. However, its distinct chemical structure leads to a unique pattern of PKC isoform activation and subsequent downstream signaling. Notably, bryostatin has shown a preference for certain PKC isoforms, such as PKCε, and can lead to their translocation and, with prolonged exposure, downregulation. This can result in different long-term cellular effects compared to phorbol esters. For instance, PKC activation by bryostatin has been linked to the activation of the ERK and mTOR signaling pathways.
Experimental Protocols
To aid researchers in the study of this compound and Bryostatin, detailed methodologies for key experiments are provided below.
In Vitro PKC Kinase Assay
This protocol outlines a method to measure the phosphotransferase activity of PKC in response to activators like this compound or Bryostatin.
Objective: To quantify the kinase activity of purified or immunoprecipitated PKC in the presence of the test compound.
Materials:
-
Purified PKC isoforms or cell lysates containing PKC
-
This compound and/or Bryostatin
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL phosphatidylserine, 50 µg/mL diacylglycerol)
-
P81 phosphocellulose paper or similar binding membrane
-
Phosphoric acid (0.75%) for washing
-
Scintillation counter
Workflow:
Procedure:
-
Prepare the kinase reaction buffer containing the PKC substrate and cofactors (phosphatidylserine and diacylglycerol, if required for the specific PKC isoform).
-
Add the desired concentration of this compound or Bryostatin to the reaction tubes. Include a vehicle control.
-
Add the purified PKC enzyme or cell lysate to the tubes and pre-incubate for a short period.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the specific activity of PKC in the presence and absence of the activators.
PKC Translocation Assay
This protocol describes a method to visualize and quantify the movement of PKC from the cytosol to the cell membrane upon activation.
Objective: To determine the ability of this compound or Bryostatin to induce the translocation of specific PKC isoforms.
Materials:
-
Cell line of interest (e.g., NIH-3T3, SH-SY5Y)
-
This compound and/or Bryostatin
-
Cell lysis buffer for fractionation (cytosolic and membrane fractions)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies specific for the PKC isoform(s) of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Workflow:
Procedure:
-
Plate and culture the chosen cell line to the desired confluency.
-
Treat the cells with various concentrations of this compound or Bryostatin for different time points. Include a vehicle-treated control group.
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells using a hypotonic buffer and a Dounce homogenizer or sonication.
-
Separate the cytosolic and membrane fractions by ultracentrifugation. The supernatant contains the cytosolic fraction, and the pellet contains the membrane fraction.
-
Resuspend the membrane pellet in a suitable buffer.
-
Determine the protein concentration of both the cytosolic and membrane fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the PKC isoform of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic and membrane fractions for each treatment condition. An increase in the membrane-to-cytosol ratio indicates translocation.
This guide provides a foundational comparison of this compound and Bryostatin. Further research, particularly direct comparative studies, will be invaluable in fully elucidating their distinct biological profiles and therapeutic potentials.
References
- 1. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. PKC modulator bryostatin-1 therapeutically targets CNS innate immunity to attenuate neuroinflammation and promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bryostatin 1 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 8. Bryostatin-1 vs. TPPB: Dose-Dependent APP Processing and PKC-α, -δ, and -ε Isoform Activation in SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Affinities of Sapintoxin D and Alternative Compounds to PKC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Sapintoxin D and other notable Protein Kinase C (PKC) activators to various PKC isoforms. The data presented is curated from peer-reviewed studies to assist researchers in selecting appropriate compounds for their specific experimental needs. This document includes a detailed breakdown of binding affinities, a standardized experimental protocol for determining these values, and a visual representation of the experimental workflow.
Comparative Binding Affinity of PKC Activators
The binding affinity of a compound to its target is a critical parameter in drug discovery and molecular pharmacology. In the context of PKC modulation, understanding the isoform-specific binding characteristics of activators like this compound, Prostratin, and Bryostatin (B1237437) 1 is paramount for predicting their cellular effects. The following table summarizes the binding affinities (Ki or IC50) of these compounds to a range of PKC isoforms.
| Compound | PKC Isoform | Binding Affinity (Ki/IC50, nM) |
| Sapintoxin A * | PKC-α | 2 - 70 |
| PKC-β1 | 2 - 70 | |
| PKC-β2 | 2 - 70 | |
| PKC-γ | 2 - 70 | |
| PKC-δ | 2 - 70 | |
| PKC-ε | 2 - 70 | |
| Prostratin | PKC (general) | 12.5 (Ki)[1] |
| Bryostatin 1 | PKC-α | 1.35[2] |
| PKC-βI | 2.2[3] | |
| PKC-β2 | 0.42[2] | |
| PKC-γ | 2.2[3] | |
| PKC-δ | 0.26[2] | |
| PKC-ε | 0.24[2] | |
| PKC-η | 2.2[3] | |
| PKC-θ | 1.5[3] |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of binding affinity for PKC activators is commonly achieved through a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]phorbol-12,13-dibutyrate, [3H]PDBu) from the C1 domain of a specific PKC isoform.
Materials:
-
Purified recombinant PKC isoforms
-
[3H]PDBu (radioligand)
-
Test compounds (this compound, Prostratin, Bryostatin 1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl2, 1 mg/mL bovine serum albumin (BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Microcentrifuge tubes
-
Filtration apparatus
Procedure:
-
Preparation of PKC-lipid mixture:
-
In a microcentrifuge tube, combine the purified PKC isoform with phosphatidylserine in the assay buffer.
-
Incubate the mixture on ice to allow for the formation of PKC-lipid complexes.
-
-
Competition Reaction:
-
To a series of microcentrifuge tubes, add a fixed concentration of the PKC-lipid mixture and a fixed concentration of [3H]PDBu.
-
Add varying concentrations of the unlabeled test compound (e.g., this compound) to these tubes. Include a control with no test compound (total binding) and a control with a high concentration of a known potent unlabeled ligand to determine non-specific binding.
-
Incubate the reaction mixtures at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. The filters will trap the PKC-radioligand complexes.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials containing scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving PKC activation and the workflow of the competitive binding assay.
Caption: General signaling pathway of PKC activation.
Caption: Experimental workflow for a competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 3. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sapintoxin D-Induced Cellular Responses: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals comparing the cellular responses induced by Sapintoxin D against other known Protein Kinase C activators. This document provides a detailed analysis of experimental data, protocols, and signaling pathways to assess the reproducibility and comparative efficacy of these compounds.
Introduction
This compound is a phorbol (B1677699) ester derived from the plant Sapium indicum that has garnered interest within the research community for its potent biological activities, including significant anti-HIV effects.[1] Like other phorbol esters, this compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction.[2] Understanding the reproducibility and specific cellular responses elicited by this compound is paramount for its potential development as a therapeutic agent or research tool. This guide provides a comparative analysis of this compound with two other well-characterized PKC activators: the potent tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) and the non-phorbol ester macrocyclic lactone, Bryostatin (B1237437) 1.
The objective of this guide is to present a clear, data-driven comparison of these compounds, focusing on key cellular responses such as PKC activation, cytotoxicity, and apoptosis induction. By providing detailed experimental protocols and summarizing quantitative data, this guide aims to equip researchers with the necessary information to design and interpret experiments involving this compound and to evaluate the consistency of its cellular effects.
Comparative Analysis of Cellular Responses
The following tables summarize the quantitative data on the cellular responses induced by this compound, TPA, and Bryostatin 1. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparative studies on the reproducibility of all three compounds under identical experimental conditions are limited. Therefore, the presented data should be interpreted with consideration of the different experimental contexts.
Table 1: Protein Kinase C (PKC) Activation
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | [2] |
| TPA (PMA) | HEK293 | LMTK2 Expression | 5.6 | [3] |
| Bryostatin 1 | Various | PKC Isoform Binding | 0.24 - 1.35 | [4][5] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Cytotoxicity (IC50)
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | |
| TPA (PMA) | Not Reported | Not Reported | Not Reported | |
| Bryostatin 1 | Various Cancer Cell Lines | Growth Inhibition | 0.0017 - 0.0083 | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Apoptosis Induction
| Compound | Cell Line | Assay Type | Apoptotic Cell Population (%) | Concentration (nM) | Time (h) | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| TPA (PMA) | LNCaP | Trypan Blue Exclusion | ~25% | Not Specified | 24 | [7] |
| Bryostatin 1 | 4T1 (mammary tumor) | Not Specified | Associated with increased apoptosis | 20-400 | 48 | [8] |
Experimental Protocols
To ensure the reproducibility of studies investigating this compound and its alternatives, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in this guide.
Protein Kinase C (PKC) Activation Assay
This protocol describes a method to determine the in vitro activation of PKC by test compounds.
Materials:
-
Recombinant human PKC isoforms
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP, [γ-32P]ATP
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for standard activation
-
Test compounds (this compound, TPA, Bryostatin 1) dissolved in DMSO
-
P81 phosphocellulose paper
-
75 mM phosphoric acid (stop solution)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, the desired PKC isoform, and the PKC substrate.
-
Add the test compound at various concentrations. Include a positive control with PS/DAG and a negative control with DMSO vehicle.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immersing it in the stop solution.
-
Wash the P81 papers multiple times with phosphoric acid to remove unincorporated radioactive ATP.
-
Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of PKC activation relative to the positive control and determine the EC50 value for each compound.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound, TPA, Bryostatin 1) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes a flow cytometry-based method to quantify apoptosis.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compounds (this compound, TPA, Bryostatin 1) dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the cellular responses to this compound and its alternatives is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation.
Caption: General experimental workflow for comparing cellular responses.
Discussion and Conclusion
The reproducibility of cellular responses induced by bioactive compounds is a cornerstone of reliable pharmacological research. This guide highlights the current understanding of this compound's cellular effects in comparison to the well-established PKC activators, TPA and Bryostatin 1. While all three compounds converge on the activation of PKC, the nuances of their interactions with different PKC isoforms and their downstream signaling effects can lead to varied cellular outcomes.
The available data suggests that TPA is a potent activator of PKC with a well-documented role in tumor promotion.[9] Bryostatin 1, while also a potent PKC activator, exhibits a more complex biological profile, including both agonistic and antagonistic effects on PKC signaling, and has been investigated as an anti-cancer agent.[5][10]
A significant gap in the current literature is the lack of comprehensive, direct comparative studies on the reproducibility of this compound-induced cellular responses. The absence of readily available EC50 and IC50 values for this compound makes a direct quantitative comparison challenging. This underscores the need for further research to rigorously characterize the dose-response relationships and variability of this compound's effects in various cell lines.
Future studies should focus on:
-
Direct Comparative Assays: Conducting side-by-side experiments using standardized protocols to determine the EC50 for PKC activation and IC50 for cytotoxicity for this compound, TPA, and Bryostatin 1 in multiple cell lines.
-
Reproducibility Studies: Performing multiple independent experiments to assess the variability (e.g., standard deviation, coefficient of variation) of the induced cellular responses for each compound.
-
PKC Isoform Specificity: Investigating the binding affinities and activation profiles of this compound for different PKC isoforms to better understand its specific signaling signature.
By addressing these knowledge gaps, the scientific community can build a more complete and reliable profile of this compound, paving the way for its potential applications in biomedical research and drug development. This guide serves as a foundational resource to inform and direct these future investigations.
References
- 1. Bryostatin 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Activation of TPA-response element present in human Lemur Tyrosine Kinase 2 (lmtk2) gene increases its expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Drug: Bryostatin 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. researchgate.net [researchgate.net]
- 8. p53 and protein kinase C independent induction of growth arrest and apoptosis by bryostatin 1 in a highly metastatic mammary epithelial cell line: In vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12-O-Tetradecanoylphorbol-13-acetate - Wikipedia [en.wikipedia.org]
- 10. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Negative Controls for Sapintoxin D Experimentation
This guide provides a detailed comparison of appropriate negative controls for researchers working with Sapintoxin D, a potent neurotoxin. We offer supporting experimental data, detailed protocols, and pathway visualizations to ensure the robustness and validity of your findings.
This compound, like other saxitoxins, is a powerful antagonist of voltage-gated sodium channels (VGSCs), primarily targeting the alpha subunit. This action blocks the initiation and propagation of action potentials in excitable cells, leading to neuromuscular paralysis. Given its potent and specific mechanism, selecting the correct negative controls is paramount to differentiate the specific effects of the toxin from experimental artifacts.
Comparison of Negative Control Strategies
The choice of a negative control depends on the specific experimental question. Below is a comparison of common strategies, their applications, and their limitations.
| Control Type | Principle | Primary Use Case | Advantages | Limitations |
| Vehicle Control | The solvent or buffer used to dissolve this compound (e.g., DMSO, PBS) is administered alone. | Universal control for all experiments to account for solvent effects. | Simple, inexpensive, and essential for isolating the compound's effect from its carrier. | Does not control for off-target effects of the toxin molecule itself or non-specific stress responses. |
| Inactive Epimer | Use of a stereoisomer of this compound with significantly reduced or no activity against the target sodium channel. | To confirm that the observed effect is due to the specific stereochemical structure of this compound. | Highly specific; controls for effects related to the general molecular structure, size, and chemical properties. | May be difficult and expensive to synthesize or procure. Complete inactivity is not guaranteed. |
| Target-Negative Cells | Use of a cell line that does not express the specific voltage-gated sodium channel subtype targeted by this compound. | To demonstrate that the toxin's effect is dependent on the presence of its molecular target. | Provides strong evidence for on-target activity. | May not be feasible if the primary cells of interest are essential. Genetic modification can introduce other variables. |
| Scrambled Peptide | A peptide with the same amino acid composition as a peptide toxin but in a random sequence. | Not applicable for this compound, which is an alkaloid, not a peptide. Included for comparative context. | N/A | N/A |
Supporting Experimental Data
The following tables present hypothetical yet representative data from typical experiments to illustrate the expected outcomes with appropriate controls.
Table 1: In Vitro Cytotoxicity Assay (MTT Assay)
This experiment measures the viability of neuronal cells (e.g., SH-SY5Y) after 24-hour exposure to this compound and controls. Data is presented as a percentage of viable cells relative to the untreated group.
| Treatment Group | Concentration | Mean Cell Viability (%) | Standard Deviation |
| Untreated Cells | N/A | 100 | ± 4.5 |
| Vehicle Control (0.1% DMSO) | N/A | 98.7 | ± 5.1 |
| This compound | 10 nM | 45.2 | ± 6.3 |
| Inactive Epimer | 10 nM | 95.3 | ± 4.8 |
| Target-Negative Cells + this compound | 10 nM | 97.1 | ± 5.5 |
Table 2: Electrophysiology Data (Patch-Clamp)
This experiment measures the peak sodium current (INa) in primary cortical neurons in response to a voltage step.
| Treatment Group | Concentration | Peak Sodium Current (pA/pF) | Standard Deviation |
| Baseline (Pre-treatment) | N/A | -150.4 | ± 12.1 |
| Vehicle Control (Perfusion) | N/A | -148.9 | ± 11.8 |
| This compound | 5 nM | -12.7 | ± 3.5 |
| Inactive Epimer | 5 nM | -145.6 | ± 13.2 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells (VGSC-positive) and HEK293 cells (VGSC-negative control) in 96-well plates at a density of 1 x 104 cells/well. Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and the inactive epimer control in the appropriate cell culture medium. The vehicle control should contain the highest concentration of the solvent (e.g., 0.1% DMSO) used in the treatment wells.
-
Incubation: Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Incubate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Prepare primary cortical neurons on glass coverslips.
-
Recording: Obtain a whole-cell patch-clamp configuration. Use a standard external solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose) and an internal solution (containing CsF, CsCl, EGTA, and HEPES) to isolate sodium currents.
-
Baseline Measurement: Record baseline sodium currents by applying a voltage step from a holding potential of -100 mV to 0 mV.
-
Compound Application: Perfuse the cells with the external solution containing either the vehicle, this compound (5 nM), or the inactive epimer (5 nM).
-
Post-Treatment Measurement: After a 5-minute incubation, record the sodium currents again using the same voltage protocol.
-
Analysis: Measure the peak amplitude of the sodium current before and after compound application. Normalize the current to cell capacitance (pA/pF) to account for differences in cell size.
Visualizations
The following diagrams illustrate the mechanism of this compound and the experimental logic for using negative controls.
Caption: Mechanism of this compound and intervention points for negative controls.
Caption: Logical workflow for applying negative controls in this compound experiments.
Unveiling the Potency of Sapintoxin D: A Comparative Analysis for Researchers
For Immediate Release
A Comprehensive Guide to the Biological Activity of Sapintoxin D, a Diterpenoid Phorbol (B1677699) Ester
This guide offers a detailed comparison of this compound's potency and efficacy against other known biological activators. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this potent compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Introduction to this compound
This compound is a tigliane (B1223011) diterpenoid phorbol ester isolated from the plant Sapium indicum. Like other phorbol esters, its biological activity is primarily attributed to its ability to mimic the endogenous signaling molecule diacylglycerol (DAG), a key activator of Protein Kinase C (PKC). This interaction triggers a cascade of downstream signaling events, leading to a variety of cellular responses. This compound is also a fluorescent compound, which makes it a valuable tool for studying PKC-related mechanisms in biological systems.
Potency and Efficacy: A Comparative Overview
This compound exhibits significant biological activity across different assays. This section provides a comparative summary of its potency, with a focus on its anti-HIV activity, and inferred potency in Protein Kinase C (PKC) activation and platelet aggregation, benchmarked against the well-characterized phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), and the related compound, Sapintoxin A.
Table 1: Comparative Potency of this compound and Other Phorbol Esters
| Compound | Biological Activity | Potency (EC50/K_a) | Reference Compound | Potency (EC50/K_a) |
| This compound | Anti-HIV Activity | 0.044 µM | - | - |
| This compound | PKC Activation | Data not available | Sapintoxin A | K_a = 76 nM |
| This compound | Platelet Aggregation | Data not available | TPA | > 0.02 µM in PRP |
| TPA | PKC Activation | EC50 ≈ 5.6 nM | - | - |
| TPA | Platelet Aggregation | > 0.02 µM in PRP | - | - |
Note: The potency of this compound in PKC activation and platelet aggregation is inferred to be high, based on the activity of the structurally similar Sapintoxin A and the general behavior of phorbol esters. Further quantitative studies are required to establish precise EC50 values.
Mechanism of Action: The Protein Kinase C Signaling Pathway
The primary mechanism of action for this compound, like other phorbol esters, is the activation of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
This compound binds to the C1 domain of conventional and novel PKC isoforms, mimicking the action of diacylglycerol (DAG). This binding event recruits PKC to the cell membrane, leading to its activation. Activated PKC then phosphorylates a wide range of downstream target proteins, initiating a signal transduction cascade that ultimately alters gene expression and cellular function. One of the key downstream pathways activated by PKC is the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK pathway.
Experimental Protocols
This section outlines the methodologies for key experiments to assess the potency and efficacy of this compound.
Protein Kinase C (PKC) Activation Assay
This protocol describes a common method for measuring the activation of PKC by phorbol esters.
Objective: To determine the concentration-dependent activation of PKC by this compound.
Materials:
-
Purified PKC isoforms
-
This compound and control compounds (e.g., TPA)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) or a phorbol ester for control activation
-
ATP (containing γ-32P-ATP for radiometric assay, or for use in kinase activity kits)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Scintillation counter or plate reader (depending on the assay format)
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PS, and purified PKC enzyme in each well of a 96-well plate.
-
Add serial dilutions of this compound or the control compound to the wells.
-
Initiate the kinase reaction by adding the ATP mixture (containing the labeled ATP) and the PKC substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or a kinase inhibitor).
-
Transfer the reaction mixture to a phosphocellulose membrane or use a separation method to isolate the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate (B84403) using a scintillation counter or a suitable detection method for non-radioactive assays.
-
Plot the PKC activity against the concentration of this compound to determine the EC50 value.
Platelet Aggregation Assay
This protocol outlines a standard light transmission aggregometry (LTA) method to assess platelet aggregation induced by this compound.
Objective: To measure the ability of this compound to induce platelet aggregation and determine its effective concentration.
Materials:
-
Freshly drawn human blood collected in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound and control agonists (e.g., ADP, collagen, TPA)
-
Saline or appropriate vehicle for compound dilution
-
Light transmission aggregometer
-
Cuvettes with stir bars
Procedure:
-
Prepare PRP and PPP from fresh human blood by differential centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with constant stirring.
-
Add different concentrations of this compound or control agonists to the PRP.
-
Record the change in light transmission over time as platelets aggregate.
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Plot the percentage of aggregation against the concentration of this compound to determine the EC50 value.
Conclusion
This compound is a potent biologically active phorbol ester with significant anti-HIV activity. Its mechanism of action is consistent with other phorbol esters, primarily through the activation of Protein Kinase C. While direct quantitative data on its potency for PKC activation and platelet aggregation are still emerging, its structural similarity to other potent phorbol esters suggests it is a powerful tool for studying PKC-mediated signaling pathways. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to further investigate the pharmacological potential of this compound.
Sapintoxin D: A Fluorescent Probe for Protein Kinase C Activation - Applications and Limitations
For researchers, scientists, and drug development professionals, Sapintoxin D presents a valuable, albeit nuanced, tool for investigating the intricacies of Protein Kinase C (PKC) signaling. As a fluorescent phorbol (B1677699) ester, it offers a direct means to visualize and probe the activation of this critical enzyme family. However, a comprehensive understanding of its applications must be weighed against its inherent limitations, particularly when compared to other available PKC activators and fluorescent probes.
This compound is a selective, calcium-dependent activator of Protein Kinase C.[1][2] Its intrinsic fluorescence, a property not shared by many other potent PKC activators like Phorbol 12-Myristate 13-Acetate (PMA), makes it a particularly useful tool for studying PKC-membrane interactions and activation dynamics without the need for secondary fluorescent labeling.[3] This allows for more direct and potentially less disruptive investigations of PKC localization and translocation within cellular compartments.
Performance Comparison
To objectively evaluate the utility of this compound, a comparison with other common PKC modulators is essential. The following tables summarize key performance indicators, though specific quantitative data for this compound remains sparse in publicly accessible literature, highlighting a significant knowledge gap.
Table 1: Comparison of this compound with other PKC Activators
| Compound | Class | Mechanism of Action | Known Potency | Fluorescent? |
| This compound | Phorbol Ester | Diacylglycerol (DAG) mimetic, activates conventional and novel PKC isoforms | Selective PKC activator[1] | Yes[1] |
| Phorbol 12-Myristate 13-Acetate (PMA) | Phorbol Ester | Potent DAG mimetic, activates a broad range of PKC isoforms | High potency | No |
| Prostratin | Phorbol Ester | DAG mimetic, activates PKC isoforms | Lower potency than PMA, non-tumor promoting | No |
| Bryostatin 1 | Macrolide | Binds to the C1 domain of PKC, partial agonist/antagonist depending on isoform and cellular context | High affinity, complex activity profile | No |
| Ingenol Mebutate | Diterpene Ester | Activates PKC isoforms | Potent activator | No |
Table 2: Comparison of this compound with other Fluorescent Probes for PKC
| Probe | Type | Principle | Excitation Max (nm) | Emission Max (nm) |
| This compound | Fluorescent Phorbol Ester | Direct binding and activation of PKC | Data not available | Data not available |
| FRET-based biosensors (e.g., CKAR) | Genetically Encoded | Conformational change upon phosphorylation by PKC leads to a change in Förster Resonance Energy Transfer | Varies (e.g., CFP: ~430) | Varies (e.g., YFP: ~530) |
| Dansyl-based probes | Small Molecule | Environment-sensitive fluorescence, binds to PKC | Varies | Varies |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, a general protocol for a PKC binding assay using a fluorescent phorbol ester can be adapted.
Protocol: In Vitro PKC Binding Assay using a Fluorescent Phorbol Ester
Objective: To determine the binding affinity (Kd) of this compound to a specific PKC isoform.
Materials:
-
Purified recombinant PKC isoform
-
This compound of known concentration
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 10% glycerol)
-
Phosphatidylserine (B164497) (PS) and Diacylglycerol (DAG) liposomes
-
Calcium Chloride (CaCl2)
-
Non-fluorescent competing ligand (e.g., PMA)
-
Fluorometer
Method:
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined ratio of phosphatidylcholine and phosphatidylserine (e.g., 4:1) by sonication or extrusion.
-
Reaction Mixture Preparation: In a microplate, combine the purified PKC isoform, CaCl2, and liposomes in the assay buffer.
-
Ligand Addition: Add increasing concentrations of this compound to the wells. For competition assays, add a fixed concentration of this compound and increasing concentrations of a non-fluorescent competitor (e.g., PMA).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for this compound.
-
Data Analysis: Plot the fluorescence intensity as a function of this compound concentration. For saturation binding, fit the data to a one-site binding model to determine the Kd. For competition binding, calculate the Ki from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
This compound, as a phorbol ester, activates PKC by mimicking the endogenous second messenger diacylglycerol (DAG). This activation is a key event in a multitude of cellular signaling pathways.
Caption: Simplified signaling pathway of PKC activation by this compound.
The workflow for investigating the effects of this compound typically involves cell culture, treatment, and subsequent analysis of cellular responses.
Caption: General experimental workflow for studying this compound effects.
Limitations of this compound
Despite its utility as a fluorescent probe, this compound has notable limitations:
-
Limited Quantitative Data: As highlighted, there is a significant lack of published data on its specific binding affinity (Kd), concentration for half-maximal activation (EC50) across different PKC isoforms, and its detailed photophysical properties (e.g., quantum yield, photostability). This scarcity of information makes direct, quantitative comparisons with other probes challenging.
-
Weak Tumor Promoter: A significant concern for in vivo and long-term cellular studies is its classification as a weak tumor promoter in Sencar mouse skin.[4] While less potent than PMA in this regard, this activity complicates its use in studies where tumorigenic potential is a confounding factor.
-
Availability and Synthesis: this compound is a natural product isolated in low yields, and its chemical synthesis is complex.[5] This can impact its availability and cost for researchers.
-
Potential for Off-Target Effects: Like other phorbol esters, high concentrations of this compound may lead to off-target effects, necessitating careful dose-response studies.
Conclusion
This compound occupies a unique niche in the toolkit for studying Protein Kinase C. Its intrinsic fluorescence is a major advantage for imaging-based applications. However, researchers must be cognizant of its limitations, including the sparse quantitative data on its biochemical and photophysical properties and its potential as a weak tumor promoter. Future studies providing a more detailed characterization of this compound would greatly enhance its value and allow for more informed comparisons with the ever-expanding array of tools available for dissecting PKC signaling.
References
- 1. Hyperthermia and phorbol ester tumor promotion in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific binding of phorbol ester tumor promoters to intact primary epidermal cells from Sencar mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of tumor promotion in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Sapintoxin D: A Procedural Guide
Immediate Safety and Hazard Information
Sapintoxin D, as a phorbol (B1677699) ester, should be handled with extreme caution. Phorbol esters are recognized as potent biologically active compounds and potential tumor promoters.[1][2] Due to these risks, all personnel handling this compound must be thoroughly trained on its potential hazards and the proper use of personal protective equipment (PPE).
Core Hazards Associated with Phorbol Esters:
-
High Potency: Phorbol esters are biologically active at very low concentrations.[2]
-
Irritation: They may cause severe irritation to the skin, eyes, and mucous membranes.
-
Tumor Promotion: This class of compounds is known for its tumor-promoting activity.[2]
Personal Protective Equipment (PPE) and Spill Response
A proactive approach to safety involves the consistent use of appropriate PPE and readiness for accidental spills. The following table summarizes the recommended PPE and spill response procedures.
| Aspect | Recommendation |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Use safety glasses with side shields or chemical goggles. A face shield is recommended if there is a splash hazard. |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | If working with the solid form where dust may be generated, use a certified respirator. |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. For solid spills, dampen with water to prevent dusting.[3] Collect all cleanup materials into a dedicated hazardous waste container. |
| Major Spill | Evacuate the laboratory and immediately notify your institution's Environmental Health and Safety (EHS) or emergency response team. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Adherence to the following procedural steps is crucial for safe and compliant disposal.
Waste Segregation and Collection:
-
Solid Waste: All solid this compound, contaminated labware (e.g., pipette tips, tubes, gloves), and spill cleanup materials should be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[1]
Inactivation (Optional but Recommended):
While not universally mandated, chemical inactivation can provide an additional layer of safety. Phorbol esters may be inactivated with a 5% sodium hypochlorite (B82951) solution (household bleach).[3] If this method is employed, it should be performed in a well-ventilated fume hood, and the resulting solution should still be disposed of as hazardous waste.
Container Labeling:
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Toxic," "Biologically Active")
-
The date of accumulation
-
The name and contact information of the generating laboratory
Storage:
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this compound down the drain or in regular trash. [1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining the highest standards of laboratory practice.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
